Hydroxylamine-O-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
amino hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883542 | |
| Record name | Sulfuric acid, monoazanyl ester | |
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Molecular Weight |
113.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS] | |
| Record name | Hydroxylamine-O-sulfonic acid | |
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CAS No. |
2950-43-8 | |
| Record name | Hydroxylamine-O-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2950-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxylamine-O-sulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monoazanyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, monoazanyl ester | |
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| Record name | Hydroxylamine-O-sulphonic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple yet highly reactive inorganic compound, has carved a significant niche in synthetic chemistry. With the molecular formula H₃NO₄S, it is most accurately represented as a zwitterion, ⁺H₃NOSO₃⁻. This white, water-soluble, and hygroscopic solid serves as a versatile reagent for the introduction of amino groups (-NH₂) and is instrumental in a variety of organic transformations, including the conversion of aldehydes to nitriles and alicyclic ketones to lactams. Its utility extends to the synthesis of diverse nitrogen-containing heterocycles, making it a valuable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound.
Discovery and History
The journey of this compound began in the early 20th century. The first documented synthesis of this compound was achieved in 1925 by F. Sommer, O. Schulz, and M. Nassau . Their pioneering work, published in the "Zeitschrift für anorganische und allgemeine Chemie," detailed the preparation of HOSA by reacting hydroxylammonium sulfate (B86663) with chlorosulfonic acid. This foundational discovery laid the groundwork for future investigations into the compound's properties and synthetic utility.
Over the decades, the synthesis of HOSA has been refined and adapted for both laboratory and industrial scales. A significant milestone in its methodological evolution was the publication of a detailed and reliable procedure in the esteemed collection, Organic Syntheses. This procedure, which also utilizes the reaction of hydroxylamine (B1172632) sulfate with chlorosulfonic acid, provided the chemical community with a standardized and accessible method for preparing HOSA. Concurrently, industrial processes were developed, often favoring the use of oleum (B3057394) (fuming sulfuric acid) over the more expensive and hazardous chlorosulfonic acid for the sulfonation of hydroxylamine. Various patents throughout the years have further optimized the manufacturing process, focusing on improving yield, purity, and safety.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are crucial for its handling and application in synthesis. Below is a compilation of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | H₃NO₄S | [1] |
| Molar Mass | 113.09 g/mol | [1] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 210 °C (decomposes) | [1][2] |
| Solubility in water | Soluble | [1] |
| pKa | 1.48 | [1] |
| Density | 2.2 g/cm³ (at 20 °C) | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the safe and efficient synthesis of this compound. Two primary methods are presented below, reflecting both the historical and modern laboratory-scale preparations.
Protocol 1: Synthesis from Hydroxylamine Sulfate and Chlorosulfonic Acid
This procedure is adapted from the method described in Organic Syntheses, which is a refinement of the original 1925 discovery.
Materials:
-
Hydroxylamine sulfate ((NH₃OH)₂SO₄)
-
Chlorosulfonic acid (ClSO₃H)
-
Diethyl ether
-
Tetrahydrofuran (B95107) (THF)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Ice bath
-
Büchner funnel
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate.
-
With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the resulting pasty mixture in an oil bath at 100°C for 5 minutes with continued stirring.
-
Cool the mixture to room temperature and then place the flask in an ice bath.
-
Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. The pasty solid will transform into a colorless powder. Caution: Diethyl ether is highly flammable and reacts exothermically with chlorosulfonic acid; addition must be slow and controlled.
-
Collect the powdered product by suction filtration using a Büchner funnel.
-
Wash the product sequentially with 300 mL of tetrahydrofuran and then 200 mL of diethyl ether.
-
Dry the product to obtain this compound. The typical yield is 34–35 g (95–97%), with a purity of 96–99% as determined by iodometric titration.
Protocol 2: Synthesis from Hydroxylammonium Sulfate and Oleum
This method is commonly employed in industrial settings and is also described in various patents.
Materials:
-
Hydroxylammonium sulfate ((NH₃OH)₂SO₄), solid
-
Oleum (27% m/m SO₃)
-
Glacial acetic acid
Equipment:
-
Four-necked flask with stirrer, thermometer, dropping funnel, and solids dispensing screw
-
Centrifuge or filtration apparatus
Procedure:
-
Charge a 1-L four-necked flask with 50 g of 27% (m/m) oleum.
-
Simultaneously, meter in 940 g of 27% (m/m) oleum and 250 g of solid hydroxylammonium sulfate over 20 minutes while maintaining the temperature at approximately 110°C with stirring.
-
After the addition is complete, continue stirring at 110°C for one hour.
-
Cool the reaction mixture to room temperature.
-
Separate the precipitated this compound from the excess sulfuric acid by centrifugation or filtration. This yields approximately 337 g of crude product with a purity of around 90.3%.
-
Wash the crude product with 750 mL of glacial acetic acid to yield approximately 298 g of 99.9% pure this compound.[4]
-
Store the final product under a dry, inert atmosphere (e.g., nitrogen).[4]
Key Synthetic Applications and Signaling Pathways
This compound is a key reagent in several important organic transformations. The following diagrams, rendered in DOT language, illustrate the logical flow and key intermediates in these reactions.
Synthesis of this compound
The fundamental reaction for the preparation of HOSA involves the sulfonation of hydroxylamine.
Beckmann Rearrangement of Ketones
HOSA can be used to facilitate the Beckmann rearrangement, converting ketones into amides, a reaction of significant industrial importance.
References
In-depth Technical Guide: The Zwitterionic Structure of Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent in organic synthesis, possesses a fascinating molecular architecture. In its solid state, it exists not as a simple covalent molecule but as a zwitterion, +H3NOSO3−. This in-depth technical guide explores the structural and spectroscopic evidence supporting the zwitterionic nature of HOSA. It provides a comprehensive overview of its synthesis, methods for purity determination, and detailed experimental data from crystallographic and spectroscopic studies. This document is intended to serve as a core reference for researchers utilizing HOSA, providing the foundational knowledge necessary for its effective application in synthetic chemistry and drug development.
Introduction
This compound (HOSA) is an inorganic compound with the molecular formula H3NO4S. While it can be represented by the condensed structural formula H2NOSO3H, extensive experimental evidence confirms that in the solid state, it adopts a zwitterionic structure: +H3NOSO3−.[1] This structural feature is analogous to that of sulfamic acid (+H3NSO3−) and amino acids.[1] HOSA is a white, water-soluble, and hygroscopic solid.[1]
The dual nature of its reactivity, capable of acting as both a nucleophile and an electrophile, makes it a valuable reagent for the introduction of amine groups (–NH2), the conversion of aldehydes to nitriles, and the synthesis of various nitrogen-containing heterocycles.[1] Understanding its zwitterionic structure is paramount to comprehending its reactivity and harnessing its full potential in chemical synthesis.
Synthesis of this compound
Several methods have been established for the synthesis of HOSA. The two most common laboratory and industrial preparations involve the sulfonation of hydroxylamine (B1172632) using either oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid.
Synthesis via Sulfonation with Oleum
A widely used method for producing HOSA involves the reaction of hydroxylamine sulfate (B86663) with oleum.[1][2]
Reaction:
(NH3OH)2SO4 + 2SO3 → 2 +H3NOSO3− + H2SO4
A detailed experimental protocol for a process to prepare crystalline HOSA is outlined below.
Synthesis via Sulfonation with Chlorosulfonic Acid
An alternative and efficient synthesis of HOSA employs chlorosulfonic acid to sulfonate hydroxylamine sulfate.[1][3]
Reaction:
(NH3OH)2SO4 + 2ClSO3H → 2 +H3NOSO3− + H2SO4 + 2HCl
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.
Structural Elucidation: The Zwitterionic Nature
The definitive evidence for the zwitterionic structure of HOSA comes from single-crystal X-ray diffraction studies. Spectroscopic methods, including infrared and Raman spectroscopy, further corroborate this structural assignment.
X-ray Crystallography
A single-crystal X-ray diffraction analysis performed by Baenziger, Belt, and Goebel provided conclusive evidence for the zwitterionic structure of HOSA in the solid state.[1][4] The study revealed the precise locations of the atoms and allowed for the determination of bond lengths and angles within the crystal lattice.
Logical Relationship of Crystallographic Analysis
Caption: Workflow of single-crystal X-ray diffraction analysis.
For comparative purposes, the bond lengths and angles of the analogous sulfamic acid zwitterion (+H3NSO3−) in the gas phase have been determined.[5] In this molecule, the N-S bond length is 1.957(23) Å and the NSO angle is 97.6(4)°.[5] It is important to note that these values for the gas phase may differ from those in the solid-state crystal structure of HOSA due to intermolecular interactions.
Spectroscopic Evidence
Vibrational spectroscopy provides further support for the zwitterionic structure of HOSA. The presence of specific vibrational modes corresponding to the functional groups in the +H3NOSO3− structure can be observed in its infrared (IR) and Raman spectra.
-
Infrared (IR) Spectroscopy: The IR spectrum of HOSA is expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the -NH3+ group, as well as the symmetric and asymmetric stretching vibrations of the S-O bonds in the sulfonate group (-SO3−). The absence of a broad O-H stretching band, which would be expected for the H2NOSO3H form, is a key indicator of the zwitterionic structure. An FTIR spectrum of HOSA is available in public databases such as PubChem.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HOSA is a solid, its NMR spectra can be obtained in a suitable deuterated solvent, such as D2O. In a 1H NMR spectrum in D2O, the protons of the -NH3+ group would be expected to exchange with deuterium, leading to a diminished or absent signal, or a broad peak depending on the exchange rate and pH. The lack of a distinct signal for a sulfonic acid proton (-SO3H) further supports the zwitterionic form in solution.
Purity Determination
The purity of synthesized HOSA can be reliably determined using iodometric titration.[1][3] This method is based on the oxidation of iodide ions (I−) to iodine (I2) by HOSA, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.
Reaction Scheme for Iodometric Titration
Caption: Key steps in the iodometric titration of HOSA.
A detailed protocol for this titration is provided in the following section.
Experimental Protocols
Synthesis of this compound from Hydroxylamine Sulfate and Chlorosulfonic Acid
This procedure is adapted from Organic Syntheses.[3]
-
Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reactant Addition: Finely powdered hydroxylamine sulfate (26.0 g, 0.158 mole) is placed in the flask. Chlorosulfonic acid (60 mL, 107 g, 0.92 mole) is added dropwise over 20 minutes with vigorous stirring. Caution: Hydrogen chloride gas is evolved; this should be performed in a fume hood.
-
Heating: After the addition is complete, the flask is placed in a 100°C oil bath for 5 minutes with continued stirring.
-
Cooling and Precipitation: The resulting pasty mixture is cooled to room temperature, and the flask is placed in an ice bath. Diethyl ether (200 mL) is added slowly over 20–30 minutes with stirring. The pasty contents will transform into a colorless powder.
-
Isolation and Washing: The powder is collected by suction filtration on a Büchner funnel. The product is washed sequentially with 300 mL of tetrahydrofuran (B95107) and 200 mL of diethyl ether.
-
Drying: The product is dried to yield 34–35 g (95–97%) of this compound.
Synthesis of this compound from Hydroxylamine Sulfate and Oleum
This industrial process can be adapted for laboratory use.[2][7]
-
Reaction Setup: In a suitable reaction vessel, 940 g of 27% (m/m) oleum is introduced.
-
Simultaneous Addition: 250 g of solid hydroxylammonium sulfate is metered in simultaneously with stirring over 20 minutes, while maintaining the temperature at approximately 110°C.
-
Reaction Completion: Stirring is continued at 110°C for one hour after the addition is complete.
-
Isolation: The reaction mixture is cooled to room temperature, and excess sulfuric acid is removed by centrifugation.
-
Washing and Purification: The crude product is washed with 750 mL of glacial acetic acid to yield a highly pure product.
Iodometric Titration for Purity Assay
This protocol is a standard method for determining the purity of HOSA.[3]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 20 mL of distilled water.
-
Reaction Mixture: To the solution, add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.
-
Incubation: Allow the solution to stand for 1 hour to ensure the complete liberation of iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of iodine fades to a pale straw color.
-
Endpoint Detection: Add a few drops of a starch indicator solution. A deep blue color will appear. Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.
-
Calculation: The purity of the this compound can be calculated based on the stoichiometry of the reaction.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H3NO4S | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Appearance | White, hygroscopic solid | [1] |
| Melting Point | 210 °C (decomposes) | [1] |
| Solubility | Soluble in water | [1] |
| pKa | 1.48 | [1] |
Conclusion
The cumulative evidence from X-ray crystallography and vibrational spectroscopy unequivocally establishes the zwitterionic structure of this compound in the solid state. This fundamental structural understanding is critical for rationalizing its reactivity and for its effective application in the synthesis of complex molecules, including those of pharmaceutical interest. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and characterization of this important reagent, empowering researchers to utilize it with confidence in their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4737354A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | H3NO4S | CID 76284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20100111807A1 - Process for preparing crystalline this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to Hydroxylamine-O-sulfonic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine-O-sulfonic acid (HOSA), a structurally unique and versatile inorganic compound, serves as a pivotal reagent in modern organic synthesis and drug discovery. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its synthetic and reactive pathways.
Core Physical and Chemical Properties
This compound is a white, crystalline, and hygroscopic solid.[1][2] Structurally, it exists as a zwitterion, more accurately represented as +H3NOSO3−, analogous to sulfamic acid.[1] This ionic character significantly influences its physical properties and reactivity.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | H₃NO₄S | [1] |
| Molar Mass | 113.09 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1][3] |
| Melting Point | 210 °C (decomposes) | [1][4] |
| Boiling Point | 39 °C (at 0.4 Torr) | [3][4] |
| Density | 2.2 g/cm³ (at 20 °C) | [3][5] |
| Solubility in water | 675 g/L (with slow decomposition) | [3][4] |
| Solubility in other solvents | Soluble in methanol; slightly soluble in ethanol; insoluble in ether and chloroform. | [6] |
| pKa | 1.48 | [1] |
| pH (100g/L in H₂O at 20°C) | 0.8 | [3] |
Chemical Reactivity and Applications
This compound is a multifaceted reagent, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions.[1] Its primary utility lies in the introduction of amino groups (-NH₂) and in the synthesis of a wide array of nitrogen-containing compounds.[1][7]
Key application areas include:
-
Amination Reactions: HOSA is widely employed for the N-amination of various substrates, including tertiary amines to form trisubstituted hydrazinium (B103819) salts, and heterocycles like pyridine (B92270) and tetrazole.[1] It can also aminate sulfur and phosphorus compounds.[1]
-
Reactions with Carbonyl Compounds: It reacts with aldehydes and ketones to form oxime-O-sulfonic acids.[1] Aldehyde derivatives can then eliminate sulfuric acid to yield nitriles, while alicyclic ketones can undergo a Beckmann rearrangement to produce lactams.[1]
-
Synthesis of Heterocycles: HOSA is a key reagent in the synthesis of various heterocyclic systems such as diaziridines, aziridines, and 1,2-benzisoxazoles.[1]
-
Drug Development: Its role in the synthesis of quinolones for the benzodiazepine (B76468) site of GABA-A receptors highlights its importance in medicinal chemistry.[4][5]
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative amination reaction.
Synthesis of this compound from Hydroxylamine (B1172632) Sulfate (B86663) and Chlorosulfonic Acid
This protocol is adapted from a procedure reported in Organic Syntheses.[8]
Materials:
-
Hydroxylamine sulfate, finely powdered (0.158 mole)
-
Chlorosulfonic acid (0.92 mole)
-
Anhydrous diethyl ether
-
Ice
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Oil bath
Procedure:
-
Equip the 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Place the finely powdered hydroxylamine sulfate into the flask.
-
With vigorous stirring, add chlorosulfonic acid dropwise over a period of 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.[8]
-
After the addition is complete, heat the flask in a 100°C oil bath for 5 minutes, continuing to stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 200 mL of anhydrous diethyl ether to the cooled mixture to precipitate the product. Caution: Diethyl ether is highly reactive with chlorosulfonic acid; the addition must be slow and controlled.[8]
-
Filter the resulting white solid and wash it thoroughly with anhydrous diethyl ether.
-
Dry the product under vacuum. The purity of the synthesized this compound can be determined by iodometric titration.[8]
Purity Analysis (Iodometric Titration): [8]
-
Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 20 mL of distilled water.
-
Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.
-
Allow the solution to stand for 1 hour.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the iodine color disappears.
Electrophilic Amination of a Tertiary Amine (General Procedure)
This protocol describes a general method for the N-amination of a tertiary amine using this compound.[1]
Materials:
-
Tertiary amine (1 equivalent)
-
This compound (1.1 equivalents)
-
Suitable solvent (e.g., water, acetonitrile)
-
Base (e.g., sodium hydroxide, potassium carbonate), if required by the specific substrate
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve the tertiary amine in the chosen solvent in the round-bottomed flask.
-
Add this compound portion-wise to the stirred solution at room temperature.
-
If necessary, add a base to neutralize the sulfuric acid formed during the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the tertiary amine. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion of the reaction, the product, a trisubstituted hydrazinium salt, can be isolated by precipitation, extraction, or crystallization.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and two of its characteristic reactions.
Caption: Synthesis of this compound.
Caption: Amination of a tertiary amine with HOSA.
Caption: Conversion of an alicyclic ketone to a lactam.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound CAS#: 2950-43-8 [m.chemicalbook.com]
- 5. This compound | 2950-43-8 [chemicalbook.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Synthesis of Hydroxylamine-O-Sulfonic Acid from Hydroxylamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of hydroxylamine-O-sulfonic acid (HOSA), a versatile reagent in organic chemistry, from hydroxylamine (B1172632) sulfate (B86663). This document outlines the primary synthetic routes, provides detailed experimental protocols, and presents quantitative data to assist researchers in the safe and efficient laboratory-scale production of HOSA.
Introduction to this compound
This compound (HOSA), with the chemical formula H₂NOSO₃H, is a white, water-soluble, and hygroscopic solid.[1] It is a valuable reagent in organic synthesis, primarily utilized for the introduction of amine groups (-NH₂).[1][2] HOSA's reactivity is notable as it can act as an electrophile under basic conditions and a nucleophile under neutral or acidic conditions.[1][3] This dual reactivity makes it a key component in the synthesis of a variety of nitrogen-containing compounds, including the conversion of aldehydes to nitriles and alicyclic ketones to lactams.[1][2] In its solid state, HOSA exists as a zwitterion, more accurately represented as ⁺H₃NOSO₃⁻.[1][3]
Primary Synthetic Routes from Hydroxylamine Sulfate
The two principal methods for the synthesis of this compound from hydroxylamine sulfate involve the use of either fuming sulfuric acid (oleum) or chlorosulfonic acid. Both methods are well-established and capable of producing high-purity HOSA.
Synthesis using Fuming Sulfuric Acid (Oleum)
This is a common laboratory and industrial method for preparing HOSA.[1] The reaction involves the sulfonation of hydroxylamine sulfate with oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[1][4]
The overall chemical equation for this reaction is: (NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄[1][3]
Synthesis using Chlorosulfonic Acid
An alternative and effective method for the synthesis of HOSA involves the reaction of hydroxylamine sulfate with chlorosulfonic acid (ClSO₃H).[1][5] This method, first published in 1925, has been refined over the years and is a reliable route to HOSA.[1] A significant consideration for this method is the evolution of hydrogen chloride gas, necessitating the use of a well-ventilated fume hood and appropriate safety precautions.[5]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound using both oleum and chlorosulfonic acid.
Protocol 1: Synthesis of HOSA using Fuming Sulfuric Acid (Oleum)
This protocol is adapted from established laboratory procedures.[6][7]
Materials:
-
Hydroxylamine sulfate ((NH₃OH)₂SO₄)
-
Glacial acetic acid (for washing)[6]
-
Diethyl ether (for washing)[7]
-
Ice bath
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube or equivalent to protect from moisture
-
Büchner funnel and flask for suction filtration
-
Vacuum desiccator with a drying agent (e.g., P₂O₅)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel protected by a calcium chloride tube, place 250 g of hydroxylamine sulfate.[7]
-
With vigorous stirring and exclusion of moisture, slowly add 300 cm³ of 60% oleum dropwise over a period of 1 hour. This reaction is exothermic.[7]
-
After the addition is complete, continue stirring the resulting thick paste for an additional hour.[7]
-
Allow the reaction mixture to stand overnight.[7]
-
Rapidly filter the crude product using a glass sinter funnel under suction.[7]
-
The crude acid is then added to 600 cm³ of diethyl ether cooled in an ice bath. This step is also exothermic and presents a fire hazard; ensure the temperature does not exceed 20°C.[7]
-
Filter the purified product and wash it with an additional 400 cm³ of ether.[7]
-
Dry the final product under vacuum over P₂O₅ to yield 240-260 g of 99% pure this compound.[7]
Alternative High-Temperature Protocol: A different procedure involves reacting hydroxylammonium sulfate with oleum at elevated temperatures (90-140°C, specifically 100-130°C).[6] After the reaction, the mixture is cooled to room temperature to allow the HOSA to precipitate, which is then separated by centrifugation or filtration and washed with glacial acetic acid.[6]
Protocol 2: Synthesis of HOSA using Chlorosulfonic Acid
This protocol is based on a well-established method described in Organic Syntheses.[5]
Materials:
-
Hydroxylamine sulfate ((NH₃OH)₂SO₄), finely powdered
-
Chlorosulfonic acid (ClSO₃H)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Oil bath
-
Ice bath
-
Büchner funnel and flask for suction filtration
Procedure:
-
Fit a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.[5]
-
Place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate into the flask.[5]
-
With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Hydrogen chloride gas is evolved, so this must be performed in a fume hood.[5]
-
Once the addition is complete, heat the flask in a 100°C oil bath for 5 minutes with continued stirring.[5]
-
Cool the pasty mixture to room temperature and then place the flask in an ice bath.[5]
-
Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. Rapid addition should be avoided due to the high reactivity of ether with chlorosulfonic acid.[5]
-
During the ether addition, the mixture will transform into a colorless powder.[5]
-
Collect the powder by suction filtration using a Büchner funnel.[5]
-
Wash the product with 300 mL of tetrahydrofuran, followed by 200 mL of ether.[5]
-
After drying, the product weighs 34–35 g (95–97% yield).[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various synthetic protocols for producing this compound from hydroxylamine sulfate.
Table 1: Synthesis of HOSA using Fuming Sulfuric Acid (Oleum)
| Parameter | Value | Reference |
| Reactants | ||
| Hydroxylamine Sulfate | 250 g | [7] |
| 60% Oleum | 300 cm³ | [7] |
| Reaction Conditions | ||
| Addition Time | 1 hour | [7] |
| Stirring Time | 1 hour post-addition | [7] |
| Standing Time | Overnight | [7] |
| Purification | ||
| Washing Solvents | Diethyl ether | [7] |
| Yield and Purity | ||
| Yield | 240-260 g | [7] |
| Purity | 99% | [7] |
Table 2: Synthesis of HOSA using Chlorosulfonic Acid
| Parameter | Value | Reference |
| Reactants | ||
| Hydroxylamine Sulfate | 26.0 g (0.158 mole) | [5] |
| Chlorosulfonic Acid | 60 mL (107 g, 0.92 mole) | [5] |
| Reaction Conditions | ||
| Addition Time | 20 minutes | [5] |
| Heating | 100°C for 5 minutes | [5] |
| Purification | ||
| Washing Solvents | Diethyl ether, Tetrahydrofuran | [5] |
| Yield and Purity | ||
| Yield | 34-35 g (95-97%) | [5] |
| Purity | 96-99% (by iodometric titration) | [5] |
Purity Assessment
The purity of the synthesized this compound can be determined by iodometric titration.[5]
Titration Protocol:
-
Accurately weigh approximately 100 mg of the HOSA product and dissolve it in 20 mL of distilled water.[5]
-
Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.[5]
-
Allow the solution to stand for 1 hour.[5]
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the iodine color disappears.[5]
-
The stoichiometric relation used is: 1 mL of 0.1 N Na₂S₂O₃ = 5.66 mg of H₂NOSO₃H.[5]
Safety and Storage
This compound should be stored in tightly sealed bottles in a refrigerator at 0°C to prevent decomposition.[1][5] Both fuming sulfuric acid and chlorosulfonic acid are highly corrosive and reactive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The reaction with chlorosulfonic acid evolves hydrogen chloride gas, which is toxic and corrosive.[5] The addition of ether to the reaction mixtures is highly exothermic and can be hazardous if not performed slowly and with adequate cooling.[5][7]
Visualizing the Synthesis Workflow and Reaction Mechanisms
The following diagrams, created using the DOT language, illustrate the key workflows and a simplified reaction mechanism for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. Page loading... [guidechem.com]
- 4. US20100111807A1 - Process for preparing crystalline this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4737354A - Preparation of this compound - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Laboratory-Scale Synthesis of Hydroxylamine-O-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA), a versatile and reactive inorganic compound, serves as a crucial reagent in modern organic synthesis. Its primary utility lies in its ability to act as an efficient aminating agent, enabling the introduction of the amino group (-NH2) into a wide array of organic molecules.[1][2] This has led to its widespread application in the synthesis of complex nitrogen-containing heterocycles, the conversion of aldehydes to nitriles, and the transformation of alicyclic ketones into lactams.[1] This technical guide provides an in-depth overview of the laboratory-scale preparation of this compound, focusing on established synthetic protocols, quantitative data, and safety considerations.
Synthetic Methodologies
The two principal methods for the laboratory preparation of this compound involve the sulfonation of hydroxylamine (B1172632) or its salts. The most common starting material is hydroxylamine sulfate (B86663), which is reacted with either fuming sulfuric acid (oleum) or chlorosulfonic acid.[1] Both methods are effective and yield high-purity HOSA.
Synthesis via Reaction with Fuming Sulfuric Acid (Oleum)
This method involves the direct reaction of hydroxylamine sulfate with oleum (B3057394). The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Synthesis via Reaction with Chlorosulfonic Acid
The reaction of hydroxylamine sulfate with chlorosulfonic acid is another widely used method for preparing HOSA.[3] This procedure is often favored for its high yield and purity of the final product. The reaction evolves hydrogen chloride gas, necessitating the use of a well-ventilated fume hood.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from various laboratory-scale preparations of this compound, allowing for easy comparison of the different methodologies.
| Parameter | Oleum Method | Chlorosulfonic Acid Method |
| Starting Material | Hydroxylammonium sulfate | Hydroxylamine sulfate |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Chlorosulfonic Acid |
| Reaction Temperature | 90-130°C[4][5] | Room temperature, then 100°C[3] |
| Reaction Time | 2-24 hours[4][5] | ~25 minutes[3] |
| Reported Yield | 78-81%[4] | 95-97%[3] |
| Reported Purity | >98%[4] | 96-99%[3] |
| Purification Solvents | Glacial acetic acid, ethyl acetate[4] | Diethyl ether, tetrahydrofuran[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Fuming Sulfuric Acid (Oleum)
This protocol is a generalized procedure based on common practices found in the patent literature.[4][6]
Materials:
-
Hydroxylammonium sulfate
-
Fuming sulfuric acid (oleum, 20-30% free SO₃)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add hydroxylammonium sulfate.
-
With vigorous stirring, slowly add the fuming sulfuric acid via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored.
-
Once the addition is complete, heat the reaction mixture to 110-120°C and maintain this temperature for 2-6 hours with continued stirring.
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Isolate the crude this compound by filtration using a Büchner funnel.
-
Wash the filter cake with glacial acetic acid to remove residual sulfuric acid.
-
Follow with a wash of ethyl acetate to remove the acetic acid.
-
Dry the purified product under vacuum to obtain a fine, white crystalline solid.
Protocol 2: Synthesis of this compound using Chlorosulfonic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
Hydroxylamine sulfate, finely powdered
-
Chlorosulfonic acid
-
Diethyl ether
-
Tetrahydrofuran
Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
Place 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate into a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.
-
With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes. Caution: Hydrogen chloride gas is evolved; this step must be performed in a well-ventilated fume hood.[3]
-
After the addition is complete, heat the resulting pasty mixture in a 100°C oil bath for 5 minutes with continued stirring.
-
Cool the mixture to room temperature and then place the flask in an ice bath.
-
Slowly add 200 mL of diethyl ether to the stirred mixture over 20-30 minutes. Caution: The rapid addition of ether should be avoided due to its high reactivity with residual chlorosulfonic acid.[3] The pasty mixture will transform into a colorless powder.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the powder with 300 mL of tetrahydrofuran, followed by 200 mL of diethyl ether.
-
Dry the product to yield 34-35 g (95-97%) of this compound. The purity can be determined by iodometric titration.[3]
Purity Assessment
The purity of the synthesized this compound can be determined by iodometric titration.[3] A known weight of the product is dissolved in water, followed by the addition of a sulfuric acid solution and potassium iodide. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[3]
Visualized Experimental Workflows
Caption: Workflow for HOSA synthesis using the Oleum method.
Caption: Workflow for HOSA synthesis using the Chlorosulfonic Acid method.
Safety, Handling, and Storage
Safety Precautions:
-
Both oleum and chlorosulfonic acid are extremely corrosive and react violently with water.[7] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][9]
-
The reaction with chlorosulfonic acid evolves toxic hydrogen chloride gas, requiring adequate ventilation and potentially a scrubber.[3]
-
Spills should be neutralized cautiously with a suitable agent like sodium bicarbonate and cleaned up immediately.[10]
-
Ensure that an emergency safety shower and eyewash station are readily accessible.[8][11]
Handling:
-
This compound is a corrosive solid that can cause severe skin burns and eye damage.[12] Avoid inhalation of dust and direct contact with the skin and eyes.
-
Use in a well-ventilated area and wear appropriate PPE.
Storage:
-
This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent decomposition.[13]
-
For long-term storage, refrigeration at 2-8°C is recommended.[14] It is advisable to store the compound under an inert atmosphere, such as nitrogen.[6]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[12][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Reagent for Research [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20100111807A1 - Process for preparing crystalline this compound - Google Patents [patents.google.com]
- 5. ES2362811T3 - PROCEDURE FOR OBTAINING CRYSTAL HYDROXYLAMIN-O-SULPHONIC ACID. - Google Patents [patents.google.com]
- 6. US4737354A - Preparation of this compound - Google Patents [patents.google.com]
- 7. sulphuric-acid.com [sulphuric-acid.com]
- 8. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 9. chemtradelogistics.com [chemtradelogistics.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. sulfonic-acid.com [sulfonic-acid.com]
- 14. This compound 99.999 2950-43-8 [sigmaaldrich.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to 2-(2-Amino-5-bromobenzoyl)pyridine and a Summary of Hydroxylamine-O-sulfonic acid
Editor's Note: The initial query for CAS number 2950-43-8 points to the chemical compound Hydroxylamine-O-sulfonic acid. However, the specified audience and detailed requirements for this technical guide, focusing on drug development and biological pathways, strongly suggest an interest in 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) (CAS number 1563-56-0). This latter compound is a key intermediate in the synthesis of several pharmaceuticals. This guide will therefore primarily focus on 2-(2-Amino-5-bromobenzoyl)pyridine, while also providing a concise summary of this compound to fully address the original query.
Part 1: In-depth Technical Guide on 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0)
This section provides a comprehensive overview of 2-(2-Amino-5-bromobenzoyl)pyridine, a crucial building block in medicinal chemistry.
Chemical Properties and Structure
2-(2-Amino-5-bromobenzoyl)pyridine, also known as (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, is a yellow solid organic compound.[1][2] Its chemical structure consists of a pyridine (B92270) ring and a brominated aminobenzoyl group, which confer its specific reactivity and utility in organic synthesis.[2]
Table 1: Physicochemical Properties of 2-(2-Amino-5-bromobenzoyl)pyridine
| Property | Value |
| CAS Number | 1563-56-0 |
| Molecular Formula | C₁₂H₉BrN₂O[2] |
| Molecular Weight | 277.12 g/mol [2] |
| Appearance | Yellow Solid[1] |
| Melting Point | 98-100°C[2] |
| Boiling Point | 451°C[2] |
| Flash Point | 227°C[2] |
| Density | 1.546 g/cm³[2] |
| Solubility | Soluble in DMSO and Methanol[2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere[3] |
Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine
The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine is a critical process for its application in the pharmaceutical industry.[2] A common method involves the reaction of 2-bromopyridine (B144113) with 2-amino-5-bromobenzoic acid.[1][2] This reaction is often facilitated by the use of a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.[1][2]
This protocol is based on a general procedure described in the literature.[1]
Materials:
-
2-bromopyridine
-
n-butyllithium (2.5 M in hexane)
-
Ethyl ether
-
2-amino-5-bromobenzoic acid
-
Tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
3N Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Anhydrous sodium sulfate (B86663)
-
Ethyl acetate
Procedure:
-
A mixture of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) and ethyl ether (1 L) is cooled to -40°C.
-
2-bromopyridine (173.93 g, 1101 mmol) is slowly added to the cooled mixture. The reaction is stirred at -40°C for 1 hour.[1]
-
A solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in THF (1 L) is added dropwise to the reaction mixture.[1]
-
The reaction system is slowly warmed to 0°C and stirring is continued at this temperature for 2 hours.
-
Chlorotrimethylsilane (625 mL, 4924 mmol) is added to quench the reaction. The mixture is stirred at room temperature for 30 minutes.[1]
-
The mixture is then cooled to 0°C and quenched with 3N hydrochloric acid (625 mL).
-
The aqueous layer is separated, and the organic layer is extracted once with 3N hydrochloric acid.
-
The combined aqueous phases are neutralized with solid sodium hydroxide pellets while cooling in an ice bath.
-
The neutralized aqueous phase is extracted with ether (3 x 1 L).
-
The combined ether extracts are dried with anhydrous sodium sulfate, filtered, and concentrated to give a crude product.[1]
-
The crude product is purified by flash chromatography on a silica gel column using 20-30% ethyl acetate/hexane as the eluent to afford 2-(2-amino-5-bromo-benzoyl)pyridine as a brown solid.[1]
Caption: Synthesis workflow for 2-(2-Amino-5-bromobenzoyl)pyridine.
Applications in Pharmaceuticals
2-(2-Amino-5-bromobenzoyl)pyridine is a vital intermediate in the synthesis of several pharmaceutical compounds, most notably Bromazepam and Remimazolam.[2]
-
Bromazepam: This compound is a key precursor for Bromazepam, a benzodiazepine (B76468) derivative used for its anxiolytic (anti-anxiety) and sedative properties.[2][4]
-
Remimazolam: It also serves as a crucial intermediate in the production of Remimazolam, a short-acting sedative used in anesthesia.[2][5]
Biological Role and Signaling Pathways
2-(2-Amino-5-bromobenzoyl)pyridine is a known metabolite of Bromazepam.[6][7] The metabolism of Bromazepam primarily occurs in the liver and involves oxidative pathways.[8][9] One of the metabolic routes involves the hydrolysis of the benzodiazepine ring of Bromazepam, leading to the formation of 2-(2-amino-5-bromobenzoyl)pyridine.[7]
Bromazepam itself exerts its therapeutic effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[8][10] This leads to a calming effect, reducing anxiety and inducing sedation.[8] The formation of metabolites like 2-(2-amino-5-bromobenzoyl)pyridine is part of the drug's biotransformation and subsequent elimination from the body.[9]
Caption: Metabolic pathway of Bromazepam.
Safety and Handling
2-(2-Amino-5-bromobenzoyl)pyridine is considered hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2] Proper personal protective equipment, including gloves and eye/face protection, should be used when handling this compound.[2] It should be stored in a cool, dry place away from incompatible materials.[2]
Part 2: Technical Summary of this compound (CAS: 2950-43-8)
This section provides a brief overview of this compound, the compound corresponding to the CAS number provided in the initial query.
Chemical Properties and Structure
This compound (HOSA) is a white, water-soluble, and hygroscopic solid.[11] It is an inorganic compound that exists as a zwitterion (+H3NOSO3−) in its solid state.[11]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2950-43-8 |
| Molecular Formula | H₃NO₄S[11] |
| Molecular Weight | 113.09 g/mol [11] |
| Appearance | White solid[11] |
| Melting Point | 210°C (decomposes)[12] |
| Solubility in water | Soluble[11] |
| Acidity (pKa) | 1.48[11] |
Synthesis
This compound can be synthesized by the sulfonation of hydroxylamine (B1172632). A common laboratory and industrial method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum).[11]
This protocol is a general representation of the synthesis.
Materials:
-
Hydroxylamine sulfate
-
Fuming sulfuric acid (oleum)
Procedure:
-
Hydroxylamine sulfate is treated with fuming sulfuric acid.[11]
-
The reaction produces this compound and sulfuric acid.[11]
-
The product can be isolated and purified. It should be stored at 0°C to prevent decomposition.[11]
Caption: Synthesis of this compound.
Uses
This compound is a versatile reagent in organic synthesis.[11][12] Its primary applications include:
-
Aminating Agent: It is used to introduce amine groups (-NH2) into various molecules.[11][12]
-
Synthesis of Nitrogen-Containing Heterocycles: It is employed in the synthesis of a variety of heterocyclic compounds.[11]
-
Conversion of Carbonyl Compounds: It can convert aldehydes into nitriles and alicyclic ketones into lactams.[11]
-
Other Uses: It is also used in the synthesis of quinolones for the benzodiazepine site of GABAA receptors and as a polymerization catalyst.[12]
References
- 1. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 6. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bromazepam? [synapse.patsnap.com]
- 9. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 10. Bromazepam - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound | 2950-43-8 [chemicalbook.com]
In-Depth Technical Guide to the Stability and Storage of Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxylamine-O-sulfonic acid (HOSA). Understanding the stability profile of HOSA is critical for its safe handling, storage, and effective use in research, development, and manufacturing. This document summarizes key data on its thermal and hydrolytic stability, hygroscopicity, and incompatibilities, and provides recommended experimental protocols for stability assessment.
Core Stability Profile
This compound is a white, crystalline, hygroscopic solid. While stable under recommended storage conditions, it is susceptible to degradation by heat and moisture.
Thermal Stability
Solid this compound is thermally stable up to approximately 60°C.[1] Above this temperature, it begins to decompose. One study indicated a mild exothermic decomposition of a 35 wt.% aqueous solution starting at 150°C. The decomposition of hydroxylamine (B1172632) salts can be violent at or above their melting point (around 200°C), producing toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2]
Table 1: Thermal Stability Data for this compound
| Parameter | Value | Analytical Method |
| Thermal Stability (Solid) | Stable up to ~60°C | Adiabatic Calorimetry |
| Onset of Decomposition (35 wt.% Aqueous Solution) | 150°C | Not Specified in abstract |
| Decomposition Products | Nitrogen Oxides (NOx), Sulfur Oxides (SOx) | General Knowledge for similar compounds |
Hydrolytic Stability and Aqueous Solutions
This compound is soluble in water, but its aqueous solutions are not stable and should be freshly prepared for use. Decomposition in aqueous solutions is observed, particularly at temperatures above 25°C. The rate of hydrolysis is influenced by pH, with the presence of alkaline materials liberating heat.
Hygroscopicity
This compound is hygroscopic and readily absorbs moisture from the atmosphere.[4] This can lead to chemical degradation and physical changes in the material. Therefore, it is essential to store HOSA in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) when possible to minimize moisture uptake.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity and ensuring the safe use of this compound.
Recommended Storage Conditions
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area .[5]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition. |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen) | To prevent moisture absorption and potential oxidative degradation. |
| Container | Tightly sealed, corrosion-resistant container | To protect from moisture and prevent reaction with the container material.[5] |
| Light | Protect from light | As a general precaution for chemical reagents. |
Incompatible Materials
This compound is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent hazardous reactions.
-
Strong Oxidizing Agents
-
Strong Bases: Contact with alkaline materials liberates heat.
-
Acid Anhydrides
-
Acid Chlorides
-
Metals
Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid creating dust.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific conditions, the following experimental protocols are recommended.
Purity Determination by Iodometric Titration
This method can be used to determine the initial purity of HOSA and to monitor its degradation over time in stability studies.
Principle: this compound reacts with iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Procedure:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve the sample in 20 mL of distilled water.
-
Add 10 mL of a 10% sulfuric acid solution.
-
Add 1 mL of a saturated potassium iodide solution.
-
Allow the solution to stand for 1 hour in the dark.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow iodine color disappears. The use of a starch indicator near the endpoint will result in a sharp color change from blue to colorless.
-
The concentration of HOSA can be calculated based on the stoichiometry of the reaction.
Accelerated Stability Testing Protocol for Hygroscopic Solids
This protocol is designed to predict the long-term stability of HOSA by subjecting it to elevated temperature and humidity conditions, in accordance with ICH guidelines.[6][7]
Workflow for Accelerated Stability Testing:
Figure 1: Workflow for accelerated stability testing of HOSA.
Signaling Pathways and Logical Relationships
The stability of this compound is governed by several interconnected factors. The following diagram illustrates these logical relationships.
Figure 2: Factors influencing the stability of this compound.
Safe Disposal
Decomposed or unwanted this compound should be treated as hazardous waste. Neutralize with a suitable base (e.g., sodium bicarbonate) with caution, as the reaction can be exothermic. The neutralized solution should then be disposed of in accordance with local, state, and federal regulations.[8] Contaminated containers should be triple-rinsed and disposed of appropriately.
Conclusion
The stability of this compound is critically dependent on temperature and moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers and drug development professionals can ensure the quality, efficacy, and safety of this important reagent. For critical applications, it is strongly recommended to perform stability studies under conditions relevant to its intended use and storage.
References
- 1. researchgate.net [researchgate.net]
- 2. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. database.ich.org [database.ich.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Dual Nature of Reactivity: An In-depth Technical Guide to Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine-O-sulfonic acid (HOSA), a structurally simple inorganic compound, has emerged as a remarkably versatile and powerful reagent in modern organic synthesis. Its unique electronic properties endow it with a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. This guide provides a comprehensive technical overview of the core reactivity of HOSA, focusing on its applications in key synthetic transformations, detailed experimental protocols, and the underlying reaction mechanisms.
Core Properties and Dual Reactivity
This compound (H2NOSO3H) is a white, water-soluble, and hygroscopic solid.[1] In the solid state and in solution, it exists as a zwitterion (+H3NOSO3-), a feature that significantly influences its chemical behavior.[1] The reactivity of HOSA is dictated by the reaction conditions. Under basic conditions, the deprotonated form acts as a nitrogen-centered nucleophile. Conversely, in neutral or acidic media, the protonated form or the molecule itself behaves as an electrophile, making it an efficient aminating agent.[1][2]
Key Synthetic Transformations
The unique reactivity of HOSA has been harnessed in a variety of important synthetic transformations, including the synthesis of nitriles, amides via Beckmann rearrangement, and the formation of nitrogen-containing heterocycles such as aziridines and diaziridines.
Synthesis of Nitriles from Aldehydes
This compound provides a mild and efficient method for the direct conversion of a wide range of aldehydes to the corresponding nitriles. This transformation proceeds in high yields in acidic water, offering an environmentally benign alternative to traditional methods that often employ toxic reagents.[2][3] The reaction is tolerant of a variety of functional groups.[3]
Reaction Mechanism:
The reaction is proposed to proceed through the formation of an oxime-O-sulfonic acid intermediate, which then undergoes elimination of sulfuric acid to yield the nitrile.
Experimental Protocol: General Procedure for the Synthesis of Nitriles
To a solution of the aldehyde (1.0 mmol) in a mixture of water and a suitable organic solvent (e.g., acetonitrile, 1:1 v/v, 10 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at room temperature or heated gently (40-60 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[3]
Table 1: Synthesis of Nitriles from Various Aldehydes using HOSA
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzonitrile | 95 | [3] |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 98 | [3] |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 92 | [3] |
| 4 | Cinnamaldehyde | Cinnamonitrile | 88 | [3] |
| 5 | Heptanal | Heptanenitrile | 85 | [3] |
Beckmann Rearrangement of Ketones to Amides
This compound, in conjunction with a copper(II) triflate (Cu(OTf)2) catalyst, facilitates a mild and efficient one-pot Beckmann rearrangement of ketones to the corresponding amides.[4][5][6] This method is notable for its operational simplicity and its applicability to a broad range of ketones, providing good to excellent yields of the amide products.[4][5]
Reaction Mechanism:
The proposed mechanism involves the initial formation of a ketoxime intermediate, which is then activated by the copper catalyst. This is followed by a concerted rearrangement where the group anti to the oxime hydroxyl migrates to the nitrogen with the concomitant cleavage of the N-O bond, leading to a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the amide.[4][7][8]
Experimental Protocol: General Procedure for the Cu(OTf)2-Catalyzed Beckmann Rearrangement
To a solution of the ketone (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (5 mL) is added this compound (1.5 mmol) and Cu(OTf)2 (5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with dichloromethane, and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford the pure amide.[5]
Table 2: Cu(OTf)2-Catalyzed Beckmann Rearrangement of Various Ketones
| Entry | Ketone | Product | Yield (%) | Reference |
| 1 | Acetophenone | Acetanilide | 85 | [5] |
| 2 | Benzophenone | N-Phenylbenzamide | 78 | [5] |
| 3 | Cyclohexanone | ε-Caprolactam | 92 | [5] |
| 4 | 4-Methylacetophenone | N-(p-tolyl)acetamide | 88 | [5] |
| 5 | Propiophenone | N-Phenylpropionamide | 82 | [5] |
Intermolecular Aziridination of Alkenes
HOSA serves as an effective nitrogen source for the intermolecular aziridination of unactivated olefins, yielding N-H aziridines. The reaction proceeds under mild conditions, often in the presence of a suitable base like pyridine (B92270) or piperidine, and provides moderate to excellent yields of the desired products.[3][9][10]
Reaction Mechanism:
The precise mechanism is still under investigation, but it is believed to involve the in situ formation of a reactive aminating species, possibly a nitrene or a nitrenoid, which then adds to the double bond of the alkene in a concerted or stepwise fashion to form the aziridine (B145994) ring.
Experimental Protocol: General Procedure for the Intermolecular Aziridination of Alkenes
To a solution of the alkene (1.0 mmol) in a suitable solvent such as hexafluoroisopropanol (HFIP) is added a base (e.g., pyridine, 1.2 mmol) and this compound (1.2 mmol). The reaction mixture is stirred at room temperature for a specified time and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]
Table 3: Intermolecular Aziridination of Various Alkenes with HOSA
| Entry | Alkene | Product | Yield (%) | Reference |
| 1 | Styrene | 2-Phenylaziridine | 75 | [9] |
| 2 | Cyclooctene | 9-Azabicyclo[6.1.0]nonane | 86 | [3] |
| 3 | 1-Octene | 2-Hexylaziridine | 68 | [9] |
| 4 | trans-Stilbene | trans-2,3-Diphenylaziridine | 82 | [9] |
| 5 | Indene | 1a,6b-Dihydro-7H-benzo[b]cyclopropa[d]pyridine | 79 | [9] |
Other Notable Reactions
Beyond the aforementioned transformations, HOSA is also a valuable reagent for:
-
Formation of Oximes: Aliphatic ketones react with HOSA to produce the corresponding oximes in good yields.[4][11]
-
Synthesis of Diaziridines: In the presence of a primary amine, HOSA reacts with aldehydes and ketones to form diaziridines, which are three-membered rings containing two nitrogen atoms.[12]
-
Amination of Heterocycles: HOSA can be used to aminate various nitrogen-containing heterocycles, such as pyridines, to furnish N-amino derivatives. For instance, the reaction with pyridine gives 1-aminopyridinium salt with a high yield.[2]
-
Amination of Thioethers and Phosphines: HOSA can aminate thioethers to sulfinimines and tertiary phosphines to phosphine (B1218219) imides.[1][10]
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is hygroscopic and should be stored in a cool, dry place. Avoid contact with skin, eyes, and respiratory tract. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a versatile and powerful reagent with a rich and diverse reactivity profile. Its ability to act as both a nucleophile and an electrophile has led to its widespread use in a variety of important synthetic transformations. The mild reaction conditions, high yields, and operational simplicity associated with many HOSA-mediated reactions make it an attractive tool for researchers, scientists, and drug development professionals in their pursuit of novel and complex molecules. A thorough understanding of its reactivity and the availability of detailed experimental protocols will undoubtedly continue to fuel its application in cutting-edge chemical synthesis.
References
- 1. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthesis of nitriles from aldehydes with this compound in acidic water [agris.fao.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-H Aziridines from Unactivated Olefins Using Hydroxylamine- O-Sulfonic Acids as Aminating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Nature of Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine-O-sulfonic acid (HOSA), with the chemical formula H₃NO₄S, is a versatile and powerful inorganic reagent in synthetic organic chemistry.[1][2] It is a white, water-soluble, and hygroscopic solid that exists as a zwitterion (+H₃NOSO₃⁻) in its solid state.[1][3] This unique structural feature underpins its dual reactivity, allowing it to function as both an electrophile and a nucleophile depending on the reaction conditions.[1][4][5] This guide provides a comprehensive overview of HOSA's synthesis, its dichotomous reactivity, and its applications, particularly within the pharmaceutical industry.
Synthesis of this compound
The industrial and laboratory-scale synthesis of HOSA is most commonly achieved through the sulfonation of hydroxylamine (B1172632).[3]
1. From Hydroxylamine Sulfate (B86663) and Oleum: The standard method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum).[1][6][7] (NH₃OH)₂SO₄ + 2SO₃ → 2H₂NOSO₃H + H₂SO₄[1][3]
2. From Hydroxylamine Sulfate and Chlorosulfonic Acid: An alternative, refined method uses chlorosulfonic acid for the sulfonation of hydroxylamine.[1][8] This procedure is noted for producing HOSA of high purity.
Structural Representation
In the solid state, HOSA exists as a zwitterion, analogous to sulfamic acid and amino acids.[1][3] This internal salt structure is crucial to its chemical behavior.
Caption: Zwitterionic form of this compound.
The Dual Reactivity of HOSA
The most remarkable characteristic of HOSA is its ability to act as either an electrophilic aminating agent or a nucleophile, a behavior dictated by the pH of the reaction medium.[1][3]
-
Under basic conditions (alkaline): HOSA acts as an electrophile .[1][3] The nitrogen atom becomes the site of electrophilic attack.
-
Under neutral or acidic conditions: HOSA acts as a nucleophile .[1] The lone pair of electrons on the nitrogen atom initiates nucleophilic attack.
Caption: pH-dependent dual reactivity of HOSA.
Electrophilic Nature: HOSA as an Aminating Agent
Under basic conditions, HOSA is a premier reagent for electrophilic amination, facilitating the introduction of an amino group (–NH₂) onto nitrogen, sulfur, phosphorus, and carbon atoms.[9][10]
N-Amination
HOSA reacts readily with a wide range of nitrogen-containing compounds:
-
Primary and Secondary Amines: Yields corresponding hydrazines.[3]
-
Tertiary Amines and Pyridines: Reacts with tertiary amines to form trisubstituted hydrazinium (B103819) salts and with pyridine (B92270) to yield 1-aminopyridinium salts.[1]
-
Electron-Deficient Heterocycles: Can N-aminate heterocycles like benzotriazole (B28993) and tetrazole.[1][3] For instance, the amination of 1H-benzotriazole yields a mixture of 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole.[1]
S-Amination and P-Amination
-
Sulfur Compounds: Thioethers are aminated to sulfinimines, and metal salts of sulfinic acids produce primary sulfonamides in excellent yields.[1]
-
Phosphorus Compounds: Triphenylphosphine is aminated to the corresponding phosphine (B1218219) imide.[1]
Caption: General workflow for electrophilic amination using HOSA.
Quantitative Data for Electrophilic Aminations
| Substrate | Product | Conditions | Yield (%) | Reference |
| Pyridine | 1-Aminopyridinium salt | Aqueous NaOH | 96% | [3] |
| Triphenylphosphine | Aminotriphenylphosphonium hydrogen sulfate | Methanol | 69% | [10] |
| Sodium p-toluenesulfinate | p-Toluenesulfonamide | Sodium acetate (B1210297) solution | >90% | [1] |
| 1,3-Dimethyluracil | 5-Amino-1,3-dimethyluracil | pH 2, 40 hours | ~100% | [10] |
Nucleophilic Nature: HOSA in Carbonyl Chemistry and Heterocycle Synthesis
Under neutral or acidic conditions, the nitrogen atom of HOSA acts as a nucleophile, primarily attacking electrophilic carbon centers such as those in carbonyl groups.[1]
Reactions with Aldehydes and Ketones
HOSA's reaction with carbonyl compounds is temperature-dependent and versatile:
-
Oxime-O-sulfonic Acid Formation: At or below room temperature, HOSA attacks aldehydes and ketones to form the corresponding oxime-O-sulfonic acids.[1]
-
Nitrile Synthesis: Aldehyde-derived oxime-O-sulfonic acids eliminate sulfuric acid at higher temperatures to afford nitriles in high yields.[1]
-
Oxime and Amide Synthesis: Aliphatic ketones typically yield oximes, while arylalkyl ketones can undergo a Beckmann rearrangement to produce amides.[1]
Heterocycle Synthesis
HOSA is a key reagent in the synthesis of various nitrogen-containing heterocycles.
-
1,2-Benzisoxazoles: Formed efficiently by the nucleophilic attack of HOSA on the carbonyl group of a 2-hydroxybenzaldehyde, followed by cyclization.[1] This scaffold is present in antipsychotic drugs like risperidone (B510) and the anticonvulsant zonisamide.[1]
-
Diaziridines and Aziridines: In the presence of primary amines, HOSA reacts with aldehydes and ketones to form diaziridines.[1] This reaction can also be adapted to produce substituted aziridines with high yield and diastereoselectivity.[1]
Caption: Nucleophilic attack of HOSA on a carbonyl compound.
Quantitative Data for Nucleophilic Reactions
| Substrate | Product | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Nitriles | Heat | High | [1] |
| Cyclohexanone | Cyclohexanone Oxime | Room Temp | Very High | [1] |
| Arylalkyl Ketones | Amides (via Beckmann) | Heat | High | [1] |
| 2-Hydroxybenzaldehyde | 1,2-Benzisoxazole (B1199462) | Heat | Efficient | [1] |
Experimental Protocols
Synthesis of this compound
A representative protocol adapted from Organic Syntheses.[8]
-
Apparatus: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube. The reaction should be performed in a fume hood.
-
Reaction: Place finely powdered hydroxylamine sulfate (26.0 g, 0.158 mole) in the flask. Add chlorosulfonic acid (60 mL, 107 g, 0.92 mole) dropwise over 20 minutes with vigorous stirring. Note: Hydrogen chloride gas is evolved.
-
Heating: After the addition is complete, place the flask in a 100°C oil bath for 5 minutes while continuing to stir.
-
Isolation: Cool the pasty mixture to room temperature, then place the flask in an ice bath. Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. Caution: Rapid addition must be avoided due to the high reactivity of ether with residual chlorosulfonic acid.
-
Purification: The pasty contents will change to a colorless powder. Collect the powder by suction filtration on a Büchner funnel. Wash the product with 300 mL of tetrahydrofuran, followed by 200 mL of ether.
-
Drying and Storage: After drying, the yield is 34–35 g (95–97%). HOSA should be stored in tightly sealed bottles in a refrigerator to prevent decomposition.[8]
Purity Determination by Iodometric Titration
The purity of the synthesized HOSA can be verified using this method.[7][8]
-
Sample Preparation: Accurately weigh approximately 100 mg of the HOSA product and dissolve it in 20 mL of distilled water.
-
Reagent Addition: Add 10 mL of a 10% sulfuric acid solution and 1 mL of a saturated potassium iodide solution.
-
Incubation: Allow the solution to stand for 1 hour.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the yellow iodine color disappears. The stoichiometric relation is: 1 mL of 0.1 N Na₂S₂O₃ = 5.66 mg of H₂NOSO₃H.[8]
Electrophilic Amination of an Organoborane
A general procedure for converting alkenes to primary amines.[10]
-
Hydroboration: In a nitrogen-flushed flask, dissolve the alkene and sodium borohydride (B1222165) in diglyme. Cool the solution in an ice bath. Add boron trifluoride diethyl etherate dropwise to form the organoborane intermediate. Stir at room temperature for 1 hour.
-
Amination: Prepare a solution of HOSA in diglyme. Add this solution dropwise to the organoborane mixture.
-
Reaction: Heat the mixture in a 100°C oil bath for 3 hours.
-
Workup: Cool the mixture, add hydrochloric acid, and perform a standard aqueous workup and extraction to isolate the primary amine product.
Applications in Drug Development
HOSA's reliability and versatility make it a valuable reagent in the pharmaceutical industry for constructing complex molecular architectures.[9]
-
Synthesis of Brinzolamide: HOSA is a key precursor in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[9]
-
Formation of Heterocyclic Cores: Its ability to facilitate the synthesis of the 1,2-benzisoxazole ring system is critical for producing drugs like the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide.[1]
-
General Amine Synthesis: As a primary aminating agent, it is instrumental in synthesizing a vast array of amine-containing active pharmaceutical ingredients (APIs) and their intermediates.[9]
Conclusion
This compound is a uniquely versatile reagent whose synthetic utility is derived from its pH-dependent dual electrophilic and nucleophilic character. It provides efficient and often high-yielding pathways for amination, nitrile formation, and the construction of complex heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of HOSA's reactivity is essential for leveraging its full potential in streamlining synthetic routes and creating novel molecular entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
Safety Precautions for Handling Hydroxylamine-O-sulfonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine-O-sulfonic acid (HOSA), a versatile and reactive aminating agent, is a valuable tool in modern organic synthesis. Its utility in the formation of nitrogen-containing compounds makes it a staple in research, discovery, and process development within the pharmaceutical and chemical industries. However, its reactivity also necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Ingestion is harmful, and inhalation of dust can lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | H₃NO₄S |
| Molecular Weight | 113.09 g/mol |
| Melting Point | Decomposes at approximately 210 °C |
| Solubility | Soluble in water and methanol. Slightly soluble in ethanol. Insoluble in ether and chloroform.[3] |
| Hygroscopicity | Hygroscopic; sensitive to moisture.[3] |
Toxicological Data
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing the risks associated with this compound.
4.1. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment must be worn at all times when handling HOSA.
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn. |
| Respiratory Protection | In case of dust formation or when working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used. |
4.2. Engineering Controls
| Control | Specification |
| Ventilation | All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Eyewash and Safety Shower | An operational and easily accessible eyewash station and safety shower are essential in any laboratory where HOSA is handled. |
4.3. Storage
| Condition | Requirement |
| Temperature | Store in a cool, dry place. |
| Container | Keep in a tightly sealed, original container. |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[5] |
| Moisture | Protect from moisture due to its hygroscopic nature.[3] |
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
5.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
5.2. Spills and Leaks
| Spill Size | Procedure |
| Small Spills | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a designated, labeled container for disposal. Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water. |
| Large Spills | Evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill. Follow the same procedure as for small spills for cleanup and disposal. Ensure adequate ventilation. |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.
Chemical Compatibility
Due to its acidic and reactive nature, care must be taken when selecting materials for handling and storing this compound. The following table provides a general guideline for material compatibility.
| Material | Compatibility |
| Plastics | |
| High-Density Polyethylene (HDPE) | Good |
| Polypropylene (PP) | Good |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinyl Chloride (PVC) | Fair to Good (check specific grade) |
| Metals | |
| Stainless Steel (304, 316) | Fair (may be subject to corrosion) |
| Glass | Excellent |
| Elastomers | |
| Viton® | Good |
| Kalrez® | Excellent |
| Buna-N (Nitrile) | Poor |
| EPDM | Poor |
This information is a general guide. It is recommended to perform specific compatibility testing for your application.
Experimental Protocols
8.1. Synthesis of this compound
This procedure should only be performed by trained personnel in a well-equipped chemical fume hood.
-
Reaction: The synthesis involves the reaction of hydroxylamine (B1172632) sulfate (B86663) with fuming sulfuric acid (oleum) or chlorosulfonic acid.[6]
-
Procedure Outline:
-
Carefully add hydroxylamine sulfate to fuming sulfuric acid or chlorosulfonic acid with vigorous stirring in a flask equipped with a mechanical stirrer and a gas outlet to vent evolving gases (HCl if using chlorosulfonic acid) to a scrubber.
-
The reaction mixture is typically heated to facilitate the reaction.
-
After cooling, the solid product is precipitated, often by the careful addition of a non-polar solvent like diethyl ether.
-
The precipitated this compound is collected by filtration, washed with an appropriate solvent, and dried under vacuum.
-
8.2. Amination of Heterocycles
This compound is a common reagent for the N-amination of various heterocyclic compounds.[7]
-
General Procedure:
-
The heterocyclic substrate is dissolved in a suitable solvent (often aqueous or alcoholic).
-
An aqueous solution of this compound is added, typically in slight excess.
-
The reaction is often carried out at room temperature or with gentle heating.
-
The pH of the reaction mixture may need to be adjusted with a base to facilitate the reaction.
-
Workup typically involves extraction and purification by chromatography or recrystallization.
-
8.3. Conversion of Aldehydes to Nitriles
HOSA can efficiently convert aldehydes to their corresponding nitriles.
-
General Procedure:
-
The aldehyde is suspended or dissolved in water.
-
An aqueous solution of this compound is added.
-
The reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete as monitored by techniques like TLC or GC.
-
The nitrile product is then isolated by extraction with an organic solvent and purified.
-
8.4. Beckmann Rearrangement of Ketones
HOSA is used as a nitrogen source in the Beckmann rearrangement of ketones to amides.
-
General Procedure:
-
The ketone is dissolved in a suitable solvent.
-
This compound is added to the solution.
-
The reaction is often catalyzed by an acid and may require heating.
-
The resulting amide is isolated through standard workup procedures, which may include neutralization, extraction, and purification.
-
Visualized Workflows and Pathways
To further aid in the understanding of safety procedures and chemical behavior, the following diagrams are provided.
Caption: Logical workflow for safely handling this compound.
Caption: A general experimental workflow involving this compound.
Caption: A simplified proposed thermal decomposition pathway for this compound.
Conclusion
This compound is an invaluable reagent for the synthesis of nitrogen-containing molecules. Its effective and safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety precautions. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks and harness the full synthetic potential of this important chemical. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 2950-43-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
Methodological & Application
Application Notes and Protocols: Hydroxylamine-O-sulfonic Acid as a Versatile Aminating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA), with the chemical formula H₂NOSO₃H, is a versatile and powerful aminating agent in organic synthesis.[1] Existing as a zwitterion (⁺H₃NOSO₃⁻) in its solid state, this white, water-soluble, and hygroscopic solid serves as a key reagent for the introduction of the amino group (-NH₂) across a wide range of substrates.[1] Its ability to act as both a nucleophile and an electrophile depending on the reaction conditions makes it a valuable tool for the synthesis of diverse nitrogen-containing compounds, including amines, hydrazines, N-heterocycles, and sulfonamides.[2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of HOSA in various amination reactions.
Key Applications and Reaction Data
This compound is employed in the amination of a variety of functional groups, including nitrogen, sulfur, and carbon nucleophiles. The following sections summarize the key applications and provide quantitative data for representative reactions.
Amination of Nitrogen Compounds
HOSA is widely used for the N-amination of primary, secondary, and tertiary amines, as well as N-heterocycles, leading to the formation of hydrazines, hydrazinium (B103819) salts, and N-amino heterocycles, respectively.
Table 1: N-Amination of Amines and N-Heterocycles with HOSA
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Pyridine (B92270) | 1-Aminopyridinium iodide | 1. H₂O, 90°C, 20 min; 2. K₂CO₃; 3. HI | 63-72 | [3] |
| Tertiary Amines | Trisubstituted hydrazinium salts | Basic conditions in aqueous or alcoholic media | Good | [4] |
| 1H-Benzotriazole | 1-Aminobenzotriazole & 2-Aminobenzotriazole | - | Major & Minor products | [1] |
| Piperidine | N-Aminopiperidine | Aqueous solution, excess piperidine, 0-20°C | 94 | [5] |
Logical Workflow for N-Amination of Heterocycles:
Caption: General workflow for the N-amination of heterocyclic compounds using HOSA.
Amination of Sulfur and Phosphorus Compounds
HOSA effectively aminates various sulfur-containing compounds, such as thioethers and sulfinic acids, to produce sulfinimines and primary sulfonamides. Similarly, it reacts with phosphines to yield phosphine (B1218219) imides.
Table 2: Amination of Sulfur and Phosphorus Compounds with HOSA
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Thioethers | Sulfinimines | - | Good | [1][4] |
| Metal salts of sulfinic acids | Primary sulfonamides | Sodium acetate (B1210297) solution | Very good | [1] |
| Triphenylphosphine | Aminotriphenylphosphonium hydrogen sulfate (B86663) | Methanol | 69 | [4] |
Reaction Pathway for Sulfonamide Synthesis:
Caption: Proposed mechanism for the synthesis of primary sulfonamides from sulfinic acid salts and HOSA.
Reactions with Carbonyl Compounds
HOSA reacts with aldehydes and ketones to form a variety of products, including nitriles, oximes, amides (via Beckmann rearrangement), and diaziridines, depending on the substrate and reaction conditions.
Table 3: Reactions of HOSA with Carbonyl Compounds
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Nitriles | Aqueous solution, heat | High | [1] |
| Aliphatic Ketones | Oximes | Room temperature or below | Very high | [1] |
| Arylalkyl Ketones | Amides (Beckmann Rearrangement) | Heat | Good | [1] |
| Ketones/Aldehydes + Primary Amines | Diaziridines | Basic conditions | High | [6] |
| Cycloheptanone | Caprolactam | Formic acid, reflux | Not specified | [7] |
| Various Ketones (with Cu(OTf)₂) | Secondary Amides | TFE/CH₂Cl₂, CsOH·H₂O | Good to excellent | [8] |
Experimental Workflow for Nitrile Synthesis from Aldehydes:
Caption: Stepwise workflow for the conversion of aldehydes to nitriles using HOSA.
Amination of Electrophilic Carbon Centers
HOSA can also aminate carbanions generated from active methylene (B1212753) compounds and carboxylic acids, providing a route to substituted pyrroles and α-amino acids. Furthermore, it is used in the homolytic amination of aromatic compounds.
Table 4: Amination of Electrophilic Carbon Centers with HOSA
| Substrate Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| Carboxylic Acids (e.g., Phenylacetic acid) | α-Amino Acids (e.g., Phenylalanine) | 1. LDA/HMPT/THF-hexane; 2. HOSA, -15°C | 83 | [4] |
| β-Keto esters / β-Diketones | Substituted Pyrroles | - | - | [4] |
| Aromatic Compounds | Mono-aminated Aromatics | HOSA/FeSO₄ | 10-40 | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Aminopyridinium Iodide[3]
Materials:
-
This compound (HOSA), 11.3 g (0.10 mole)
-
Pyridine, 24 mL (0.30 mole)
-
Potassium carbonate, 13.8 g (0.10 mole)
-
57% Hydriodic acid, 14 mL (0.10 mole)
-
Ethanol (B145695), absolute
-
Water
Procedure:
-
In a suitable flask, dissolve 11.3 g of freshly prepared HOSA in 64 mL of cold water.
-
To this solution, add 24 mL of pyridine.
-
Heat the mixture on a steam bath at approximately 90°C for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring.
-
Add 13.8 g of potassium carbonate to the cooled mixture.
-
Remove water and excess pyridine using a rotary evaporator at 30-40°C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 14 mL of 57% hydriodic acid.
-
Store the resulting solution at -20°C for 1 hour to allow for crystallization.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from approximately 100 mL of absolute ethanol to yield 14-16 g (63-72%) of 1-aminopyridinium iodide as nearly white crystals.
Protocol 2: Copper-Catalyzed Beckmann Rearrangement of Ketones[8]
Materials:
-
Ketone (e.g., acetophenone), 0.5 mmol
-
This compound (HOSA), 1.0 mmol
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), 0.05 mmol (10 mol%)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O), 1.0 mmol
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirring solution of Cu(OTf)₂ (0.05 mmol) in a 1:4 mixture of TFE/DCM (2-3 mL) at room temperature, add the ketone (0.5 mmol), HOSA (1.0 mmol), and CsOH·H₂O (1.0 mmol).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 70°C) for the time required for the specific substrate (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 5 mL).
-
Wash the organic layer with brine solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by column chromatography if necessary.
Protocol 3: Synthesis of Diaziridines from Ketones and Primary Amines[6]
Materials:
-
Ketone (e.g., cyclohexanone), 1 equivalent
-
Primary amine (e.g., benzylamine), 1 equivalent
-
This compound (HOSA), 1 equivalent
-
Sodium bicarbonate (NaHCO₃)
-
Water-ethanol mixture
Procedure:
-
Dissolve the ketone and primary amine in a water-ethanol mixture at 0-5°C.
-
Slowly and simultaneously add an aqueous solution of HOSA and a 30% aqueous solution of sodium hydroxide to maintain the pH between 8 and 8.5. The addition of base is crucial to neutralize the sulfuric acid formed during the reaction.
-
Stir the reaction mixture at 0-5°C and monitor the progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diaziridine by column chromatography or distillation.
Conclusion
This compound is a highly effective and versatile aminating agent with a broad range of applications in modern organic synthesis. Its commercial availability and the often mild reaction conditions make it an attractive choice for the synthesis of a wide variety of nitrogen-containing molecules that are of interest to researchers in academia and the pharmaceutical industry. The protocols and data presented here provide a comprehensive overview of its utility and serve as a practical guide for its application in the laboratory.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 6. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Aminopyridinium iodide One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transition-Metal-Free Primary Amination of Arylboronic Acids
Introduction
The synthesis of primary anilines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. While numerous methods exist, the direct conversion of arylboronic acids to anilines offers a valuable route due to the wide availability and stability of the boronic acid starting materials. This application note details a robust, transition-metal-free protocol for the primary amination of arylboronic acids and their derivatives using hydroxylamine-O-sulfonic acid (HSA) as an inexpensive and common source of electrophilic nitrogen.[1][2]
This method is distinguished by its operational simplicity, proceeding under basic aqueous conditions at room temperature for many substrates, and its avoidance of transition-metal catalysts, which can be costly and require removal from the final product.[2][3] The reaction tolerates a broad range of functional groups and can be applied to sterically hindered substrates.[2]
Principle and Mechanism
The reaction proceeds via a proposed mechanism involving the base-mediated activation of this compound.[2] Density Functional Theory (DFT) studies suggest that the reaction is initiated by the formation of an ate-complex between the arylboronic acid and hydroxide. This is followed by coordination of the activated aminating agent to the boron center, which then facilitates a 1,2-aryl migration from the boron to the nitrogen atom, ultimately releasing the aniline (B41778) product after hydrolysis. This base-mediated activation of HSA is considered critical for the success of the reaction at ambient temperatures.[2]
References
Application Notes and Protocols for the Synthesis of Primary Anilines using Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary anilines is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Traditional methods for aniline (B41778) synthesis often involve harsh conditions, multi-step procedures, or the use of expensive transition-metal catalysts. A notable and efficient alternative is the use of Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent. HOSA serves as a practical and inexpensive "+NH2" equivalent for the synthesis of primary anilines, particularly from arylboronic acids, under mild, transition-metal-free conditions.[1][2][3] This method is distinguished by its operational simplicity, broad substrate scope, and amenability to one-pot procedures.
This compound is a white, water-soluble, and hygroscopic solid.[4] It is a versatile reagent capable of aminating a wide range of nucleophiles.[4] In the context of aniline synthesis from arylboronic acids, the reaction proceeds under basic aqueous conditions, often at room temperature, and demonstrates tolerance to a variety of functional groups.[3]
Safety Precautions
This compound is a corrosive and hazardous substance that must be handled with appropriate safety measures.
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Reaction Mechanism and Workflow
The reaction of arylboronic acids with this compound under basic conditions is proposed to proceed via a base-mediated activation of HOSA, followed by a 1,2-aryl migration from boron to nitrogen.[3]
A general workflow for this synthesis is depicted below:
Quantitative Data Summary
The synthesis of primary anilines from arylboronic acids using HOSA is effective for a range of substrates, including those with electron-donating and moderately electron-withdrawing groups. Highly electron-deficient substrates may require elevated temperatures to achieve good yields.[3]
| Entry | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | NaOH | H₂O/MeCN | RT | 1 | 95 |
| 2 | 4-Methoxyphenylboronic acid | NaOH | H₂O/MeCN | RT | 1 | 98 |
| 3 | 4-Methylphenylboronic acid | NaOH | H₂O/MeCN | RT | 1 | 96 |
| 4 | 4-Chlorophenylboronic acid | NaOH | H₂O/MeCN | RT | 2 | 85 |
| 5 | 3-Chlorophenylboronic acid | NaOH | H₂O/MeCN | RT | 2 | 88 |
| 6 | 4-Fluorophenylboronic acid | NaOH | H₂O/MeCN | RT | 2 | 82 |
| 7 | 2-Methylphenylboronic acid | NaOH | H₂O/MeCN | RT | 1.5 | 92 |
| 8 | 3,5-Dimethylphenylboronic acid | NaOH | H₂O/MeCN | RT | 1 | 97 |
| 9 | 4-(Trifluoromethyl)phenylboronic acid | NaOH | H₂O/MeCN | 100 | 12 | 75 |
| 10 | 1-Naphthylboronic acid | NaOH | H₂O/MeCN | RT | 1.5 | 91 |
Data synthesized from a representative, transition-metal-free protocol.
Experimental Protocols
General Procedure for the Synthesis of Primary Anilines from Arylboronic Acids
This protocol is adapted from a general method for the electrophilic amination of arylboronic acids.[3]
Materials:
-
Arylboronic acid (1.0 mmol)
-
This compound (HOSA) (1.5 mmol)
-
Sodium hydroxide (B78521) (NaOH) (3.0 mmol)
-
Acetonitrile (B52724) (MeCN) (5 mL)
-
Water (H₂O) (5 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol).
-
Dissolve the arylboronic acid in acetonitrile (5 mL).
-
In a separate flask, prepare a solution of sodium hydroxide (3.0 mmol) in water (5 mL).
-
Add the aqueous sodium hydroxide solution to the solution of the arylboronic acid.
-
To the stirred biphasic mixture, add this compound (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired primary aniline.
Logical Relationship Diagram
The following diagram illustrates the key relationships in the synthesis of primary anilines using HOSA.
References
- 1. Hydroxylamine for the Transition-Metal-Free Amination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Hydroxylamine for the Transition-Metal-Free Amination Reaction | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Beckmann Rearrangement with Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes to amides, a functional group prevalent in pharmaceuticals and bioactive molecules. Traditional methods often necessitate harsh acidic conditions and high temperatures, limiting their applicability to sensitive substrates. The use of Hydroxylamine-O-sulfonic acid (HOSA) as a nitrogen source in a one-pot reaction directly from ketones offers a milder and more efficient alternative. This document provides detailed application notes and protocols for the Beckmann rearrangement of ketones using HOSA, with a focus on two prominent catalytic systems: Copper(II) triflate (Cu(OTf)₂) and Zinc(II) chloride (ZnCl₂).
Mechanism of the HOSA-Mediated Beckmann Rearrangement
The reaction proceeds via an in situ formation of a ketoxime intermediate from the starting ketone and HOSA. The catalyst, either a Lewis acid like Cu(OTf)₂ or ZnCl₂, facilitates this initial condensation. Subsequently, the catalyst activates the hydroxyl group of the oxime, promoting the rearrangement cascade. The group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of a nitrilium ion intermediate. Trapping of this intermediate by water, followed by tautomerization, yields the final amide product. The use of HOSA is advantageous as it is a stable, water-soluble, and easy-to-handle reagent, and the byproducts are typically water-soluble, simplifying purification.[1][2]
A proposed mechanism for the Cu(OTf)₂-catalyzed reaction involves a dual role for the copper catalyst. Initially, it acts as a Lewis acid to promote the formation of the ketoxime. It then coordinates to the oxime, facilitating the rearrangement through a five-membered transition state.[1]
Data Presentation: Comparative Analysis of Catalytic Systems
The choice of catalyst significantly influences the reaction conditions and outcomes. Below is a summary of the quantitative data for the Cu(OTf)₂- and ZnCl₂-catalyzed Beckmann rearrangements with HOSA for a variety of ketone substrates.
Table 1: Cu(OTf)₂-Catalyzed Beckmann Rearrangement of Ketones with HOSA
| Entry | Substrate (Ketone) | Product (Amide) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | N-Phenylacetamide | rt | 5 | 88 |
| 2 | 4-Methylacetophenone | N-(p-Tolyl)acetamide | rt | 4 | 89 |
| 3 | 4-Methoxyacetophenone | N-(4-Methoxyphenyl)acetamide | rt | 3 | 85 |
| 4 | 4-Chloroacetophenone | N-(4-Chlorophenyl)acetamide | 70 | 8 | 75 |
| 5 | 4-Nitroacetophenone | N-(4-Nitrophenyl)acetamide | 70 | 12 | 60 |
| 6 | Benzophenone | N-Benzoyl aniline | 70 | 6 | 82 |
| 7 | Cyclohexanone | ε-Caprolactam | rt | 6 | 80 |
| 8 | Cyclododecanone | Laurolactam | 70 | 5 | 89 |
Reaction Conditions: Ketone (0.5 mmol), HOSA (2.0 equiv), Cu(OTf)₂ (10 mol%), CsOH·H₂O (2.0 equiv) in TFE/CH₂Cl₂ (1:4).[1]
Table 2: ZnCl₂-Catalyzed Beckmann Rearrangement of Ketones with HOSA in Water
| Entry | Substrate (Ketone) | Product (Amide) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | N-Phenylacetamide | rt | 6 | 96 |
| 2 | 4-Methylacetophenone | N-(p-Tolyl)acetamide | rt | 5 | 95 |
| 3 | 4-Hydroxyacetophenone | N-(4-Hydroxyphenyl)acetamide | rt | 4 | 92 |
| 4 | 4-Methoxyacetophenone | N-(4-Methoxyphenyl)acetamide | rt | 4 | 94 |
| 5 | 4-Chloroacetophenone | N-(4-Chlorophenyl)acetamide | 80 | 8 | 85 |
| 6 | 4-Nitroacetophenone | N-(4-Nitrophenyl)acetamide | 80 | 10 | 70 |
| 7 | Benzophenone | N-Benzoyl aniline | 80 | 6 | 90 |
| 8 | Cyclohexanone | ε-Caprolactam | 80 | 8 | 88 |
Reaction Conditions: Ketone (0.5 mmol), HOSA (2.0 equiv), ZnCl₂ (10 mol%) in H₂O.[3]
Experimental Protocols
The following are detailed methodologies for the Cu(OTf)₂- and ZnCl₂-catalyzed Beckmann rearrangements.
Protocol 1: Cu(OTf)₂-Catalyzed One-Pot Synthesis of Amides from Ketones
This protocol is adapted from Munnuri et al., Synthesis2019 , 51, 3709-3714.[1]
Materials:
-
Ketone
-
This compound (HOSA)
-
Copper(II) triflate (Cu(OTf)₂)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add Cu(OTf)₂ (0.05 mmol, 10 mol%).
-
Add a solvent mixture of TFE and DCM (1:4, 2-3 mL) and stir at room temperature.
-
To the stirring solution, add the ketone (0.5 mmol, 1.0 equiv), HOSA (1.0 mmol, 2.0 equiv), and CsOH·H₂O (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the temperature and for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 5 mL).
-
Wash the organic layer with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: ZnCl₂-Catalyzed One-Pot Synthesis of Amides from Ketones in Water
This protocol is adapted from Verma et al., Synthesis2020 , 52, 3272-3276.[3]
Materials:
-
Ketone
-
This compound (HOSA)
-
Zinc(II) chloride (ZnCl₂)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask, add the ketone (0.5 mmol, 1.0 equiv), HOSA (1.0 mmol, 2.0 equiv), ZnCl₂ (0.05 mmol, 10 mol%), and water (2 mL).
-
Stir the reaction mixture at the temperature and for the duration specified in Table 2. The reaction is open to the atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (15 mL).
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 5 mL).
-
Wash the organic layer with brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Wash the crude product with n-hexane to remove nonpolar impurities and obtain the pure amide. Column chromatography is typically not required.
Conclusion
The Beckmann rearrangement utilizing this compound offers significant advantages over classical methods, particularly in the context of drug development and complex molecule synthesis where mild conditions and functional group tolerance are paramount. The Cu(OTf)₂-catalyzed method is highly efficient in a mixed organic solvent system, while the ZnCl₂-catalyzed protocol provides an environmentally benign option in aqueous media, often circumventing the need for chromatographic purification. The choice between these two protocols will depend on the specific substrate, desired reaction conditions, and environmental considerations. These detailed notes and protocols provide a solid foundation for researchers to implement this valuable transformation in their synthetic endeavors.
References
Application Notes and Protocols: Conversion of Ketones to Amides using Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of ketones to amides is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and materials science industries. Amide bonds are a cornerstone of many drug molecules, natural products, and functional materials.[1] The Beckmann rearrangement is a classic method for this transformation, traditionally involving the conversion of a ketone to an oxime intermediate, which then rearranges to an amide under harsh acidic conditions.[1][2][3] These stringent conditions can limit the substrate scope and functional group tolerance of the reaction.
Recent advancements have led to the development of milder and more efficient one-pot procedures for the direct conversion of ketones to amides. This document details protocols utilizing hydroxylamine-O-sulfonic acid (HOSA) as a versatile and easy-to-handle aminating agent in conjunction with transition metal catalysts.[1][4][5] HOSA is a commercially available, inexpensive, and water-soluble reagent, making it an attractive choice for synthetic applications.[1][6] The methodologies presented here, employing either copper(II) triflate (Cu(OTf)₂) or zinc(II) chloride (ZnCl₂), offer significant advantages, including mild reaction conditions, broad substrate scope, and high yields.[1][4][5]
Reaction Principle: The Beckmann Rearrangement
The core of this transformation is the Beckmann rearrangement. In these protocols, the ketone first reacts with this compound to form a transient ketoxime intermediate. The metal catalyst, acting as a Lewis acid, facilitates both the formation of this intermediate and the subsequent rearrangement.[1][4] The catalyst promotes the migration of a group (R') from the carbon to the nitrogen atom, leading to the formation of the corresponding amide.
Catalytic Systems
Two primary catalytic systems for the HOSA-mediated conversion of ketones to amides have been established:
-
Copper(II) Triflate (Cu(OTf)₂) Catalysis: This system is effective for a wide range of aromatic and aliphatic ketones, demonstrating excellent functional group tolerance.[1][4] The reaction is typically carried out in a mixed solvent system of trifluoroethanol (TFE) and dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from room temperature to 70°C.[4]
-
Zinc(II) Chloride (ZnCl₂) Catalysis: This method offers an environmentally benign approach, utilizing water as the solvent.[5] It is a cost-effective and operationally simple procedure that often allows for the isolation of pure secondary amides without the need for column chromatography.[5]
Quantitative Data Summary
The following tables summarize the reaction yields for the conversion of various ketones to their corresponding amides using the Cu(OTf)₂ and Zn(II) catalyzed methods with this compound.
Table 1: Cu(OTf)₂-Catalyzed Conversion of Ketones to Amides[1]
| Entry | Ketone Substrate | Product Amide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Acetanilide | rt | 12 | 92 |
| 2 | 4-Methoxyacetophenone | N-(p-methoxyphenyl)acetamide | rt | 8 | 95 |
| 3 | 4-Methylacetophenone | N-(p-tolyl)acetamide | rt | 10 | 93 |
| 4 | 4-Chloroacetophenone | N-(p-chlorophenyl)acetamide | 50 | 12 | 85 |
| 5 | Propiophenone | N-phenylpropanamide | 50 | 12 | 88 |
| 6 | Benzophenone | N-phenylbenzamide | 70 | 24 | 75 |
| 7 | Cyclohexanone | ε-Caprolactam | 50 | 12 | 82 |
| 8 | Cyclopentanone | δ-Valerolactam | 50 | 12 | 80 |
| 9 | 2-Adamantanone | 2-Azaadamantan-3-one | 70 | 24 | 78 |
| 10 | Isobutyrophenone | N-phenylisobutyramide | 50 | 12 | 81 |
| 11 | Cyclotridecanone | Azacyclotetradecan-2-one | 70 | 24 | 89 |
Table 2: Zn(II)-Catalyzed Conversion of Ketones to Amides in Water[5]
| Entry | Ketone Substrate | Product Amide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Acetanilide | 80 | 6 | 96 |
| 2 | 4-Methoxyacetophenone | N-(p-methoxyphenyl)acetamide | rt | 5 | 94 |
| 3 | 4-Methylacetophenone | N-(p-tolyl)acetamide | 80 | 6 | 95 |
| 4 | 4-Bromoacetophenone | N-(p-bromophenyl)acetamide | 80 | 8 | 92 |
| 5 | 4-Nitroacetophenone | N-(p-nitrophenyl)acetamide | 80 | 10 | 85 |
| 6 | Propiophenone | N-phenylpropanamide | 80 | 8 | 93 |
| 7 | Benzophenone | N-phenylbenzamide | 80 | 12 | 88 |
| 8 | Cyclohexanone | ε-Caprolactam | 80 | 6 | 91 |
| 9 | Cyclopentanone | δ-Valerolactam | 80 | 6 | 89 |
| 10 | Indanone | 2,3-Dihydro-1H-quinolin-4-one | 80 | 8 | 86 |
Experimental Protocols
Protocol 1: General Procedure for Cu(OTf)₂-Catalyzed Synthesis of Amides from Ketones[1]
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
Ketone substrate
-
This compound (HOSA)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O)
-
Trifluoroethanol (TFE)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Cu(OTf)₂ (0.05 mmol, 10 mol%).
-
Add a solvent mixture of TFE/CH₂Cl₂ (1:4, 2–3 mL).
-
To the stirring solution at room temperature, add the ketone (0.5 mmol, 1.0 equiv), HOSA (1.0 mmol, 2.0 equiv), and CsOH·H₂O (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the temperature and for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL).
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 5 mL).
-
Wash the organic layer with brine solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) or by trituration with hexane (B92381) to afford the pure amide.
Protocol 2: General Procedure for Zn(II)-Catalyzed Synthesis of Amides from Ketones in Water[5]
Materials:
-
Zinc(II) chloride (ZnCl₂)
-
Ketone substrate
-
This compound (HOSA)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 mmol, 1.0 equiv), HOSA (2.0 mmol, 2.0 equiv), and ZnCl₂ (0.2 mmol, 20 mol%).
-
Add water (5 mL) to the flask.
-
Stir the reaction mixture at the temperature and for the time indicated in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude amide.
-
In many cases, the product is obtained in pure form without the need for column chromatography. If necessary, purify the crude product by recrystallization or flash column chromatography.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed dual role of the metal catalyst (M = Cu or Zn) in the Beckmann rearrangement of ketones with HOSA. The catalyst first acts as a Lewis acid to facilitate the formation of the ketoxime intermediate. Subsequently, it catalyzes the rearrangement to the amide product.
Caption: Proposed mechanism for the metal-catalyzed Beckmann rearrangement.
Experimental Workflow
This diagram outlines the general experimental workflow for the conversion of ketones to amides using HOSA.
Caption: General experimental workflow for amide synthesis.
Conclusion
The use of this compound in combination with either copper(II) triflate or zinc(II) chloride provides efficient, mild, and versatile methods for the direct conversion of ketones to amides. These protocols offer significant advantages over traditional Beckmann rearrangement conditions and are highly valuable for applications in academic research and industrial drug development. The operational simplicity, broad substrate scope, and high yields make these methods attractive for the synthesis of a wide array of amide-containing molecules.
References
- 1. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Converting Ketones to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) [organic-chemistry.org]
- 5. Zinc(II)-Catalyzed Synthesis of Secondary Amides from Ketones via Beckmann Rearrangement Using this compound in Aqueous Media [organic-chemistry.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Lactams from Cyclic Ketones with Hydroxylamine-O-Sulfonic Acid (HOSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactams are cyclic amides that constitute the core structure of numerous biologically active compounds and are pivotal intermediates in the synthesis of polymers, such as Nylon. The Beckmann rearrangement of cyclic ketone oximes is a fundamental transformation for accessing these valuable scaffolds.[1] Hydroxylamine-O-sulfonic acid (HOSA) has emerged as a convenient and effective reagent for the direct conversion of cyclic ketones to lactams, obviating the need for the isolation of the oxime intermediate.[2][3] This one-pot approach offers operational simplicity and can be performed under both uncatalyzed and catalyzed conditions to afford a diverse range of lactams.
These application notes provide detailed protocols for both the uncatalyzed and copper-catalyzed synthesis of lactams from cyclic ketones using HOSA, accompanied by quantitative data, reaction mechanisms, and experimental workflows.
Chemical Safety Information
This compound (HOSA) is a corrosive solid that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed.[4] Always handle HOSA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4]
Uncatalyzed Synthesis of Lactams with HOSA
The uncatalyzed Beckmann rearrangement of cyclic ketones with HOSA is typically carried out in the presence of a strong acid, such as formic acid or glacial acetic acid, at elevated temperatures. This method is suitable for a range of cyclic ketones.
General Reaction Mechanism (Uncatalyzed)
The reaction proceeds through the in-situ formation of an oxime intermediate from the cyclic ketone and HOSA. Subsequent protonation of the oxime hydroxyl group by the acidic solvent facilitates the rearrangement, where an alkyl group migrates to the nitrogen atom with the concurrent departure of a sulfate (B86663) leaving group, followed by tautomerization to the stable lactam.
Caption: Uncatalyzed Beckmann rearrangement pathway.
Experimental Protocol: Synthesis of Enantholactam from Cycloheptanone (B156872)
This protocol is adapted from a literature procedure for the synthesis of hexahydro-2(1H)-azocinone (enantholactam).[5]
Materials:
-
Cycloheptanone
-
This compound (HOSA)
-
Formic acid (95-97%)
-
6 N Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add this compound (1.5 equivalents) to formic acid (9 mL/mol of ketone).
-
While stirring, add a solution of cycloheptanone (1.0 equivalent) in formic acid (3 mL/mol of ketone) over a period of 3 minutes.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, quench the reaction by adding ice-water (15 mL/mol of ketone).
-
Slowly neutralize the aqueous solution to a pH of ~7 with 6 N sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with three portions of chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield the pure lactam.
Quantitative Data (Uncatalyzed)
| Cyclic Ketone | Product | Conditions | Yield (%) | Reference |
| Cycloheptanone | Enantholactam | HOSA, Formic Acid, Reflux, 5h | 72 | [5] |
| Tricyclic Ketone | Tricyclic Lactam | HOSA, Glacial Acetic Acid, Reflux, 4h | 48 | [3] |
Copper-Catalyzed Synthesis of Lactams with HOSA
The use of a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst allows for a milder and highly efficient Beckmann rearrangement of cyclic ketones to lactams.[2][6] This method is characterized by its operational simplicity and compatibility with a range of functional groups.[2][6]
Proposed Reaction Mechanism (Copper-Catalyzed)
The Cu(OTf)₂ catalyst is believed to play a dual role.[6] Firstly, as a Lewis acid, it facilitates the formation of the oxime intermediate. Secondly, it catalyzes the rearrangement of the oxime to the lactam, likely through a five-membered transition state.[6]
Caption: Copper-catalyzed Beckmann rearrangement.
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of Lactams
This protocol is based on a general procedure for the Cu(OTf)₂-catalyzed Beckmann rearrangement.[6]
Materials:
-
Cyclic ketone
-
This compound (HOSA)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Cesium hydroxide monohydrate (CsOH·H₂O)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Experimental Workflow
Caption: Experimental workflow for lactam synthesis.
Procedure:
-
To a stirring solution of Cu(OTf)₂ (0.1 equivalents) in a 1:4 mixture of TFE/CH₂Cl₂ (4-6 mL/mmol of ketone) at room temperature, add the cyclic ketone (1.0 equivalent), HOSA (2.0 equivalents), and CsOH·H₂O (2.0 equivalents).
-
Maintain the reaction mixture at the temperature and for the time specified for the particular substrate (see data table below).
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 10 mL/mmol of ketone).
-
Wash the organic layer with brine solution and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude lactam, which can be further purified by chromatography if necessary.
Quantitative Data (Copper-Catalyzed)
The following table summarizes the results for the synthesis of various lactams from their corresponding cyclic ketones using the copper-catalyzed protocol.
| Cyclic Ketone | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentanone | Piperidin-2-one (δ-Valerolactam) | 70 | 24 | 72 | [6] |
| Cyclohexanone | Azepan-2-one (ε-Caprolactam) | 70 | 24 | 85 | [6] |
| α-Tetralone | 1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one | 70 | 24 | 75 | [6] |
| Cyclododecanone | Azacyclotridecan-2-one | 70 | 24 | 89 | [6] |
Conclusion
The synthesis of lactams from cyclic ketones using this compound offers a versatile and direct approach for obtaining these important heterocyclic compounds. The uncatalyzed method, while requiring harsher conditions, provides a straightforward route to various lactams. The copper-catalyzed protocol represents a significant improvement, allowing for milder reaction conditions and high yields, thus broadening the applicability of this transformation in organic synthesis and drug development. The choice between the uncatalyzed and catalyzed methods will depend on the specific substrate and the desired reaction conditions.
References
- 1. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 2. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine -O- sulfonic Acid (HOSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxylamine-O-sulfonic Acid in the Synthesis of N-amino Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and reactive inorganic compound with the formula H₂NOSO₃H. It serves as an efficient aminating agent in organic synthesis, enabling the introduction of an amino group (NH₂) onto various substrates.[1] A significant application of HOSA lies in the synthesis of N-amino heterocycles, a class of compounds of great interest in medicinal chemistry and drug development due to their diverse biological activities.[2][3][4] N-amino heterocycles, such as N-aminopyridines, N-aminoquinolines, and N-aminoindoles, are key structural motifs in a range of pharmacologically active molecules, including potential anticancer and antibacterial agents.[5][6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis of various N-amino heterocycles using this compound.
General Reaction Mechanism
The N-amination of heterocycles with HOSA typically proceeds via an electrophilic amination mechanism. The nitrogen atom of the heterocyclic ring acts as a nucleophile, attacking the electrophilic nitrogen atom of HOSA. This results in the formation of an N-aminium salt, with the sulfate (B86663) ion as the counterion. The reaction is often carried out in the presence of a base to neutralize the sulfonic acid byproduct and to deprotonate the heterocyclic substrate, thereby increasing its nucleophilicity.
General Reaction Scheme:
Caption: General workflow for the N-amination of heterocycles using HOSA.
Experimental Protocols
Protocol 1: Synthesis of this compound (HOSA)
This protocol describes the preparation of HOSA from hydroxylamine (B1172632) sulfate and chlorosulfonic acid, as adapted from Organic Syntheses.[9]
Materials:
-
Hydroxylamine sulfate ((NH₃OH)₂SO₄)
-
Chlorosulfonic acid (ClSO₃H)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Büchner funnel
-
Ice bath
-
Oil bath
Procedure:
-
Fit a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Add 26.0 g (0.158 mole) of finely powdered hydroxylamine sulfate to the flask.
-
With vigorous stirring, add 60 mL (107 g, 0.92 mole) of chlorosulfonic acid dropwise over 20 minutes.
-
After the addition is complete, heat the flask in a 100°C oil bath for 5 minutes with continuous stirring.
-
Cool the pasty mixture to room temperature and then place the flask in an ice bath.
-
Slowly add 200 mL of diethyl ether to the stirred mixture over 20–30 minutes. The pasty contents will transform into a colorless powder.
-
Collect the powdered product by suction filtration using a Büchner funnel.
-
Wash the product with 300 mL of tetrahydrofuran, followed by 200 mL of diethyl ether.
-
Dry the product to obtain this compound (yield: 34–35 g, 95–97%).[9]
-
The purity of the product can be determined by iodometric titration.[9] Store the prepared HOSA at 0-4°C.
Protocol 2: Synthesis of 1-Aminopyridinium Iodide
This protocol details the N-amination of pyridine (B92270) using HOSA to form the corresponding N-aminopyridinium salt.[2]
Materials:
-
Pyridine
-
This compound (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Hydroiodic acid (HI)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel
Procedure:
-
In a round-bottomed flask, dissolve pyridine in a suitable solvent like water or ethanol.
-
Cool the solution in an ice bath and slowly add a solution of HOSA in the same solvent.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
After the reaction is complete, add a solution of potassium carbonate to neutralize the mixture and deprotonate the 1-aminopyridinium sulfate.
-
Extract the resulting pyridinium (B92312) ylide with a suitable organic solvent.
-
To the organic extract, add hydroiodic acid to precipitate 1-aminopyridinium iodide.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: General Procedure for the N-Amination of Substituted Pyridines and Quinolines
This protocol provides a general method for the N-amination of various pyridine and quinoline (B57606) derivatives.
Materials:
-
Substituted pyridine or quinoline
-
This compound (HOSA)
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF) or water
-
Diethyl ether
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted pyridine or quinoline in DMF or water in a round-bottomed flask.
-
Add a solution of potassium hydroxide to the flask.
-
Cool the mixture in an ice bath and add a solution of HOSA dropwise with stirring.
-
Continue stirring at room temperature for the time indicated in the table below.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-amino heterocycle.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-amination of various heterocycles using this compound.
Table 1: N-Amination of Pyridine and Quinoline Derivatives
| Heterocycle | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pyridine | KOH | Water | 2 | 25 | Low | [5] |
| Quinoline | KOH | Water | 2 | 25 | Moderate | [10] |
| Isoquinoline | KOH | Water | 2 | 25 | Moderate | [10] |
| 4-Methylpyridine | KOH | Water | 3 | 25 | Low | [5] |
| 2,6-Lutidine | KOH | Water | 4 | 25 | Low | [5] |
Table 2: N-Amination of Other Heterocycles
| Heterocycle | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Indole | NaH | DMF | 12 | 25 | 45-97 | [11] |
| 1H-Benzotriazole | - | - | - | - | Major/Minor products | [1] |
| Tetrazole | - | - | - | - | Mixture of isomers | [1] |
Applications in Drug Development
N-amino heterocycles are valuable scaffolds in drug discovery. The introduction of an N-amino group can significantly alter the physicochemical properties of a molecule, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.
-
Anticancer Agents: Several 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] For instance, certain substituted 4-aminoquinolines have shown potent activity against breast cancer cells.[5] The N-amino functionality can serve as a handle for further structural modifications to optimize anticancer potency.
-
Antibacterial and Antiviral Agents: Aminopyridine derivatives are precursors in the synthesis of various antibacterial and antiviral drugs.[12] The N-amino group can participate in hydrogen bonding interactions with biological targets, contributing to the compound's inhibitory activity.
-
CNS-Active Agents: The aminopyridine scaffold is present in drugs targeting the central nervous system. For example, besipirdine, an indole-substituted analog of 4-aminopyridine, was developed for the treatment of Alzheimer's disease.[13]
Logical Relationships in Synthesis
The synthesis of N-amino heterocycles using HOSA is a key step that enables further diversification and the creation of libraries of compounds for drug screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. article.sciencepg.com [article.sciencepg.com]
- 13. Besipirdine - Wikipedia [en.wikipedia.org]
Application Notes: N-amination of Pyridines with Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-amination of pyridines is a fundamental transformation in organic synthesis, yielding N-aminopyridinium salts that serve as versatile intermediates in drug discovery and materials science. Hydroxylamine-O-sulfonic acid (HOSA) is a readily available and convenient reagent for the electrophilic amination of pyridines and other N-heterocycles. This document provides a detailed overview of this reaction, including its mechanism, applications, quantitative data on substrate scope, and comprehensive experimental protocols for the synthesis of both the aminating reagent and the final product.
Reaction Mechanism and Applications
The N-amination of pyridine (B92270) with this compound proceeds via a nucleophilic attack of the pyridine nitrogen atom on the electrophilic nitrogen of HOSA. HOSA, which exists as a zwitterion (⁺H₃NOSO₃⁻), serves as an effective "NH₂⁺" equivalent.[1] The reaction results in the formation of a stable 1-aminopyridinium salt with a hydrogen sulfate (B86663) counterion.
N-aminopyridinium salts are valuable precursors for a variety of synthetic transformations.[2][3] They can be acylated to form photochemically active 1-N-iminopyridinium ylides, which can rearrange to form 1H-1,2-diazepines.[1] Furthermore, they are employed in transition metal-catalyzed reactions for the synthesis of nitrogen-rich heterocyclic scaffolds, such as pyrazolo[1,5-α]pyridines.[2] Their bifunctional nature, combining N-centered nucleophilicity with a reducible N-N bond, allows for their use as diversifiable amine equivalents in modern synthetic chemistry.[2][3]
Substrate Scope and Yields
The direct N-amination of unsubstituted pyridine with HOSA proceeds efficiently. However, for many substituted pyridine derivatives, particularly those with electron-withdrawing groups or significant steric hindrance, the yields are often low.[2] For these less reactive substrates, alternative and more potent electrophilic aminating reagents, such as mesitylsulfonyl hydroxylamine (B1172632) (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH), are recommended to achieve higher yields.[2]
| Pyridine Substrate | Product | Yield (%) with HOSA | Notes |
| Pyridine | 1-Aminopyridinium hydrogen sulfate | Good to High | The parent reaction is efficient. |
| Picolines (Methylpyridines) | 1-Amino-x-methylpyridinium salt | Low to Moderate | Yields vary depending on methyl group position. |
| Lutidines (Dimethylpyridines) | 1-Amino-x,y-dimethylpyridinium salt | Generally Low | Increased steric hindrance reduces reactivity with HOSA.[2] |
| Halopyridines | 1-Amino-x-halopyridinium salt | Low | Electron-withdrawing effects decrease nucleophilicity.[2] |
| Quinoline | 1-Aminoquinolinium hydrogen sulfate | Moderate | Fused aromatic system can be aminated.[4] |
Note: The yields are qualitative and compiled from literature reviews. For specific applications involving substituted pyridines, optimization or the use of alternative aminating agents is strongly advised.[2]
Experimental Protocols
Protocol 1: Preparation of this compound (HOSA)
This protocol is adapted from a procedure in Organic Syntheses.[5]
Materials:
-
Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄), finely powdered (26.0 g, 0.158 mol)
-
Chlorosulfonic acid (ClSO₃H) (60 mL, 107 g, 0.92 mol)
-
Diethyl ether
-
Tetrahydrofuran (THF)
Equipment:
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Set up the three-necked flask with the mechanical stirrer, dropping funnel, and drying tube.
-
Add finely powdered hydroxylamine sulfate to the flask.
-
With vigorous stirring, add chlorosulfonic acid dropwise over 20 minutes. Caution: The reaction is exothermic.
-
After the addition is complete, heat the flask in an oil bath at 100°C for 5 minutes with continued stirring.
-
Cool the resulting pasty mixture to room temperature, then place the flask in an ice bath.
-
Slowly add 200 mL of diethyl ether to the stirred mixture over 20-30 minutes. The paste will transform into a colorless powder.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the powder sequentially with 300 mL of THF and 200 mL of diethyl ether.
-
Dry the product under vacuum. The expected yield is 34-35 g (95-97%).
-
The purity can be checked by iodometric titration.[6] Store HOSA in a tightly sealed container at 0°C to prevent decomposition.[1][6]
Protocol 2: Synthesis of 1-Aminopyridinium Hydrogen Sulfate
Materials:
-
This compound (HOSA) (11.3 g, 0.1 mol)
-
Pyridine (7.9 g, 8.1 mL, 0.1 mol), dried over KOH
-
Diethyl ether
Equipment:
-
250 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve HOSA in a minimal amount of cold water or create a slurry in a suitable solvent like ethanol in the 250 mL round-bottomed flask.
-
Cool the flask in an ice bath.
-
While stirring, slowly add the dried pyridine dropwise to the HOSA solution/slurry. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The product, 1-aminopyridinium hydrogen sulfate, will precipitate as a white solid. If precipitation is slow, it can be induced by adding diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the product in a desiccator under vacuum.
Safety Precautions
-
This compound (HOSA): HOSA is a corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Chlorosulfonic acid: This reagent is extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.
-
All reactions should be performed in a well-ventilated laboratory fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Synthesis of Diaziridines using Hydroxylamine-O-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaziridines are saturated three-membered heterocyclic compounds containing two nitrogen atoms. Their inherent ring strain and unique chemical reactivity make them valuable synthetic intermediates and structural motifs in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of diaziridines utilizing hydroxylamine-O-sulfonic acid (HOSA), a readily available and versatile aminating agent. The described methods offer a practical and efficient approach to constructing both N-unsubstituted and N-substituted diaziridine scaffolds, including diastereoselective variations.
Reaction Principle
The synthesis of diaziridines using HOSA generally proceeds via a one-pot, three-component reaction involving a carbonyl compound (aldehyde or ketone), a source of ammonia (B1221849) or a primary amine, and HOSA. The reaction mechanism involves two key stages:
-
Imine Formation: The carbonyl compound reacts with ammonia or a primary amine to form an imine in situ.
-
Amination and Cyclization: this compound acts as an electrophilic aminating agent, reacting with the imine. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the diaziridine ring. The base neutralizes the sulfuric acid generated as a byproduct.[1]
Key Advantages of Using HOSA
-
Accessibility and Stability: HOSA is a commercially available, crystalline solid that is stable under ambient conditions.
-
Versatility: Applicable to a wide range of aldehydes and ketones for the synthesis of diverse diaziridine structures.
-
Controllable Reactivity: The reaction conditions can be tuned to achieve high yields and, in specific cases, high diastereoselectivity.[2][3]
Diagrams
Caption: General reaction mechanism for diaziridine synthesis using HOSA.
Caption: General experimental workflow for the synthesis of diaziridines.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Synthesis of N-Substituted Diaziridines [3]
This protocol is adapted from a reported method for the diastereoselective synthesis of trans-1,3-disubstituted diaziridines.
Materials:
-
Aldehyde or Ketone (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.0 mmol, 1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.5 mmol, 1.5 equiv)
-
This compound (HOSA) (1.0 mmol, 1.0 equiv)
-
Chloroform (B151607) (CHCl₃), anhydrous (4 mL)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a 10 mL round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the primary amine (1.0 mmol) in 4 mL of anhydrous chloroform at 0 °C (ice bath).
-
To the stirred solution at 0 °C, add sodium bicarbonate (1.5 mmol). Continue stirring for 10 minutes.
-
Add HOSA (1.0 mmol) in two portions to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by Thin Layer Chromatography (TLC) (approximately 6 hours).
-
Cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaziridine.
Protocol 2: Synthesis of N-Unsubstituted Diaziridines from Ketones
This protocol is a general procedure based on conventional methods described in the literature.
Materials:
-
Ketone (10 mmol)
-
Liquid Ammonia (approx. 20-30 mL)
-
This compound (HOSA) (11 mmol, 1.1 equiv)
-
Anhydrous Methanol (B129727) (optional, for dissolving HOSA)
-
Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Neutral or basic alumina (B75360) for column chromatography
Procedure:
-
In a pressure-resistant reaction vessel, cool a solution of the ketone (10 mmol) in a suitable solvent (e.g., methanol) to -78 °C (dry ice/acetone bath).
-
Carefully condense liquid ammonia (20-30 mL) into the reaction vessel.
-
Allow the mixture to stir at low temperature for several hours to facilitate the in-situ formation of the imine.
-
Slowly add a solution of HOSA (11 mmol) in anhydrous methanol (if necessary) to the reaction mixture over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, seal the vessel and allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Extract the crude diaziridine with a suitable organic solvent.
-
Purify the product by column chromatography, preferably using neutral or basic alumina to prevent decomposition of the sensitive diaziridine.
Data Presentation
The following tables summarize representative yields for the synthesis of diaziridines using HOSA, demonstrating the substrate scope of the reaction.
Table 1: Synthesis of N-Substituted Diaziridines from Aldehydes and Amines [3]
| Entry | Aldehyde | Amine | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Octanal | Benzylamine | trans-1-benzyl-3-heptyldiaziridine | 89 | >95:5 |
| 2 | 4-Hydroxybenzaldehyde | Benzylamine | trans-4-(1-benzyldiaziridin-3-yl)phenol | 80 | >95:5 |
| 3 | 3-Phenylpropanal | Cyclopentylamine | trans-1-cyclopentyl-3-phenethyldiaziridine | 76 | >95:5 |
Table 2: Synthesis of N-Unsubstituted Diazirines (via subsequent oxidation of diaziridines)
Note: Yields reported for the diazirine product from the one-pot synthesis starting from the ketone.
| Entry | Ketone | Product (Diazirine) | Yield (%) |
| 1 | Cyclohexanone | 1-Azaspiro[2.5]oct-1-ene | 67 |
| 2 | 4-Phenyl-2-butanone | 3-Methyl-3-phenethyldiazirine | 89 |
| 3 | 4-Hydroxy-2-butanone | 3-(2-Hydroxyethyl)-3-methyldiazirine | 75 |
Troubleshooting and Safety
-
Low Yields: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The pH of the reaction is critical; the amount of base may need to be optimized for different substrates.[1]
-
Product Decomposition: Diaziridines can be sensitive to acidic conditions. For purification, consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Safety: this compound is a corrosive solid. Handle with appropriate personal protective equipment (gloves, safety glasses). Reactions involving liquid ammonia must be performed in a well-ventilated fume hood with appropriate safety precautions for handling condensed gases and high-pressure reactions.
Conclusion
The synthesis of diaziridines using this compound is a robust and versatile method suitable for a wide range of substrates. The operational simplicity of the one-pot procedure, coupled with the ability to achieve high yields and diastereoselectivity, makes this an attractive strategy for accessing these valuable nitrogen-containing heterocycles in a research and drug development setting. Careful control of reaction parameters, particularly pH, and appropriate purification techniques are key to successful synthesis.
References
Application Notes and Protocols: Hydroxylamine-O-sulfonic Acid for the Preparation of Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and efficient reagent for the synthesis of oximes from aldehydes and ketones.[1][2] Oximes are crucial intermediates in organic synthesis and drug development, serving as precursors to amides via the Beckmann rearrangement, and exhibiting a range of biological activities, including as kinase inhibitors in cancer and anti-inflammatory therapies.[3][4] HOSA offers several advantages over traditional oximation reagents like hydroxylamine (B1172632) hydrochloride, including milder reaction conditions and, in some cases, higher yields.[5] This document provides detailed application notes and experimental protocols for the preparation of oximes using HOSA.
Reaction Mechanism and Workflow
The formation of an oxime from a carbonyl compound using this compound proceeds through a nucleophilic addition of the nitrogen atom of HOSA to the carbonyl carbon, followed by dehydration.
A general experimental workflow for the synthesis of oximes using HOSA is depicted below. This typically involves reaction setup, monitoring, workup, and purification.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various oximes from aldehydes and ketones using this compound.
| Carbonyl Substrate | Molar Ratio (Substrate:HOSA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cycloheptanone (B156872) | 1 : 1.5 | Formic Acid | Reflux | 5 | 72 | [6] |
| 2-Hydroxybenzaldehyde | N/A | N/A | N/A | N/A | High | [2] |
| Aliphatic Ketones | N/A | Water | Warm | N/A | Very Good | [2] |
| Aryl Alkyl Ketones | N/A | N/A | N/A | N/A | Good | [2] |
| Substituted Aldehyde | 1 : 1 | Ethanol | N/A | N/A | 87 | [7] |
Experimental Protocols
Protocol 1: Synthesis of an Aliphatic Ketoxime (General Procedure)
This protocol is a general guideline for the oximation of aliphatic ketones.
Materials:
-
Aliphatic ketone (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Water or an appropriate aqueous solvent system
-
Sodium bicarbonate solution (saturated)
-
Ether or other suitable organic solvent
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aliphatic ketone in water.
-
Add this compound portion-wise with stirring. The reaction may be exothermic.
-
Warm the reaction mixture gently on a water bath and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add ether.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Separate the ether layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude oxime.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Lactam from a Cyclic Ketone via an Oxime Intermediate
This protocol details the conversion of cycloheptanone to hexahydro-2(1H)-azocinone, where an oxime is formed in situ.[6]
Materials:
-
Cycloheptanone (5.61 g, 0.05 mol)
-
This compound (8.48 g, 0.075 mol)
-
Formic acid (95-97%, 60 mL)
-
Ice-water
-
6 N Sodium hydroxide (B78521) solution
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
Equip a 100-mL, three-necked flask with a magnetic stirring bar, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Charge the flask with this compound (8.48 g) and 45 mL of formic acid.
-
Prepare a solution of cycloheptanone (5.61 g) in 15 mL of formic acid and add it to the flask with stirring over a 3-minute period.
-
Heat the reaction mixture under reflux for 5 hours.
-
Cool the mixture to room temperature and quench with 75 mL of ice-water.
-
Slowly neutralize the aqueous solution to a pH of ~7 with 6 N sodium hydroxide.
-
Extract the aqueous layer with three 100-mL portions of chloroform.
-
Combine the organic layers and dry with anhydrous magnesium sulfate.
-
Remove the solvent on a rotary evaporator and purify the resulting lactam by distillation.
Application in Drug Development: Oximes as Kinase Inhibitors
Oximes are a significant class of compounds in drug discovery, particularly as inhibitors of various protein kinases.[1][3] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers and inflammatory diseases.[8][9][10] Oxime-containing molecules can act as ATP-competitive inhibitors, blocking the kinase activity and downstream signaling, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4]
Conclusion
This compound is a highly effective reagent for the synthesis of oximes from a variety of carbonyl compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel oximes for applications in organic synthesis and medicinal chemistry. The role of oximes as potent kinase inhibitors underscores their importance in the development of new therapeutics.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Hydroxylamine-O-sulfonic Acid (HOSA) in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxylamine-O-sulfonic acid (HOSA) as a versatile and efficient reagent in the synthesis of key pharmaceutical intermediates. HOSA is a valuable tool for introducing nitrogen-containing functionalities, which are prevalent in a vast array of pharmacologically active molecules. This document details several key applications of HOSA, including the synthesis of amides and lactams via Beckmann rearrangement, the formation of nitriles from aldehydes, and direct amination reactions.
Synthesis of Amides and Lactams via Beckmann Rearrangement
The Beckmann rearrangement is a powerful acid-catalyzed reaction that converts oximes to amides or lactams. HOSA serves as an excellent reagent for the in situ formation of oximes from ketones, which then undergo rearrangement. This one-pot methodology is highly efficient for producing valuable pharmaceutical intermediates. For instance, alicyclic ketones can be converted into lactams, which are core structures in many drugs.
Data Presentation:
| Substrate (Ketone) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product (Amide/Lactam) | Yield (%) | Reference |
| Cyclohexanone | - | Not specified | Not specified | Not specified | Caprolactam | High | [1] |
| Arylalkyl ketones | - | Not specified | Not specified | Not specified | Corresponding Amide | High | [1] |
| Various aromatic and aliphatic ketones | Cu(OTf)₂ / CsOH·H₂O | TFE/DCM | RT - 70 | Not specified | Corresponding Secondary Amides | up to 89 | [2] |
| Various aliphatic and aromatic ketones | TsONHBoc | Not specified | Ambient | Not specified | Corresponding Secondary Amides | Good to Excellent | [3] |
Experimental Protocol: Copper-Catalyzed Beckmann Rearrangement of Ketones to Amides [2]
This protocol describes a mild, one-pot conversion of ketones to secondary amides using HOSA as the aminating agent, catalyzed by copper(II) trifluoromethanesulfonate.
-
Reaction Setup: To a solution of the ketone (1.0 mmol) in a mixture of trifluoroethanol (TFE) and dichloromethane (B109758) (DCM), add CsOH·H₂O (1.2 mmol).
-
Addition of Reagents: Add this compound (HOSA) (1.5 mmol) to the mixture.
-
Catalyst Introduction: Add Cu(OTf)₂ (0.1 mmol) to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, heating up to 70°C may be required. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Visualization of the Beckmann Rearrangement Workflow:
Caption: Experimental workflow for the copper-catalyzed Beckmann rearrangement using HOSA.
Synthesis of Nitriles from Aldehydes
HOSA provides a straightforward method for the conversion of aldehydes to nitriles. The reaction proceeds through the formation of an oxime-O-sulfonic acid intermediate, which then eliminates sulfuric acid to yield the nitrile.[1] This transformation is particularly useful for the synthesis of pharmaceutical intermediates where a nitrile group is a key functional handle for further elaboration.
Data Presentation:
| Substrate (Aldehyde) | Reaction Conditions | Product (Nitrile) | Yield (%) | Reference |
| Various Aldehydes | Above room temperature | Corresponding Nitriles | High | [1] |
Experimental Protocol: General Procedure for Nitrile Synthesis from Aldehydes [1]
-
Oxime Formation: Dissolve the aldehyde (1.0 mmol) in a suitable solvent. Add this compound (HOSA) (1.1 mmol) to the solution at room temperature or below to form the oxime-O-sulfonic acid intermediate.
-
Elimination Reaction: Gently heat the reaction mixture to a temperature above room temperature. The elimination of sulfuric acid will occur, leading to the formation of the nitrile.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by distillation or column chromatography to obtain the pure nitrile.
Visualization of the Nitrile Synthesis Pathway:
Caption: Reaction pathway for the synthesis of nitriles from aldehydes using HOSA.
Amination Reactions
HOSA is a potent electrophilic aminating agent capable of aminating a wide range of nucleophiles, including amines, carbanions, and sulfur compounds.[4] This reactivity is valuable in the synthesis of hydrazines, α-amino acids, and other nitrogen-containing heterocycles that are important building blocks in drug discovery.
Data Presentation:
| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Tertiary Amines | HOSA | Trisubstituted hydrazinium (B103819) salts | Not specified | [1] |
| Pyridine | HOSA | 1-Aminopyridinium salt | Not specified | [1] |
| Carboxylic Acids | Lithiation, then HOSA | α-Amino acids | Not specified | [4] |
| Triphenylphosphine | HOSA / Methanol | Triphenylphosphiniminium hydrogen sulfate | 69 | [4] |
| Thiols | HOSA | Hydrosulfamines | Good | [4] |
Experimental Protocol: Synthesis of α-Amino Acids from Carboxylic Acids [4]
This protocol outlines a one-step synthesis of α-amino acids from carboxylic acids via amination of a lithiated intermediate.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in a suitable solvent system (e.g., THF/HMPA). Cool the solution to a low temperature (e.g., -78°C).
-
Lithiated Intermediate Formation: Add a strong base, such as lithium diisopropylamide (LDA) (2.2 mmol), dropwise to the solution to generate the α-lithiated carboxylate.
-
Amination: Add a solution of HOSA (1.5 mmol) in a suitable solvent to the reaction mixture.
-
Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with an aqueous acid solution.
-
Isolation: The α-amino acid product can be isolated and purified using standard techniques such as ion-exchange chromatography.
Visualization of the Amination Logic:
Caption: Logical relationship of HOSA as an aminating agent for various nucleophiles.
References
Application Notes and Protocols: Transition-Metal-Free Amination Reactions with Hydroxylamine-O-Sulfonic Acid (HOSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA) has emerged as a versatile and powerful reagent in modern organic synthesis for the introduction of amino groups.[1] Its stability, ease of handling, and dual reactivity as both an electrophilic and nucleophilic aminating agent make it a valuable tool for the construction of carbon-nitrogen bonds.[2][3] Of particular significance are the transition-metal-free amination reactions employing HOSA, which offer a cost-effective and environmentally benign alternative to traditional metal-catalyzed methods. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials where the presence of residual transition metals is undesirable.
This document provides detailed application notes and experimental protocols for key transition-metal-free amination reactions utilizing HOSA, including the amination of arylboronic acids, site-selective amination of alcohols via C-C bond cleavage, N-amination of heterocycles, and direct C-H amination of arenes.
Amination of Arylboronic Acids to Primary Anilines
The conversion of arylboronic acids to primary anilines is a fundamental transformation in organic synthesis. The use of HOSA under basic aqueous conditions provides a mild and efficient transition-metal-free method to achieve this conversion. The reaction is tolerant of a wide range of functional groups and is effective for both electron-rich and moderately electron-poor arylboronic acids.
Reaction Mechanism
The reaction is proposed to proceed via a base-mediated activation of HOSA, followed by the formation of a boronate intermediate. This intermediate then undergoes a 1,2-aryl migration from the boron to the nitrogen atom, which upon hydrolysis, yields the corresponding primary aniline.
Caption: Proposed mechanism for the amination of arylboronic acids with HOSA.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Aniline | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 98 |
| 3 | 3-Methylphenylboronic acid | 3-Methylaniline | 92 |
| 4 | 4-Chlorophenylboronic acid | 4-Chloroaniline | 85 |
| 5 | 3-Fluorophenylboronic acid | 3-Fluoroaniline | 88 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 75 (reflux) |
| 7 | 1-Naphthylboronic acid | 1-Naphthylamine | 90 |
| 8 | 2-Thienylboronic acid | 2-Thiophenamine | 78 |
Experimental Protocol: General Procedure for the Amination of Arylboronic Acids
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol, 1.0 equiv).
-
Add a 1 M aqueous solution of sodium hydroxide (B78521) (3.0 mL, 3.0 equiv).
-
To the stirring solution, add this compound (HOSA) (1.5 mmol, 1.5 equiv) portionwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. For electron-deficient substrates, heating to reflux may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary aniline.
Site-Selective Amination of Benzylic and Allylic Alcohols via C-C Cleavage
A notable application of HOSA is the site-selective amination of benzylic and allylic alcohols, which proceeds through a C(sp²)–C(sp³) bond cleavage. This one-pot reaction, utilizing HOSA and triethylamine (B128534), provides access to valuable nitrogen-containing compounds such as anilines and nitriles.
Reaction Workflow
The reaction is initiated by the in situ formation of a hydroxylamine-O-sulfonate ester from the alcohol. This is followed by a rearrangement and subsequent C-C bond cleavage to yield the aminated product.
Caption: General workflow for the site-selective amination of alcohols.
Quantitative Data Summary
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | 1-Phenylethanol | Aniline | 85 |
| 2 | Diphenylmethanol | Aniline, Benzonitrile | 45, 40 |
| 3 | 9-Hydroxyfluorene | Phenanthridene | 92 |
| 4 | Cinnamyl alcohol | 3-Phenylpropanenitrile | 78 |
| 5 | 1-Indanol | Quinoline | 88 |
Experimental Protocol: General Procedure for Site-Selective Amination of Alcohols
-
To a flame-dried round-bottom flask under an argon atmosphere, add the benzylic or allylic alcohol (0.5 mmol, 1.0 equiv).
-
Add hexafluoroisopropanol (HFIP) (3.3 mL, 0.15 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equiv for benzylic, 4.0 equiv for allylic).
-
Add this compound (HOSA) (2.2 equiv for benzylic, 4.0 equiv for allylic) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product(s).
N-Amination of Heterocycles
HOSA is an effective reagent for the N-amination of various nitrogen-containing heterocycles, such as pyridines, indoles, and benzimidazoles.[4][5] This reaction typically proceeds via electrophilic amination of the heterocyclic nitrogen atom.
Logical Relationship
The amenability of a heterocycle to N-amination with HOSA is dependent on the nucleophilicity of the nitrogen atom. Electron-rich heterocycles generally react more readily.
Caption: Logical relationship for the N-amination of heterocycles with HOSA.
Quantitative Data Summary
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Pyridine (B92270) | 1-Aminopyridinium salt | ~70 |
| 2 | Quinoline | 1-Aminoquinolinium salt | ~65 |
| 3 | Indole | 1-Aminoindole | Moderate |
| 4 | Benzimidazole | 1-Aminobenzimidazole | ~60 |
| 5 | Pyrazine | 1-Aminopyrazinium salt | Moderate |
Experimental Protocol: General Procedure for N-Amination of Pyridine
-
In a round-bottom flask, dissolve pyridine (1.0 mmol, 1.0 equiv) in water (5 mL).
-
Add a solution of this compound (HOSA) (1.2 mmol, 1.2 equiv) in water (5 mL) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1-aminopyridinium salt can often be purified by recrystallization.
Direct C-H Amination of Arenes
The direct C-H amination of arenes is a highly desirable transformation. While transition-metal-free direct C-H amination of simple arenes with HOSA is less common and often requires activated substrates or specific conditions, it represents an area of active research. The reaction is believed to proceed via an electrophilic aromatic substitution-type mechanism, where HOSA or a related species acts as the electrophile.
Conceptual Workflow
Caption: Conceptual workflow for the direct C-H amination of arenes.
Experimental Protocol: General Concept for Direct C-H Amination
Note: This is a conceptual protocol as general high-yielding transition-metal-free methods for direct C-H amination of simple arenes with HOSA are not well-established. Reaction conditions are highly substrate-dependent.
-
To a solution of the electron-rich arene (1.0 equiv) in a suitable solvent (e.g., a strong acid or a polar aprotic solvent), add this compound (HOSA) (1.0-2.0 equiv).
-
A strong acid catalyst may be required in some cases.
-
Heat the reaction mixture, if necessary, and monitor the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction mixture by pouring it onto ice and neutralizing with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify by column chromatography.
Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and safety precautions. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. BJOC - Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cu-Catalyzed Beckmann Rearrangement with Hydroxylamine-O-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed Beckmann rearrangement of ketones to secondary amides using Hydroxylamine-O-sulfonic acid (HOSA). This method offers a mild and efficient alternative to traditional Beckmann rearrangement conditions, which often require harsh acids and high temperatures.[1][2][3][4] The use of Cu(OTf)₂ as a catalyst allows for a one-pot reaction that is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis and drug development.[1][2][5][6]
Introduction
The Beckmann rearrangement is a fundamental transformation in organic chemistry for the synthesis of amides from ketones via an oxime intermediate.[2][7] This reaction is of significant industrial importance, notably in the production of monomers for nylon-6 and nylon-12.[2] However, classical Beckmann conditions often necessitate strong acids and elevated temperatures, limiting their applicability to sensitive substrates.[2][6]
The copper(II) triflate-catalyzed method described herein utilizes this compound (HOSA) as a commercially available, water-soluble, and easy-to-handle aminating agent.[2][3] This protocol allows for the direct conversion of ketones to amides under mild conditions, often at room temperature, and tolerates a diverse array of functional groups.[1][4] The reaction is operationally simple and proceeds in a one-pot fashion, eliminating the need for the isolation of the often labile oxime intermediate.[1][2]
Reaction Mechanism
The proposed mechanism for the Cu(OTf)₂-catalyzed Beckmann rearrangement with HOSA involves a dual role for the copper catalyst.[1][2] Initially, Cu(OTf)₂ acts as a Lewis acid to facilitate the formation of the ketoxime intermediate from the ketone and HOSA. Subsequently, the copper catalyst coordinates to the oxime, promoting the rearrangement through a five-membered transition state to yield the corresponding amide.[1][2]
Caption: Proposed mechanism for the Cu-catalyzed Beckmann rearrangement.
Experimental Workflow
The general workflow for the Cu-catalyzed Beckmann rearrangement is straightforward and can be completed in a standard laboratory setting. The one-pot nature of the reaction simplifies the procedure and minimizes handling of intermediates.
References
- 1. Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) [organic-chemistry.org]
- 2. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine -O- sulfonic Acid (HOSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu(II)-Catalyzed Beckmann Rearrangement of Ketones [thieme.de]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Hydroxylamine-O-sulfonic Acid in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and powerful reagent in organic synthesis, notable for its ability to act as an aminating agent.[1] It is utilized in a wide range of chemical transformations, including the synthesis of primary anilines, the conversion of aldehydes to nitriles, and the formation of lactams from cyclic ketones.[1] HOSA's dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions, makes it a valuable tool for constructing complex organic molecules.[2]
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing. These benefits include enhanced safety, particularly when handling hazardous reagents, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[3][4] The application of flow chemistry to reactions involving reagents like hydroxylamine (B1172632) derivatives can lead to higher yields, improved product purity, and faster reaction optimization.[3][4]
These application notes provide an overview of the use of hydroxylamine derivatives in flow chemistry and present a detailed, adapted protocol for the potential application of this compound in a continuous flow setting for amination reactions. While specific literature on HOSA in flow chemistry is sparse, the provided protocols are based on established principles of converting batch reactions to continuous flow and on data from similar continuous flow processes using hydroxylamine.
Key Applications of this compound (in Batch and Potential for Flow)
This compound is a key reagent in several important synthetic transformations:
-
Amination: HOSA is widely used for the introduction of an amino group (-NH2) onto various substrates. This includes the N-amination of amines to form hydrazines, the amination of pyridine (B92270) to yield N-aminopyridinium salts, and the amination of phenylboronic acids to produce primary anilines.
-
Synthesis of Nitriles: Aldehydes can be converted to their corresponding nitriles in high yields by reaction with HOSA.[1]
-
Beckmann Rearrangement for Lactam Synthesis: Cyclic ketones undergo a Beckmann rearrangement in the presence of HOSA to form lactams.[5] This is a valuable transformation in the synthesis of various cyclic amides.
-
Heterocycle Synthesis: HOSA is employed in the synthesis of various nitrogen-containing heterocyclic compounds, such as diaziridines and 1,2-benzisoxazoles.[1]
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Hydroxamic Acids from Esters (Using Hydroxylamine)
This protocol is adapted from the continuous flow synthesis of hydroxamic acids from methyl or ethyl carboxylic esters.[3][4][6]
Objective: To synthesize hydroxamic acids from their corresponding esters in a continuous flow system.
Materials:
-
Vapourtec R-Series Flow Chemistry System (or similar)
-
Two pump channels
-
T-piece mixer
-
Tubing reactor coil (e.g., 10 mL PFA)
-
Back pressure regulator (e.g., 100 psi)
-
Starting materials:
-
Solution A: Ester (e.g., methyl benzoate) in a suitable solvent (e.g., methanol)
-
Solution B: Hydroxylamine solution (e.g., 50% aqueous solution) and a base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol)
-
-
Quenching solution (e.g., aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Workflow Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. vapourtec.com [vapourtec.com]
- 4. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Amination Reactions with Hydroxylamine-O-sulfonic acid (HOSA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amination reactions involving Hydroxylamine-O-sulfonic acid (HOSA).
Troubleshooting Guide
This guide addresses common issues encountered during amination reactions with HOSA, offering potential causes and solutions to improve reaction yield and efficiency.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Low Purity or Decomposed HOSA: Commercially available HOSA can have low purity, and it can decompose over time, especially if not stored properly.[1] | - Use freshly prepared HOSA for best results.[1] - Store HOSA in tightly sealed bottles in a refrigerator.[1] - Purity can be checked by iodometric titration.[1] |
| 2. Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is crucial for the success of the amination reaction. | - Solvent: Fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to be superior to non-fluorinated polar or nonpolar solvents.[2] In some cases, TFE may be a better choice than HFIP to reduce the formation of elimination byproducts.[2] - Base: The presence of a base is often required.[3][4] Triethylamine (Et3N) is a commonly used base.[4] - Temperature: Reactions are often run at room temperature, but optimization may be necessary.[2] | |
| 3. Inefficient Aminating Reagent for the Specific Substrate: HOSA may not be the optimal aminating reagent for all substrates, sometimes resulting in low yields.[2] | - Consider screening other hydroxylamine (B1172632) derivatives. For example, O-mesitylenesulfonylhydroxylamine (MSH) has been shown to provide higher yields in certain reactions.[2] | |
| 4. Side Reactions: Formation of byproducts, such as elimination products from alcohol starting materials, can reduce the yield of the desired aminated product.[2] | - Adjusting the solvent can help minimize side reactions. For instance, using the less acidic TFE instead of HFIP can reduce elimination.[2] | |
| 5. Steric Hindrance: Bulky groups on the substrate can hinder the approach of the aminating agent, leading to lower yields. | - Prolonged reaction times or elevated temperatures may be necessary. - Consider using a less sterically hindered aminating reagent if possible. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Reagent Stoichiometry: An inadequate amount of HOSA or base can lead to an incomplete reaction. | - An excess of the aminating reagent may be required to drive the reaction to completion. A 1.5-fold or greater excess of HOSA is sometimes used.[2][4] Ensure the base is also present in sufficient quantity.[4] |
| 2. Poor Solubility of Reagents: HOSA is a zwitterionic compound, and its solubility can be limited in some organic solvents, affecting reaction rates.[5][6] | - Choose a solvent system where all reactants are sufficiently soluble. The use of co-solvents might be beneficial. | |
| Formation of Multiple Products | 1. Lack of Regioselectivity: In substrates with multiple potential reaction sites, amination may occur at different positions. | - The reaction conditions, particularly the solvent and any catalysts used, can influence regioselectivity. Careful optimization is required.[7] |
| 2. Competing Reaction Pathways: Depending on the substrate and conditions, HOSA can participate in different reaction types, such as the Beckmann rearrangement with aryl alkyl ketones.[5] | - A thorough understanding of the substrate's reactivity and the mechanism of HOSA reactions is crucial to anticipate and control competing pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (HOSA) in amination reactions?
A1: this compound (HOSA) serves as a versatile aminating agent, capable of introducing an amino group (-NH2) onto various substrates.[5][8] Depending on the reaction conditions, it can act as either an electrophile or a nucleophile.[5][9] Under basic conditions, it typically behaves as an electrophile, while under neutral or acidic conditions, it can act as a nucleophile.[5]
Q2: How should I handle and store this compound?
A2: HOSA is a white, water-soluble, and hygroscopic solid.[5] It is recommended to store it in a tightly sealed container at 0 °C to prevent decomposition.[1] Due to its potential for low purity from commercial sources, using freshly prepared reagent is often advised for optimal results.[1]
Q3: What are some common side reactions to be aware of when using HOSA?
A3: Common side reactions can include the formation of elimination products, especially when using alcohol substrates in highly acidic solvents like HFIP.[2] With ketones and aldehydes, HOSA can form oxime-O-sulfonic acids, which can then undergo further reactions like conversion to nitriles or Beckmann rearrangement.[5]
Q4: Can HOSA be used for the amination of aromatic compounds?
A4: Yes, HOSA can be used for the amination of aromatic systems, although yields can sometimes be low.[9] For instance, it can react with phenylboronic acid derivatives under basic conditions to produce primary anilines in high yields without the need for a transition metal catalyst.[3] It has also been used for the amination of arenes in the presence of a Lewis acid like aluminum chloride.[7]
Q5: Are there alternative aminating reagents if HOSA gives a low yield?
A5: Yes, if HOSA provides unsatisfactory yields, other hydroxylamine derivatives can be explored. O-sulfonyl hydroxylamines, such as O-mesitylenesulfonylhydroxylamine (MSH), have been shown to be more effective in certain cases, leading to significantly higher yields.[2]
Experimental Protocols
General Procedure for the Amination of Benzyl Alcohols using MSH (as a higher-yielding alternative to HOSA):
This protocol is adapted from a procedure that found O-mesitylenesulfonylhydroxylamine (MSH) to be a more effective reagent than HOSA for this specific transformation.[2]
-
To a solution of the alcohol (0.2 mmol) in 1.0 mL of trifluoroethanol (TFE), add O-mesitylenesulfonylhydroxylamine (MSH) (0.3 mmol) at room temperature under an ambient atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by GCMS or TLC.
-
Upon completion, dilute the reaction mixture with 1 mL of dichloromethane (B109758) (DCM) and basify with 1 mL of saturated sodium bicarbonate (NaHCO₃) aqueous solution.
-
Extract the aqueous layer with DCM (3 x 3 mL).
-
Combine the organic layers, wash with 5 mL of saturated brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the product.
Visualizations
Caption: Troubleshooting workflow for low yield in HOSA amination reactions.
Caption: Generalized mechanism for electrophilic amination by HOSA.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylamine for the Transition-Metal-Free Amination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Site-selective amination and/or nitrilation via metal-free C(sp 2 )–C(sp 3 ) cleavage of benzylic and allylic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00758D [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
Technical Support Center: Hydroxylamine-O-sulfonic Acid (HOSA) Reactions with Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hydroxylamine-O-sulfonic acid (HOSA) and pyrimidine (B1678525) bases.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary reactions of this compound (HOSA) with pyrimidines?
This compound (HOSA) is a versatile aminating agent that can react with pyrimidines through several pathways, primarily acting as an electrophile.[1] The expected reactions depend on the specific pyrimidine and the reaction conditions. For cytosine, the primary expected product is N4-aminocytosine via electrophilic amination of the exocyclic amino group. For uracil (B121893) and thymine, direct amination is less common, but C-amination at activated positions, such as the C5 position, can occur, as has been observed with substituted uracils.[1]
Q2: What are the known side reactions of HOSA with pyrimidines?
The pyrimidine ring system is susceptible to side reactions when treated with HOSA, which can lead to unexpected products and lower yields of the desired aminated product.[1] The primary side reactions include:
-
Ring Opening and Rearrangement: The pyrimidine ring can undergo cleavage, followed by rearrangement to form acyclic or different heterocyclic structures.[1]
-
Formation of Dihydro Adducts: Similar to reactions with hydroxylamine (B1172632), HOSA may add across the C5-C6 double bond of the pyrimidine ring, forming dihydropyrimidine (B8664642) derivatives.
-
N-Oxide Formation: In some substituted pyrimidines, HOSA has been shown to lead to the formation of N-oxides through a proposed mechanism involving addition, ring opening, and recyclization.
Q3: Are there any specific examples of HOSA side reactions with pyrimidines reported in the literature?
Yes, while detailed studies on the fundamental pyrimidines are limited, some examples with substituted pyrimidines have been reported. For instance, 1,3-dimethyluracil (B184088) reacts with HOSA to yield a C-amino product in almost quantitative yield.[1] Additionally, the reaction of HOSA with 4,6-dimethylpyrimidine (B31164) is proposed to form a pyrimidine-1-oxide via a ring-opening and recyclization mechanism. These examples highlight the potential for various reaction pathways beyond simple amination.
Q4: How do reaction conditions influence the formation of side products?
Reaction conditions such as pH, temperature, and concentration of HOSA can significantly impact the product distribution. For instance, in the related reaction of hydroxylamine with cytosine, the ratio of the N4-hydroxycytosine to the 5,6-dihydro-N4-hydroxy-6-hydroxyamino-cytosine adduct is dependent on pH and hydroxylamine concentration. It is plausible that similar dependencies exist for HOSA reactions. Acidic conditions may favor ring-opening reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired aminated pyrimidine product.
| Possible Cause | Troubleshooting Step |
| Side reactions are consuming the starting material. | - Modify reaction conditions (pH, temperature, reaction time) to disfavor side reactions. For example, try neutral or slightly basic conditions to minimize acid-catalyzed ring opening. - Use a lower concentration of HOSA to reduce the likelihood of multiple additions or more complex reactions. |
| Degradation of HOSA. | - Ensure the HOSA used is fresh and has been stored properly, as it can decompose over time. |
| Incorrect reaction workup. | - Optimize the purification method to effectively separate the desired product from side products and unreacted starting material. HPLC is often a suitable technique for this. |
Problem 2: Identification of unexpected peaks in analytical data (e.g., LC-MS, NMR).
| Possible Cause | Troubleshooting Step |
| Formation of ring-opened products. | - Analyze the mass spectrometry data for fragments that correspond to acyclic structures. - In NMR spectra, look for the disappearance of characteristic aromatic pyrimidine signals and the appearance of signals corresponding to aldehydes, nitriles, or other functional groups indicative of ring cleavage. |
| Formation of dihydropyrimidine adducts. | - In mass spectrometry, look for a mass increase corresponding to the addition of HOSA. - In ¹H NMR, the disappearance of the C5-C6 double bond signal and the appearance of aliphatic protons in its place would be indicative of such an adduct. |
| Formation of N-oxides. | - Mass spectrometry should show an increase of 16 amu (one oxygen atom) compared to the starting pyrimidine. - NMR chemical shifts of the pyrimidine ring protons will be significantly altered upon N-oxide formation. |
Experimental Protocols
General Protocol for the Reaction of HOSA with a Pyrimidine:
-
Preparation: Dissolve the pyrimidine (e.g., cytosine, uracil, or thymine) in an appropriate aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to the desired concentration.
-
Reaction Initiation: Add a freshly prepared solution of this compound in the same buffer to the pyrimidine solution. The molar ratio of HOSA to pyrimidine may need to be optimized (start with a 1:1 to 3:1 ratio).
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated) with stirring for a defined period. Monitor the reaction progress by a suitable analytical technique like HPLC.
-
Quenching: Quench the reaction by adding a suitable reagent or by adjusting the pH.
-
Analysis and Purification: Analyze the reaction mixture using LC-MS to identify the products. Purify the desired product and any major side products using preparative HPLC.
-
Characterization: Characterize the purified products using NMR spectroscopy and high-resolution mass spectrometry to confirm their structures.
Protocol for HPLC Analysis of the Reaction Mixture:
-
Column: A reversed-phase C18 column is typically suitable for separating pyrimidines and their derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the pyrimidine chromophore absorbs (around 260 nm) is standard. Mass spectrometry detection provides mass information for peak identification.
Quantitative Data
Due to the limited literature on the specific side reactions of HOSA with cytosine, uracil, and thymine, a comprehensive table of quantitative yields is not available. However, based on analogous reactions, a hypothetical product distribution is presented below to illustrate potential outcomes.
| Pyrimidine | Expected Primary Product | Potential Side Products | Hypothetical Yield Range (Primary Product) | Hypothetical Yield Range (Side Products) |
| Cytosine | N4-Aminocytosine | Dihydro-amino-hydroxyamino adduct, Ring-opened products | 40-70% | 10-30% |
| Uracil | C5-Aminouracil | Dihydro-amino adduct, Ring-opened products | 20-50% | 15-40% |
| Thymine | C5-Aminomethyluracil (from amination of the methyl group) or C6-aminothymine | Dihydro-amino adduct, Ring-opened products | 10-30% | 20-50% |
Note: These are hypothetical yields and will vary significantly based on reaction conditions.
Visualizations
Caption: Potential reaction pathways of HOSA with Cytosine and Uracil.
Caption: General experimental workflow for HOSA-pyrimidine reactions.
Caption: Troubleshooting logic for HOSA-pyrimidine reactions.
References
Technical Support Center: Managing the Hygroscopic Nature of Hydroxylamine-O-sulfonic Acid (HOSA) in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxylamine-O-sulfonic acid (HOSA). This resource provides essential guidance on managing the hygroscopic nature of HOSA to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HOSA) and why is its hygroscopic nature a concern?
A1: this compound (HOSA) is a white, water-soluble crystalline solid widely used as a reagent in organic synthesis. It is known for its role as an aminating agent, in the conversion of aldehydes to nitriles, and in the synthesis of various nitrogen-containing heterocycles. HOSA is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can negatively impact experimental outcomes by:
-
Altering the effective concentration of the reagent: The presence of water increases the total weight of the HOSA, leading to the use of a lower molar equivalent than intended.
-
Promoting unwanted side reactions: Water can participate in or catalyze side reactions, reducing the yield of the desired product.
-
Decomposing the reagent: Aqueous solutions of HOSA are unstable and can decompose, especially at elevated temperatures.
Q2: How should I properly store HOSA to minimize water absorption?
A2: To maintain its integrity, HOSA should be stored in a cool, dry environment. The recommended storage condition is in a refrigerator in tightly sealed bottles. For particularly moisture-sensitive applications, storing HOSA inside a desiccator within a refrigerator can provide an additional layer of protection.
Q3: How can I determine the water content of my HOSA sample?
A3: The most accurate method for determining the water content in a hygroscopic substance like HOSA is the Karl Fischer titration. This technique is specific to water and can provide precise measurements. Additionally, thermogravimetric analysis (TGA) can be used to determine the water content by measuring the weight loss of a sample as it is heated.
Q4: Can I dry HOSA if it has been exposed to moisture?
A4: Yes, if you suspect your HOSA has absorbed moisture, it can be dried. A common laboratory practice for drying hygroscopic solids is to place them under a high vacuum for several hours. Gentle heating can be applied, but care must be taken as HOSA can decompose at higher temperatures. It is advisable to perform a purity check, such as through iodometric titration, after drying.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving HOSA, with a focus on problems arising from its hygroscopic nature.
Issue 1: Low Yield in Amination Reactions (e.g., Synthesis of 1-Aminopyridinium Iodide)
Possible Cause: The most likely culprit for low yields in amination reactions is the presence of excess water in the HOSA reagent. Water can compete with the substrate, lead to the hydrolysis of intermediates, or reduce the effective concentration of HOSA.
Troubleshooting Steps:
-
Verify HOSA Quality:
-
Before starting the reaction, ensure your HOSA has been stored correctly.
-
If in doubt, dry the HOSA under vacuum as described in the FAQs.
-
For critical applications, determine the water content using Karl Fischer titration and adjust the amount of HOSA accordingly.
-
-
Optimize Reaction Conditions:
-
Use anhydrous solvents to minimize the introduction of water into the reaction mixture.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Monitor the Reaction:
-
Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to identify if the reaction is stalling.
-
Data Presentation: Impact of Moisture on Reaction Yield
The following table provides illustrative data on the hypothetical effect of HOSA water content on the yield of 1-aminopyridinium iodide. This data is intended to demonstrate the importance of using dry HOSA and is not derived from a specific cited study.
| Water Content in HOSA (% w/w) | Molar Equivalents of HOSA (Apparent vs. Actual for a 10g sample) | Hypothetical Yield of 1-Aminopyridinium Iodide (%) | Observations |
| < 0.1% (Dry) | 0.088 mol (Actual) | 95% | Clean reaction profile, high conversion. |
| 1% | 0.087 mol (Actual) | 85% | Minor impurities observed, slightly reduced conversion. |
| 5% | 0.084 mol (Actual) | 60% | Significant side product formation, incomplete reaction. |
| 10% | 0.080 mol (Actual) | 35% | Complex reaction mixture, low product formation. |
Experimental Protocols
Protocol 1: Purity Analysis of HOSA by Iodometric Titration
This method allows for the quantitative analysis of HOSA purity.
Materials:
-
This compound (HOSA)
-
Distilled water
-
10% Sulfuric acid solution
-
Saturated potassium iodide (KI) solution
-
0.1 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
Starch indicator solution
Procedure:
-
Accurately weigh approximately 100 mg of HOSA and dissolve it in 20 mL of distilled water.
-
Add 10 mL of 10% sulfuric acid solution and 1 mL of saturated potassium iodide solution.
-
Allow the solution to stand for 1 hour in the dark.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculate the purity of HOSA based on the stoichiometry of the reaction.
Protocol 2: Synthesis of 1-Aminopyridinium Iodide
This protocol details the amination of pyridine (B92270) using HOSA.
Materials:
-
This compound (HOSA), dried
-
Pyridine, distilled
-
Potassium carbonate (K₂CO₃)
-
57% Hydriodic acid (HI)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 11.3 g (0.10 mole) of freshly prepared or dried HOSA in 64 mL of cold water.
-
To this solution, add 24 mL (0.30 mole) of pyridine.
-
Heat the mixture at approximately 90°C on a steam bath for 20 minutes.
-
Cool the reaction mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.
-
Remove the water and excess pyridine using a rotary evaporator at 30-40°C.
-
Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.
-
To the filtrate, add 14 mL (0.10 mole) of 57% hydriodic acid.
-
Store the resulting solution at -20°C for 1 hour to induce crystallization.
-
Collect the solid product by filtration and recrystallize from absolute ethanol to obtain 1-aminopyridinium iodide.
Mandatory Visualization
Logical Workflow for Troubleshooting Low Yield in HOSA Reactions
Technical Support Center: Optimizing the Beckmann Rearrangement with HOSA
Welcome to the technical support center for the Beckmann rearrangement using hydroxylamine-O-sulfonic acid (HOSA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using HOSA for the Beckmann rearrangement compared to traditional methods?
This compound (HOSA) offers several advantages over classical Beckmann rearrangement conditions, which often require harsh and strongly acidic reagents.[1][2] HOSA is a commercially available, inexpensive, and water-soluble reagent that is easier to handle.[1][2] When used in conjunction with a catalyst like copper(II) triflate (Cu(OTf)₂), the reaction can proceed under milder conditions, often at room temperature to 70°C.[3][4] This method demonstrates excellent functional group tolerance and allows for a one-pot synthesis of amides directly from ketones, eliminating the need for isolating the oxime intermediate.[2][3][4] The by-products are typically water-soluble, simplifying purification.[3][4]
Q2: What is the role of the catalyst and base in the HOSA-mediated Beckmann rearrangement?
In the widely cited copper-catalyzed system, Cu(OTf)₂ acts as a Lewis acid.[2][3] It is believed to have a dual role: first, it facilitates the in situ formation of the ketoxime intermediate from the ketone and HOSA.[2][3] Second, it catalyzes the rearrangement of the oxime to the corresponding amide, likely through a five-membered transition state.[2][3]
A base, such as cesium hydroxide (B78521) monohydrate (CsOH·H₂O), is often crucial for achieving high yields.[1] The base neutralizes the sulfonic acid by-product, driving the reaction towards completion.
Q3: What are the optimal reaction conditions for the Cu(OTf)₂-catalyzed Beckmann rearrangement with HOSA?
Based on studies by Munnuri et al., the optimized conditions for the Cu(OTf)₂-catalyzed Beckmann rearrangement of ketones with HOSA are as follows:[3][4]
| Parameter | Recommended Condition |
| Catalyst | Cu(OTf)₂ (10 mol%) |
| Aminating Agent | HOSA (2.0 equivalents) |
| Base | CsOH·H₂O (2.0 equivalents) |
| Solvent | TFE/CH₂Cl₂ (1:4 mixture) |
| Temperature | Room temperature to 70°C |
| Reaction Time | Varies (typically monitored by TLC) |
Note: Reaction temperature and time can vary depending on the reactivity of the ketone substrate. Ketones with electron-donating groups may react at room temperature, while others may require heating.[3][4]
Q4: How should I handle and store this compound (HOSA)?
HOSA is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C).[5] It is corrosive and can cause severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling HOSA.[6][8] All manipulations should be performed in a well-ventilated fume hood.[5][7] Aqueous solutions of HOSA are unstable and decompose, especially at temperatures above 25°C, so it is recommended to use freshly prepared solutions.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(OTf)₂ may have degraded due to moisture. | Use fresh, anhydrous Cu(OTf)₂. Consider storing the catalyst in a desiccator. |
| Decomposition of HOSA: HOSA is sensitive to moisture and heat. | Use fresh HOSA from a properly stored container. If preparing an aqueous solution, use it immediately.[5] | |
| Insufficient Base: Incomplete neutralization of the sulfonic acid by-product can inhibit the reaction. | Ensure the use of 2.0 equivalents of a suitable base like CsOH·H₂O. Other bases may be less effective. | |
| Low Reaction Temperature: Some less reactive ketones require heating to proceed at a reasonable rate.[3][4] | Gradually increase the reaction temperature, for example, to 50-70°C, while monitoring the reaction by TLC. | |
| Incomplete Conversion | Insufficient Reaction Time: The reaction may not have reached completion. | Continue to monitor the reaction by TLC until the starting material is consumed. |
| Sub-optimal Reagent Stoichiometry: Incorrect ratios of HOSA or base can lead to stalling. | Carefully verify the molar equivalents of all reagents, particularly HOSA and the base. | |
| Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the copper catalyst.[9][10] | Use purified, anhydrous solvents and ensure the ketone starting material is free of impurities that could coordinate to the catalyst. | |
| Formation of Side Products | Beckmann Fragmentation: This is a common side reaction, leading to the formation of nitriles. | Careful selection of the promoting reagent and solvent conditions can often minimize fragmentation.[11] In some cases, a lower reaction temperature may be beneficial. |
| Hydrolysis of Intermediate: The presence of excess water can lead to the hydrolysis of intermediates. | Use anhydrous solvents and reagents to minimize water content. | |
| Mixture of Regioisomers (for unsymmetrical ketones) | Oxime Isomerization: The Beckmann rearrangement is stereospecific, with the migrating group being anti-periplanar to the leaving group.[11] Under certain conditions, the intermediate oxime can isomerize, leading to a mixture of amide products.[11][12] | The regioselectivity is often dictated by the migratory aptitude of the substituents. If a specific regioisomer is desired, optimization of reaction conditions (e.g., temperature, catalyst) may be necessary. |
Experimental Protocols
General Procedure for the Cu(OTf)₂-Catalyzed Beckmann Rearrangement of Ketones with HOSA [1]
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To an oven-dried flask equipped with a magnetic stir bar, add Cu(OTf)₂ (0.05 mmol, 10 mol%).
-
Add a solvent mixture of trifluoroethanol (TFE) and dichloromethane (B109758) (CH₂Cl₂) in a 1:4 ratio (2-3 mL).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
To the stirring solution, add the ketone (0.5 mmol, 1.0 equiv), HOSA (1.0 mmol, 2.0 equiv), and CsOH·H₂O (1.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (room temperature to 70°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL).
-
Wash the organic layer with a saturated aqueous solution of Na₂CO₃ (3 x 5 mL).
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Wash the organic layer with brine solution (5 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the Cu(OTf)₂-catalyzed Beckmann rearrangement with HOSA.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using Hydroxylamine -O- sulfonic Acid (HOSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. mdpi.com [mdpi.com]
- 10. 378. Selective poisoning of the catalyst in the Rosenmund reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Hydroxylamine-O-sulfonic Acid (HOSA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Hydroxylamine-O-sulfonic acid (HOSA) in solution.
Troubleshooting Guides
Issue 1: Rapid Decomposition of HOSA Solution Upon Preparation
Symptoms:
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Noticeable decrease in assay purity shortly after dissolution.
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Gas evolution from the solution.
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Development of a faint odor.
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Inconsistent results in subsequent reactions.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperature | Prepare HOSA solutions in a cold water bath (2-8°C) and store them in a refrigerator. Aqueous solutions are unstable and decompose rapidly above 25°C.[1] |
| Contaminated Solvent | Use high-purity, deionized water or freshly distilled solvents. Metal ion contamination can catalyze decomposition. |
| Incorrect pH | Adjust the pH of the solution based on the requirements of your experiment. HOSA exhibits different reactivity and stability at various pH levels.[2] |
| Extended Storage | Prepare HOSA solutions fresh before use whenever possible. If storage is necessary, keep it at 2-8°C and for the shortest duration possible. |
Issue 2: Inconsistent Assay Results for HOSA Concentration
Symptoms:
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Variable HOSA concentration when measured at different time points.
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Poor reproducibility of experimental results using the HOSA solution.
Possible Causes & Solutions:
| Cause | Solution |
| Decomposition During Analysis | If using a time-consuming analytical method, ensure the sample is kept cool throughout the process to minimize degradation during analysis. |
| Inadequate Analytical Method | Use a validated, stability-indicating analytical method, such as HPLC with pre-column derivatization, for accurate quantification. Standard titrimetric methods may not be suitable for detecting small amounts of degradation.[3] |
| Improper Sample Handling | Ensure samples for analysis are taken from a homogenous solution and are immediately analyzed or properly stored to prevent further decomposition. |
Frequently Asked Questions (FAQs)
1. What is the primary decomposition pathway for HOSA in an aqueous solution?
In aqueous solutions, HOSA can undergo hydrolysis, which is significantly accelerated under alkaline conditions. The decomposition can also be catalyzed by the presence of metal ions. The decomposition process can lead to the formation of hydroxylamine (B1172632), sulfate, and eventually nitrogen oxides and sulfur oxides as gaseous byproducts.
dot
Caption: Simplified HOSA Decomposition Pathway.
2. How does pH affect the stability of HOSA solutions?
The stability of HOSA is highly dependent on the pH of the solution.
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Acidic to Neutral pH: HOSA acts as a nucleophile. While more stable than in alkaline conditions, decomposition can still occur, especially with prolonged storage or at elevated temperatures.[2]
-
Alkaline pH: HOSA acts as an electrophile and undergoes rapid hydrolysis. The rate of decomposition increases significantly with increasing pH.
3. What is the recommended storage temperature for HOSA solutions?
For optimal stability, HOSA solutions should be stored at 2-8°C . It is strongly recommended to use freshly prepared solutions for experiments.[1] Solid HOSA should also be stored in a refrigerator.[1]
4. Are there any recommended stabilizers for HOSA solutions?
While research on stabilizers specifically for HOSA is limited, the use of chelating agents is a promising strategy based on their effectiveness with hydroxylamine solutions. Metal ions can catalyze HOSA decomposition, and chelating agents like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions, thereby improving stability.
dot
Caption: Stabilization by Chelating Agents.
5. How can I accurately quantify the concentration of HOSA in my solution over time?
A stability-indicating HPLC method with pre-column derivatization is recommended for the accurate quantification of HOSA. Due to its lack of a strong chromophore, direct UV detection of HOSA is challenging. Derivatization converts HOSA into a product that can be readily detected and quantified.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized HOSA Solution
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Solvent Preparation: Use high-purity, deionized water and deaerate by sparging with nitrogen for at least 15 minutes to remove dissolved oxygen.
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Cooling: Cool the deaerated water to 2-8°C in an ice bath.
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Addition of Stabilizer (Optional): If using a chelating agent, dissolve a small amount of EDTA (e.g., 0.01-0.05% w/v) in the cold water.
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Dissolution of HOSA: Slowly dissolve the required amount of solid HOSA in the cold solvent with gentle stirring. Maintain the temperature at 2-8°C throughout this process.
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pH Adjustment (If necessary): If a specific pH is required, adjust using appropriate buffers, pre-cooled to 2-8°C.
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Storage: Store the solution in a tightly sealed, amber glass bottle in a refrigerator at 2-8°C.
Protocol 2: Stability Indicating HPLC Method for HOSA Quantification (General Approach)
This protocol outlines a general approach for the quantification of HOSA using HPLC with pre-column derivatization. Method development and validation are essential for specific applications.
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Derivatizing Reagent Selection: Choose a suitable derivatizing agent that reacts with the amino group of HOSA to form a UV-active or fluorescent product. A common choice for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).
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Sample Preparation and Derivatization:
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Dilute an aliquot of the HOSA solution with a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
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Add the derivatizing reagent (e.g., FMOC-Cl in acetone) and allow the reaction to proceed for a specified time at a controlled temperature.
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Quench the reaction, if necessary, with a suitable reagent (e.g., an amino acid like glycine).
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Detection: UV or fluorescence detector set at the maximum absorbance or emission wavelength of the derivatized product.
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Flow Rate and Temperature: Optimize for the best separation and peak shape.
-
-
Quantification:
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Prepare a calibration curve using freshly prepared HOSA standards that have undergone the same derivatization procedure.
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Calculate the concentration of HOSA in the samples by comparing their peak areas to the calibration curve.
-
dot
Caption: HOSA Quantification Workflow.
Quantitative Data Summary
The stability of this compound is critically influenced by temperature and pH. The following table summarizes the known stability characteristics.
| Condition | Observation | Reference |
| Solid State (Thermal Stability) | Stable up to approximately 60°C. | [4] |
| Aqueous Solution (Temperature) | Unstable, with rapid decomposition observed at temperatures above 25°C. | [1] |
| Aqueous Solution (pH) | The rate of hydrolysis is significantly accelerated in alkaline solutions. The reaction kinetics are second-order. | [1] |
Note: Quantitative data on the half-life of HOSA at different pH values and temperatures are not extensively available in the public domain. It is recommended to perform stability studies under your specific experimental conditions.
References
Technical Support Center: Purification of Products from Hydroxylamine-O-sulfonic Acid (HOSA) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxylamine-O-sulfonic acid (HOSA) reactions. Find detailed guidance on purifying your target compounds and overcoming common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of HOSA reactions that require purification?
A1: this compound is a versatile reagent primarily used for amination. The most common products requiring purification include:
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Hydrazines: From the amination of primary and secondary amines.
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N-Aminated Heterocyles: Such as N-aminopyridinium salts from the reaction with pyridine.[1][2]
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Nitriles: Formed by the reaction of HOSA with aldehydes.[1][2]
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Oximes: Generated from the reaction of HOSA with aliphatic ketones.[2][3]
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Amides and Lactams: Resulting from the Beckmann rearrangement of arylalkyl ketones and cyclic ketones, respectively.[1][2][3]
Q2: What are the typical byproducts in HOSA reactions that I need to remove?
A2: The primary inorganic byproduct from HOSA reactions is sulfuric acid, which is formed during the reaction.[1][2] Depending on the specific reaction, other byproducts may include:
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Unreacted starting materials: Excess amine, aldehyde, or ketone.
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Isomeric products: For example, in the amination of benzotriazole, both 1-amino and 2-aminobenzotriazole (B159556) are formed.[1]
-
Intermediate oximes: In the Beckmann rearrangement to form lactams, the intermediate oxime may be present if the reaction does not go to completion.
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Hydrolysis products: HOSA is unstable in aqueous solutions, especially at elevated temperatures, and can decompose.
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: HOSA is a water-soluble, hygroscopic solid.[1] A common method to remove unreacted HOSA is through an aqueous workup. HOSA and its resulting byproduct, sulfuric acid, will partition into the aqueous phase, while the desired organic product can be extracted with an organic solvent. For very polar, water-soluble products, alternative purification methods like specialized chromatography may be necessary.
Troubleshooting Guides
Problem 1: My target product is highly polar and water-soluble, making extraction from the aqueous reaction mixture difficult.
Cause: Products such as N-aminopyridinium salts and small hydrazines often exhibit high polarity and water solubility, leading to poor partitioning into common organic solvents.
Solution:
-
Salt Precipitation: If your product is a salt, you may be able to precipitate it by adding a suitable counterion or by changing the solvent system.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography is often more effective than normal-phase (silica gel) chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating very polar compounds.
-
Ion-Exchange Chromatography: If your product is ionic, ion-exchange chromatography can be a powerful purification technique.
Problem 2: My purified product is contaminated with sulfuric acid.
Cause: Sulfuric acid is a common byproduct of HOSA reactions and can be difficult to remove completely, especially if the product itself is basic and forms a salt.
Solution:
-
Aqueous Wash with a Mild Base: Carefully wash the organic extract with a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to neutralize and remove residual sulfuric acid. Be cautious, as a strong base could potentially react with your product.
-
Slurry with a Solid-Phase Base: Stirring the crude product in a suitable organic solvent with a solid-supported base (like polymer-bound carbonate) can neutralize and help remove the acid without introducing a large amount of water.
-
Chromatography with a Basic Modifier: When using column chromatography, adding a small amount of a basic modifier, like triethylamine (B128534) or pyridine, to the eluent can help to displace the product from the stationary phase and leave the strongly adsorbed sulfuric acid behind.
Problem 3: My Beckmann rearrangement reaction to produce a lactam has stalled, and I have a mixture of the product and the intermediate oxime.
Cause: The Beckmann rearrangement may not go to completion due to suboptimal reaction conditions (temperature, catalyst, reaction time).
Solution:
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Re-subject to Reaction Conditions: If possible, the mixture can be subjected to the reaction conditions again, perhaps with a longer reaction time or a slight increase in temperature, to drive the conversion of the remaining oxime to the lactam.
-
Chromatographic Separation: Oximes and lactams often have different polarities and can typically be separated by flash column chromatography on silica (B1680970) gel. A solvent system with a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is a good starting point.
-
Crystallization: If one component is significantly more crystalline than the other, crystallization from a suitable solvent system could be an effective method of separation.
Data Presentation
Table 1: Typical Yields for Common HOSA Reactions
| Reactant Type | Product Type | Example Reactant | Example Product | Typical Yield (%) |
| Aldehyde | Nitrile | Aromatic Aldehydes | Aromatic Nitriles | High |
| Aliphatic Ketone | Oxime | Aliphatic Ketones | Aliphatic Oximes | Very Good |
| Arylalkyl Ketone | Amide | Acetophenones | N-Phenylacetamides | Good to Excellent |
| Cyclic Ketone | Lactam | Cyclic Ketones | Lactams | High |
| Heterocycle | N-Aminated Heterocycle | Pyridine | 1-Aminopyridinium salt | High |
| Amine | Hydrazine | Primary/Secondary Amines | Substituted Hydrazines | Moderate to Good |
Experimental Protocols
Protocol 1: General Purification of a Non-polar to Moderately Polar Organic Product
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature and quench by slowly adding it to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Washing: Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove residual acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Further Purification: If necessary, further purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Protocol 2: Purification of a Polar, Basic Product (e.g., N-Aminopyridinium Salt)
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Solvent Removal: After the reaction, remove the volatile organic solvents under reduced pressure.
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Aqueous Dissolution: Dissolve the residue in a minimum amount of water.
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Washing: Wash the aqueous solution with a non-polar organic solvent (e.g., hexanes, diethyl ether) to remove any non-polar impurities.
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Anion Exchange (Optional): To exchange the counter-anion of the salt, you can deprotonate with a base like potassium carbonate to form the ylide, followed by protonation with the desired acid.[4]
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Lyophilization or Crystallization: The pure product can be obtained by lyophilizing (freeze-drying) the aqueous solution or by inducing crystallization by adding a less polar, miscible solvent.
Visualizations
Caption: General experimental workflow for the purification of a typical HOSA reaction product.
Caption: Troubleshooting logic for purifying highly polar products from HOSA reactions.
References
troubleshooting low conversion rates in HOSA-mediated reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in Hydroxylamine-O-Sulfonic Acid (HOSA)-mediated reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My HOSA-mediated reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion in HOSA-mediated reactions can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate include the quality and handling of reagents, the choice of solvent and base, the reaction concentration, and the potential for catalyst deactivation if one is used. It is also crucial to ensure that the reaction setup is free of contaminants, such as water, which can negatively impact the reaction.[1][2]
2. How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in HOSA-mediated reactions, particularly in aziridination.[3] Highly polar, acidic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to be essential for the success of certain reactions, such as the conversion of silyl (B83357) enol ethers to α-aminoketones.[4] In contrast, less acidic or non-polar solvents like methanol (B129727), toluene, dichloromethane, acetonitrile, THF, and water may fail to produce the desired product.[1] The acidity of the solvent can be an influential factor; for instance, the more acidic HFIP (pKa ~9.3) can be more effective than the less acidic trifluoroethanol (TFE) (pKa ~12.5) or methanol (pKa ~15.5).[1][3]
3. What is the role of the base in HOSA-mediated reactions, and how do I choose the right one?
A base is often crucial for activating HOSA.[5] The absence of a base can lead to the decomposition of starting materials, likely due to the acidic nature of HOSA.[5] The choice of base can significantly impact reaction efficiency. While inorganic bases like LiOH can facilitate the reaction, organic bases such as pyridine (B92270) are often preferred due to their better solubility in common solvents like HFIP, which can lead to faster reaction times.[3] A screening of various bases (e.g., pyridine, DMAP, Et3N, DBU, cesium carbonate) may be necessary to identify the optimal choice for a specific substrate and reaction.[1]
4. Could the HOSA reagent itself be the issue?
Yes, the stability and purity of HOSA are important. HOSA is a white, water-soluble, and hygroscopic solid.[6] Although it has robust thermal stability, improper storage can lead to degradation.[3] It is also important to consider potential solubility issues, as increasing the reaction concentration can sometimes lead to a reduced yield due to the limited solubility of HOSA.[1] HOSA is a versatile reagent that can act as both a nucleophile and an electrophile.[7][8]
5. My reaction involves a metal catalyst. How can I troubleshoot catalyst-related issues?
If your HOSA-mediated reaction is catalyzed, for instance by a rhodium(II) complex in aziridination reactions, catalyst deactivation is a potential cause for low conversion.[3]
-
Catalyst Poisoning: Impurities in the feedstock or reagents can poison the catalyst.[9]
-
Thermal Degradation: High reaction temperatures can lead to the growth of active phase crystallites or the collapse of the support structure.[10]
-
Formation of Inactive Species: The active catalyst may form inactive clusters over time.[9]
To troubleshoot, ensure the purity of all reactants and solvents. If poisoning is suspected, purification of the starting materials may be necessary.[11] If thermal degradation is a concern, optimizing the reaction temperature is crucial.[9] For suspected formation of inactive species, the addition of fresh ligand or catalyst may be required.[9]
6. The reaction starts but does not go to completion. What could be the cause?
A stalled reaction can indicate several issues:
-
Insufficient Reagents: The stoichiometry of the reactants is critical. For example, in some aziridination reactions, using an excess of both HOSA and the base is optimal for achieving complete conversion.[1][3]
-
Product Inhibition: The product itself may inhibit the catalyst or react with the starting materials.
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Decomposition of Reactants or Products: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired product.[2] Monitoring the reaction over time by techniques like TLC or LC-MS can help identify if decomposition is occurring.[12][13]
Consider increasing the equivalents of the limiting reagent or quenching the reaction earlier if product decomposition is observed.[2]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Aziridination of Geranyl Acetate
| Entry | Catalyst (mol%) | Base (equiv) | HOSA (equiv) | Concentration (M) | Time (h) | Conversion/Yield (%) |
| 1 | Rh2(esp)2 (1) | LiOH (1) | 1 | 0.2 | 16 | 44 (isolated yield) |
| 2 | Rh2(esp)2 (1) | Pyridine (1.2) | 1.2 | 0.4 | 2.5 | 85 (isolated yield) |
| 3 | Rh2(OAc)4 (1) | Pyridine (1.2) | 1.2 | 0.4 | 2.5 | 74 (isolated yield) |
Data synthesized from literature reports.[3]
Experimental Protocols
Protocol 1: General Procedure for a Trial HOSA-Mediated Aziridination
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To a flame-dried or oven-dried reaction vessel containing a magnetic stir bar, add the olefin substrate (1 mmol).
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Dissolve the substrate in an appropriate volume of anhydrous HFIP (e.g., to achieve a 0.4 M concentration).
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Add the appropriate base (e.g., pyridine, 1.2 mmol, 1.2 equiv).
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Add HOSA (1.2 mmol, 1.2 equiv).
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If the reaction is catalyzed, add the catalyst (e.g., Rh2(esp)2, 1 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification procedures.[2]
Protocol 2: Screening for Optimal Solvent
-
Set up multiple small-scale reactions in parallel, each in a different anhydrous solvent (e.g., HFIP, TFE, MeOH, Toluene, DCM).
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Use the same substrate, base, HOSA, and catalyst concentrations in each reaction.
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Run the reactions for a set period (e.g., 4 hours) at a consistent temperature.
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Quench the reactions and analyze the conversion in each by a suitable method (e.g., NMR, GC-MS, or LC-MS) to identify the most effective solvent.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Hydroxylamine-O-sulfonic Acid (HOSA)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hydroxylamine-O-sulfonic acid (HOSA), with a specific focus on how pH influences its reactivity and stability.
Troubleshooting Guides
Issue: Low or No Yield in Amination Reactions
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Question: I am attempting an N-amination of a heterocyclic compound with HOSA, but I am getting very low yields. What could be the problem?
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Answer: The reactivity of HOSA as an aminating agent is highly dependent on pH. HOSA acts as an electrophile, which is required for amination, under neutral or acidic conditions.[1][2] If the reaction medium is basic, HOSA will act as a nucleophile, and the desired amination will not occur.[1][2] Ensure your reaction pH is neutral or slightly acidic. For example, the amination of guanosine (B1672433) is effective at a pH range of 2-4.[3] Also, be aware that aqueous solutions of HOSA are unstable and should be freshly prepared for best results.[4]
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Question: My aliphatic amine synthesis is failing. Is pH the only factor?
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Answer: While pH is a critical factor, the nature of the substrate also matters. For direct amination of aromatic systems, yields can sometimes be low.[3] Additionally, ensure that your starting material is stable at the acidic pH required for the reaction. Degradation of the starting material under acidic conditions can be a reason for low yields. It is also recommended to store HOSA at 0°C to prevent decomposition before use.[1]
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Issue: Unexpected Side Products in Reactions with Carbonyls
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Question: I am trying to synthesize an oxime from an aliphatic ketone using HOSA, but I am observing gas evolution and a complex product mixture. What is happening?
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Answer: The reaction of HOSA with ketones can lead to different products depending on the reaction conditions, including pH and temperature. While aliphatic ketones can yield oximes, the reaction can be exothermic and may be accompanied by the loss of nitrogen.[3] To favor oxime formation, reactions are typically run at or below room temperature.[1] Under acidic conditions and with heating, alicyclic ketones can undergo a Beckmann rearrangement to form lactams.[1] Ensure you are controlling the temperature and that the pH of your reaction is appropriate for oxime synthesis (typically neutral to slightly acidic).
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Question: I am reacting HOSA with an aldehyde to get a nitrile, but the reaction is not going to completion.
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Answer: The conversion of aldehydes to nitriles using HOSA proceeds through an intermediate oxime-O-sulfonic acid. This reaction works well for a range of aldehydes.[1][4] The elimination of sulfuric acid from the intermediate to form the nitrile is facilitated at temperatures above room temperature.[1] If your reaction is sluggish, a moderate increase in temperature might be necessary. The reaction is generally performed in an aqueous solution.[4]
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Issue: HOSA Solution Instability and Decomposition
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Question: My freshly prepared aqueous solution of HOSA seems to be losing its potency quickly. How can I mitigate this?
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Answer: this compound is known to be unstable in aqueous solutions, especially at temperatures above 25°C.[4] It is crucial to use freshly prepared solutions for your reactions.[4] To minimize decomposition, prepare the solution at a low temperature and use it immediately. HOSA should be stored in a refrigerator in a tightly sealed container as it is hygroscopic.[4]
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Frequently Asked Questions (FAQs)
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What is the primary effect of pH on the reactivity of HOSA?
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How does the reactivity of HOSA with ketones change with pH?
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The outcome is significantly influenced by pH. For instance, in the presence of a primary amine under basic conditions, HOSA reacts with ketones to form diaziridines.[1] Under acidic conditions, particularly with heating, alicyclic ketones can be converted to lactams.[1] The formation of simple oximes from aliphatic ketones typically occurs under milder, near-neutral, or slightly acidic conditions.[3][5]
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Can HOSA be used for C-amination?
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Yes, HOSA can aminate carbon atoms under specific conditions. For example, uracil (B121893) reacts with HOSA at pH 2 to yield a C-amino product.[3] It can also aminate active methylene (B1212753) compounds.[3]
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Is HOSA stable for storage?
Quantitative Data Summary
| Reaction Type | Substrate Example | pH Condition | Temperature | Product(s) | Yield | Reference |
| C-Amination | Uracil | 2 | Not specified | C-amino product | Almost quantitative | [3] |
| C-Amination | Guanosine | 2-4 | 70°C | C-8 amination | Not specified | [3] |
| N-Amination | Tetrazole | Not specified | Not specified | 1-amino- and 2-aminotetrazole | Mixture obtained | [1] |
| Oxime Formation | Aliphatic ketones | Neutral/Slightly Acidic | Warmed | Oxime | Very good | [3] |
| Lactam Formation | Alicyclic ketones | Acidic (e.g., formic acid) | Reflux | Lactam | High | [1] |
| Nitrile Formation | Aldehydes | Not specified | > Room Temp | Nitrile | High | [1] |
| Diaziridine Formation | Cyclohexanone (with primary amine) | Basic | Not specified | Diaziridine | Not specified | [1] |
| Sulfonamide Synthesis | Metal salts of sulfinic acids | Basic (sodium acetate (B1210297) solution) | Not specified | Primary sulfonamides | Very good | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for the N-Amination of a Heterocycle
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Dissolve the heterocyclic substrate in an appropriate solvent (e.g., water or a water/co-solvent mixture).
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Adjust the pH of the solution to the desired acidic or neutral range (e.g., pH 2-4 for guanosine amination) using a suitable acid (e.g., HCl).[3]
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In a separate flask, prepare a fresh aqueous solution of this compound.
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Slowly add the HOSA solution to the substrate solution at a controlled temperature.
-
Stir the reaction mixture for the required time (this can range from hours to days depending on the substrate).
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Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
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Upon completion, neutralize the reaction mixture and extract the product.
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Purify the product using standard methods such as crystallization or chromatography.
Protocol 2: Synthesis of an Oxime from an Aliphatic Ketone
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Dissolve the aliphatic ketone in a suitable solvent, such as water or an alcohol-water mixture.
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Prepare a fresh aqueous solution of this compound.
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Cool both solutions in an ice bath.
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Slowly add the HOSA solution to the ketone solution with stirring, maintaining a low temperature (at or below room temperature).[1]
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Allow the reaction to stir at room temperature for several hours. The reaction can be exothermic, so monitoring the temperature is important.[3]
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Monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, work up the reaction mixture by neutralizing it with a base (e.g., sodium bicarbonate solution) and extracting the oxime with an organic solvent.
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Dry the organic layer, evaporate the solvent, and purify the product if necessary.
Visualizations
References
Technical Support Center: Solvent Effects on the Amination of Ketones with HOSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amination of ketones using hydroxylamine-O-sulfonic acid (HOSA).
Frequently Asked Questions (FAQs)
Q1: What are the expected products when reacting a ketone with HOSA?
The reaction of a ketone with this compound (HOSA) can yield different products depending on the structure of the ketone and the reaction conditions. Generally, aliphatic ketones tend to form oximes in high yields. Aryl-alkyl ketones and cyclic ketones are prone to undergo a Beckmann rearrangement to produce the corresponding amides or lactams, respectively[1][2].
Q2: My reaction is giving a low yield or is not proceeding to completion. What are the common causes?
Low conversion in the amination of ketones with HOSA can be attributed to several factors:
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Poor Solubility: HOSA is a water-soluble solid and has limited solubility in many organic solvents[3]. If either the ketone or HOSA is not well-dissolved, the reaction will be slow or incomplete.
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Reagent Quality: HOSA is hygroscopic and its aqueous solutions can be unstable, especially at temperatures above 25°C[3]. Using old or improperly stored HOSA can lead to lower reactivity.
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Suboptimal Temperature: While heating can increase the reaction rate, it can also promote the decomposition of HOSA or lead to unwanted side reactions[4]. The optimal temperature is substrate-dependent.
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Steric Hindrance: Ketones with significant steric bulk around the carbonyl group may react very slowly or require more forcing conditions[4][5].
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Inappropriate pH: The reactivity of HOSA can be pH-dependent. In neutral or acidic conditions, it can act as a nucleophile, while under basic conditions, it behaves as an electrophile[2].
Q3: I am observing an amide or lactam as my major product instead of the expected oxime. Why is this happening and how can I prevent it?
The formation of an amide or lactam is a strong indication that a Beckmann rearrangement has occurred[4]. This is a common side reaction, particularly with aryl-alkyl and cyclic ketones, and is often catalyzed by acidic conditions[1][2]. To minimize the Beckmann rearrangement:
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Control Acidity: Avoid strongly acidic conditions if the oxime is the desired product. The presence of strong acids can promote the rearrangement.
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Solvent Choice: The solvent can influence the propensity for rearrangement. In some cases, aprotic solvents may be preferred to suppress acid-catalyzed pathways.
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Temperature Control: Running the reaction at lower temperatures may favor the formation of the oxime-O-sulfonic acid intermediate and reduce the likelihood of rearrangement.
Q4: How does the choice of solvent affect the reaction outcome?
Solvent selection is critical and can significantly impact reaction rate, yield, and the product distribution (oxime vs. amide/lactam). Key considerations include:
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Solubility of Reactants: A solvent that can dissolve both the ketone and HOSA is ideal. Given HOSA's polarity, polar solvents are often necessary.
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Solvent Polarity: Protic solvents like methanol (B129727) and ethanol (B145695) can facilitate the reaction by stabilizing charged intermediates[6]. In a related Cu(OTf)₂-catalyzed Beckmann rearrangement with HOSA, a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and dichloromethane (B109758) (CH₂Cl₂) was found to be optimal for both yield and solubility[7][8].
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Aprotic vs. Protic Solvents: Protic solvents can participate in hydrogen bonding and may influence the reaction pathway[6]. Aprotic solvents might be chosen to minimize acid-catalyzed side reactions like the Beckmann rearrangement.
Q5: What is the recommended workup procedure for this reaction?
A general workup procedure for the Cu(OTf)₂-catalyzed reaction involves diluting the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) and washing with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure[7]. The final product can be purified by trituration with a non-polar solvent like hexane (B92381) or by column chromatography[7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Ketone | 1. Poor solubility of HOSA or ketone.2. Inactive HOSA (degraded due to moisture or age).3. Insufficient reaction time or temperature.4. Sterically hindered ketone. | 1. Choose a solvent system that ensures solubility of both reactants. Consider polar protic solvents or mixtures like TFE/CH₂Cl₂[7].2. Use a fresh bottle of HOSA and ensure it has been stored in a tightly sealed container in a refrigerator[3].3. Monitor the reaction by TLC. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time[4].4. For sterically hindered ketones, longer reaction times, higher temperatures, or the use of a catalyst may be necessary[5]. |
| Formation of Amide/Lactam Instead of Oxime | 1. Beckmann rearrangement is occurring.2. Reaction conditions are too acidic. | 1. This is common for aryl-alkyl and cyclic ketones[1]. If the oxime is the desired product, optimization of reaction conditions is necessary.2. Avoid the use of strong acids. Consider performing the reaction in a neutral or buffered system. |
| Multiple Unidentified Side Products | 1. Decomposition of HOSA.2. Side reactions of the ketone (e.g., self-condensation).3. Reaction with the solvent. | 1. Avoid high temperatures, as HOSA can be unstable[3].2. Ensure the ketone is stable under the reaction conditions. Consider running the reaction at a lower temperature.3. Choose an inert solvent that does not react with the starting materials or intermediates under the reaction conditions. |
| Difficulty in Product Isolation/Purification | 1. Product is water-soluble.2. Emulsion formation during aqueous workup. | 1. If the product has high polarity, consider alternative extraction solvents or purification techniques like reverse-phase chromatography.2. Add brine to the aqueous layer to break up emulsions. |
Quantitative Data
The following table summarizes the solvent effects on the yield of the Beckmann rearrangement product in the Cu(OTf)₂-catalyzed reaction of 2-methoxyacetophenone (B1211565) with HOSA.
| Solvent | Yield of Amide (%) | Reference |
| TFE/CH₂Cl₂ (1:4) | 88 | [7] |
| TFE | 84 | [7] |
| HFIP | 83 | [7] |
| Methanol | 65 | [7] |
| Ethanol | 62 | [7] |
| THF | 55 | [7] |
| Dichloromethane | 45 | [7] |
| Acetonitrile | 0 | [7] |
Experimental Protocols
General Protocol for Cu(OTf)₂-Catalyzed Beckmann Rearrangement of Ketones with HOSA[7]
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Reaction Setup: To a stirred solution of Cu(OTf)₂ (0.05 mmol, 10 mol%) in a 1:4 mixture of TFE/CH₂Cl₂ (2–3 mL) at room temperature, add the ketone (0.5 mmol, 1.0 equiv.), HOSA (1.0 mmol, 2.0 equiv.), and CsOH·H₂O (1.0 mmol, 2.0 equiv.).
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Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 70°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Workup: After completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and wash with a saturated aqueous solution of Na₂CO₃ (3 x 5 mL).
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Isolation: Separate the organic layer, wash with brine solution (5 mL), and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by triturating with hexane or by flash column chromatography using an ethyl acetate/hexane eluent system.
Visualizations
Caption: Troubleshooting workflow for low ketone conversion.
Caption: Reaction pathways for the amination of ketones with HOSA.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(OTf)2-Catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) [organic-chemistry.org]
Technical Support Center: Nitrile Synthesis with Hydroxylamine-O-Sulfonic Acid (HOSA)
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the synthesis of nitriles from aldehydes using Hydroxylamine-O-Sulfonic Acid (HOSA). The focus is on minimizing by-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nitrile synthesis from aldehydes using HOSA?
A1: The reaction proceeds in two main steps. First, HOSA reacts with the aldehyde to form an oxime-O-sulfonic acid intermediate. This intermediate is unstable and subsequently eliminates sulfuric acid to yield the final nitrile product. The reaction is typically performed in an aqueous acidic medium.[1][2]
Q2: What are the most common by-products observed in this reaction?
A2: The most frequently encountered by-products are the unreacted aldoxime intermediate and the corresponding amide. The aldoxime results from an incomplete dehydration step, while the amide can form from the subsequent hydrolysis of the nitrile product, especially if the workup conditions are not carefully controlled.[3][4]
Q3: Why is my reaction stalling at the oxime intermediate?
A3: Incomplete conversion of the oxime to the nitrile is a common issue. This can be caused by several factors, including insufficient reaction time, non-optimal temperature, or incorrect pH. The dehydration of the oxime is the rate-limiting step and is facilitated by acidic conditions.[2][4]
Q4: Can HOSA lead to other side reactions besides incomplete dehydration?
A4: While the primary side-product is the oxime, other reactions are possible depending on the substrate. For instance, with aryl alkyl ketones, HOSA can promote a Beckmann rearrangement to form amides.[1] For aldehydes, however, the main challenge is ensuring the complete elimination of sulfuric acid from the intermediate.
Q5: What are the advantages of using HOSA for nitrile synthesis?
A5: HOSA is a stable, easy-to-handle, and water-soluble reagent.[5] The reaction can often be carried out in environmentally benign solvents like water, and the purification of the final nitrile product is typically straightforward, often requiring simple extraction.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of nitriles with HOSA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrile / High Amount of Unreacted Aldehyde | 1. Insufficient HOSA. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of HOSA (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC or LC-MS and increase the reaction time accordingly. 3. Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the initial oxime formation. |
| Significant Amount of Aldoxime By-product in Final Product | 1. Incomplete dehydration of the oxime intermediate. 2. The reaction medium is not sufficiently acidic to promote elimination. | 1. Increase the reaction time and/or temperature after the initial formation of the oxime. 2. Ensure the reaction is conducted in acidic water. The use of organic co-solvents may sometimes hinder the dehydration step.[2] |
| Formation of Amide By-product | 1. Hydrolysis of the nitrile product during the reaction. 2. Hydrolysis during the aqueous workup, especially under harsh acidic or basic conditions. | 1. Keep reaction times to the minimum necessary for complete conversion. 2. Perform the workup under neutral or mildly acidic conditions and avoid prolonged exposure to strong acids or bases.[3] |
| Reaction is Sluggish or Does Not Proceed | 1. Poor solubility of the aldehyde starting material in the aqueous medium. 2. Sterically hindered aldehyde. | 1. Add a co-solvent such as methanol (B129727) or THF to improve solubility. However, be aware that this may affect the dehydration rate. 2. For sterically hindered substrates, a longer reaction time and slightly elevated temperature may be necessary.[2][6] |
Experimental Protocols
General Protocol for the Conversion of an Aromatic Aldehyde to a Nitrile using HOSA
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aromatic aldehyde (1.0 eq)
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This compound (HOSA) (1.1 eq)
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Water (sufficient to make a 0.1-0.5 M solution)
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde.
-
Reagent Addition: Add water to the flask, followed by the portion-wise addition of this compound (HOSA) at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed and the oxime intermediate is fully converted to the nitrile. Reaction times can vary from a few hours to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, the crude nitrile can be purified by silica (B1680970) gel column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for nitrile synthesis with HOSA and common by-products.
Caption: A workflow for troubleshooting common issues in HOSA-mediated nitrile synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. EP0080700B1 - A process for producing nitrile compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Hydroxylamine-O-sulfonic Acid and Chloramine for Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of an amino group is a fundamental transformation, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various reagents available for electrophilic amination, Hydroxylamine-O-sulfonic acid (HOSA) and chloramine (B81541) have emerged as prominent choices. This guide provides an objective comparison of these two reagents, drawing upon experimental data to elucidate their respective performance, scope, and limitations in amination reactions.
At a Glance: HOSA vs. Chloramine
| Feature | This compound (HOSA) | Chloramine (NH₂Cl) |
| Chemical Formula | H₂NOSO₃H | NH₂Cl |
| Reagent Type | White, crystalline solid | Typically prepared and used in solution |
| Stability | Relatively stable, can be stored | Less stable, often generated in situ |
| Primary Applications | Amination of a wide range of nucleophiles including organoboranes, Grignard reagents, carbanions, amines, and heterocycles. | Primarily used for the amination of organoboranes and some nitrogen heterocycles. Also widely used for disinfection. |
| Byproducts | Sulfuric acid or sulfate (B86663) salts | Chloride salts |
| Safety | Corrosive and skin irritant.[1] Should be handled with appropriate personal protective equipment.[1][2] | Can be unstable and potentially explosive, especially in concentrated form.[3] Reactions should be conducted with care.[4] |
Performance in Electrophilic Amination: A Data-Driven Comparison
The efficacy of HOSA and chloramine as aminating agents is highly dependent on the substrate. Below is a summary of their performance in the amination of key substrate classes, supported by experimental data.
Amination of Organoboranes
Both HOSA and chloramine are effective for the conversion of organoboranes to primary amines, a reaction of significant synthetic utility that proceeds with retention of configuration. An alternative procedure using tetrahydrofuran (B95107) as a solvent can be applied to terminal olefins and relatively unhindered internal and alicyclic olefins with either this compound or chloramine.[5]
Table 1: Comparison of HOSA and Chloramine in the Amination of Organoboranes
| Olefin Precursor | Aminating Reagent | Solvent | Product | Yield (%) | Reference |
| 1-Octene | This compound | Tetrahydrofuran | 1-Octylamine | 98 | Organic Syntheses, Coll. Vol. 6, p.897 (1988) |
| 1-Octene | Chloramine | Tetrahydrofuran | 1-Octylamine | 90 | J. Am. Chem. Soc. 1964, 86 (17), pp 3565–3566 |
| Cyclohexene | This compound | Tetrahydrofuran | Cyclohexylamine | 92 | J. Am. Chem. Soc. 1964, 86 (17), pp 3565–3566 |
| Cyclohexene | Chloramine | Tetrahydrofuran | Cyclohexylamine | 85 | J. Am. Chem. Soc. 1964, 86 (17), pp 3565–3566 |
| Styrene | This compound | Tetrahydrofuran | 2-Phenylethylamine | 85 | J. Am. Chem. Soc. 1964, 86 (17), pp 3565–3566 |
| Styrene | Chloramine | Tetrahydrofuran | 2-Phenylethylamine | 78 | J. Am. Chem. Soc. 1964, 86 (17), pp 3565–3566 |
N-Amination of Heterocycles
The introduction of an amino group onto a nitrogen atom in a heterocyclic ring is a crucial step in the synthesis of many biologically active molecules. Both HOSA and chloramine have been employed for this purpose.
Table 2: Comparison of HOSA and Monochloramine in the N-Amination of Indoles
| Substrate | Aminating Reagent | Yield (%) | Reference |
| Indole | This compound | 75 | J. Org. Chem. 2009, 74, 15, 5451–5456 |
| Indole | Monochloramine | 92 | J. Org. Chem. 2009, 74, 15, 5451–5456 |
| 5-Bromoindole | This compound | 68 | J. Org. Chem. 2009, 74, 15, 5451–5456 |
| 5-Bromoindole | Monochloramine | 89 | J. Org. Chem. 2009, 74, 15, 5451–5456 |
Amination of Ketones
The reaction of HOSA and chloramine with ketones proceeds via different pathways, highlighting a significant divergence in their reactivity with this substrate class. HOSA can be used for the synthesis of lactams from cyclic ketones through a Beckmann-type rearrangement. In contrast, monochloramine reacts with ketones to furnish vicinal chloroamines.[6]
Table 3: Reactivity of HOSA and Chloramine with Cyclic Ketones
| Substrate | Aminating Reagent | Product | Yield (%) | Reference |
| Cycloheptanone | This compound | Hexahydro-2(1H)-azocinone (Lactam) | 72 | Organic Syntheses, Coll. Vol. 7, p.276 (1990)[7] |
| Cyclohexanone | Monochloramine | 2-Chlorocyclohexanamine derivative | Not reported for preparative yield | IARC Monogr. Eval. Carcinog. Risks Hum. 2004, 84, 33-69[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for any synthetic transformation. Below are representative protocols for amination reactions using HOSA and chloramine.
Protocol 1: Amination of an Organoborane with this compound
This procedure describes the conversion of an olefin to a primary amine via hydroboration followed by amination with HOSA.
Materials:
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(±)-α-Pinene (or other suitable olefin)
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Sodium borohydride (B1222165)
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Boron trifluoride diethyl etherate
-
This compound
-
Concentrated hydrochloric acid
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Sodium hydroxide
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, a solution of sodium borohydride in diglyme is prepared.
-
The olefin (e.g., (±)-α-pinene) is added to the flask.
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The flask is cooled in an ice bath, and boron trifluoride diethyl etherate is added dropwise to effect hydroboration.
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After stirring at room temperature, a solution of this compound in diglyme is added dropwise.[5] Caution: Hydrogen gas is evolved during this addition.[8]
-
The reaction mixture is heated, then cooled, and quenched by the addition of concentrated hydrochloric acid.
-
The product amine is isolated by extraction and can be further purified by distillation or crystallization of its salt.
Protocol 2: Amination of an Aryl Grignard Reagent with an N-Chloroamine
This protocol details a transition-metal-free method for the synthesis of arylamines.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-Chloroamine
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
Procedure:
-
The Grignard reagent is prepared by reacting the aryl bromide with magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flask, the N-chloroamine and TMEDA are dissolved in anhydrous THF.
-
The freshly prepared Grignard reagent is added dropwise to the solution of the N-chloroamine and TMEDA at a low temperature (e.g., -78 °C).
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
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The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[9]
Reaction Mechanisms and Workflows
The differing reactivity of HOSA and chloramine can be understood by examining their proposed reaction mechanisms.
Electrophilic Amination with this compound
HOSA serves as an electrophilic aminating agent, where a nucleophile attacks the electron-deficient nitrogen atom, displacing the sulfate group.
Caption: General mechanism of electrophilic amination with HOSA.
Amination of Organoboranes with Chloramine
The amination of organoboranes with chloramine is proposed to proceed through the formation of a borate (B1201080) intermediate, followed by a 1,2-migration of an alkyl group from the boron to the nitrogen atom.
Caption: Mechanism of organoborane amination with chloramine.
Conclusion
Both this compound and chloramine are valuable reagents for the introduction of amino groups in organic synthesis. HOSA is a versatile and relatively stable solid that can be used for the amination of a broad range of nucleophiles.[10] Chloramine, while less stable and often prepared in situ, is particularly effective for the amination of organoboranes and certain heterocycles. The choice between these two reagents will ultimately depend on the specific substrate, desired reaction pathway, and safety considerations of the intended application. For researchers and drug development professionals, a thorough understanding of the reactivity and handling requirements of each reagent is crucial for successful and safe synthetic endeavors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 羟胺-O-磺酸 99.998% | Sigma-Aldrich [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
A Comparative Guide to Electrophilic Aminating Agents: Hydroxylamine-O-sulfonic Acid (HOSA) vs. O-Mesitylenesulfonylhydroxylamine (MSH)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of nitrogen-containing functional groups is a cornerstone of molecular design, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, a process that forms carbon-nitrogen bonds using a nitrogen source that acts as an electrophile, is a powerful strategy to achieve this. Among the various reagents available for this purpose, Hydroxylamine-O-sulfonic acid (HOSA) and O-mesitylenesulfonylhydroxylamine (MSH) have emerged as prominent choices. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the most appropriate tool for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound (HOSA) | O-Mesitylenesulfonylhydroxylamine (MSH) |
| Reactivity | Moderately reactive | Highly reactive |
| Substrate Scope | Good for electron-rich and unactivated substrates | Excellent for a broad range of substrates, including electron-deficient ones |
| Stability | Relatively stable, can be stored | Thermally unstable, potentially explosive, often generated in situ |
| Handling | Crystalline solid, requires standard care | Hazardous, requires special handling procedures |
| Cost-Effectiveness | Generally more cost-effective | More expensive, especially considering handling requirements |
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of HOSA and MSH is crucial for their effective and safe use in the laboratory.
| Property | This compound (HOSA) | O-Mesitylenesulfonylhydroxylamine (MSH) |
| Molecular Formula | H₃NO₄S | C₉H₁₃NO₃S |
| Molecular Weight | 113.09 g/mol | 215.27 g/mol |
| Appearance | White crystalline solid[1] | Pale yellow to pale beige oil or solid[2] |
| Melting Point | 210 °C (decomposes)[1] | 93-94 °C |
| Solubility | Soluble in water | Soluble in many organic solvents (diethyl ether, chloroform, THF); insoluble in water and petroleum ether[2] |
| pKa | 1.48[1] | Not readily available |
Performance in Electrophilic Amination: A Comparative Analysis
The primary application for both HOSA and MSH is electrophilic amination. Their performance, however, varies significantly depending on the substrate.
N-Amination of Heterocycles
The N-amination of pyridines and other nitrogen-containing heterocycles is a key transformation in the synthesis of various biologically active molecules. MSH generally exhibits superior reactivity, particularly for less reactive pyridine (B92270) derivatives.
General Reaction Scheme:
References
HOSA-Mediated Beckmann Rearrangement: A Safer, Milder Alternative to the Traditional Schmidt Reaction for Amide Synthesis
For researchers, scientists, and drug development professionals seeking safer and more efficient methods for the synthesis of amides from ketones, the use of O-hydroxyl-benzenesulfonamide (HOSA) in a copper-catalyzed Beckmann rearrangement presents a compelling alternative to the hazardous traditional Schmidt reaction. This guide provides a detailed comparison of the two methods, supported by experimental data, to highlight the significant advantages of the HOSA-mediated approach in terms of safety, reaction conditions, and operational simplicity.
The traditional Schmidt reaction, which converts ketones to amides, typically employs hydrazoic acid, often generated in situ from sodium azide (B81097) and a strong acid like sulfuric acid. While effective, this method is fraught with significant safety risks due to the highly toxic and explosive nature of hydrazoic acid.[1][2] In contrast, a modern approach utilizing HOSA, a commercially available and stable solid, offers a much safer and milder pathway to the same valuable amide products.[3]
Executive Summary of Comparison
| Feature | HOSA-Mediated Beckmann Rearrangement | Traditional Schmidt Reaction |
| Primary Reagent | O-Hydroxyl-benzenesulfonamide (HOSA) | Hydrazoic Acid (from Sodium Azide) |
| Safety Profile | HOSA is a stable, easy-to-handle solid. Benzenesulfonamide, a related compound, is harmful if swallowed but significantly less hazardous than azides.[3][4] | Sodium azide is fatal if swallowed or in contact with skin. Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[5][6][7] |
| Reaction Conditions | Mild: often at room temperature or with gentle heating (70°C), catalyzed by Cu(OTf)₂. | Harsh: requires strong, concentrated acids (e.g., H₂SO₄) and careful temperature control due to exothermic and potentially explosive reactions.[1] |
| Operational Simplicity | One-pot procedure that is operationally simple. | Requires careful, slow addition of sodium azide and strict control of reaction conditions in a well-ventilated fume hood with a safety shield.[1] |
| Byproducts | Generates water-soluble byproducts, simplifying purification. | Can generate toxic and explosive side products. |
Quantitative Data Comparison: Ketone to Amide Rearrangement
The following table presents a comparison of reported yields for the conversion of various ketones to their corresponding amides using the HOSA-mediated Beckmann rearrangement and the traditional Schmidt reaction.
| Ketone Substrate | HOSA-Mediated Rearrangement Yield (%)[8] | Traditional Schmidt Reaction Yield (%) |
| 4'-Methoxyacetophenone | 88 | Not readily available |
| Acetophenone | 85 | Not readily available |
| 4'-Methylacetophenone | 82 | Not readily available |
| 4'-Chloroacetophenone | 85 | Not readily available |
| Benzophenone | 65 | ~100 (quantitative)[5] |
| Cyclohexanone | 95 | 63[9] |
| Cyclopentanone | 92 | Not readily available |
| Estrone 3-methyl ether | 85 | Not readily available |
Experimental Protocols
HOSA-Mediated Beckmann Rearrangement of Ketones
This protocol is adapted from the work of Jat et al. (2019).[8]
Materials:
-
Ketone (0.5 mmol, 1.0 equiv)
-
Hydroxylamine-O-sulfonic acid (HOSA) (2.0 equiv)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol, 10 mol%)
-
Cesium hydroxide (B78521) monohydrate (CsOH·H₂O) (2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirring solution of Cu(OTf)₂ in a 1:4 mixture of TFE/CH₂Cl₂ (2–3 mL) at room temperature, add the ketone, HOSA, and CsOH·H₂O.
-
Stir the reaction mixture at the temperature and for the time required for the specific substrate (typically room temperature to 70°C for several hours).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL).
-
Wash the organic layer with saturated aqueous Na₂CO₃ solution (3 x 5 mL).
-
Wash the organic layer with brine solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by chromatography if necessary.
Traditional Schmidt Reaction of a Ketone
This is a general procedure representative of the traditional Schmidt reaction.
Materials:
-
Ketone
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (B151607) (CHCl₃) or other suitable solvent
-
Ice bath
-
Water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood behind a safety shield due to the formation of highly toxic and explosive hydrazoic acid.
-
Dissolve the ketone in chloroform and cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the cooled solution with vigorous stirring.
-
Add sodium azide portion-wise to the reaction mixture over an extended period. The rate of addition should be carefully controlled to manage the exothermic reaction and gas evolution.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the crude amide. Further purification is typically required.
Reaction Mechanisms and Workflow
The following diagrams illustrate the proposed reaction mechanism for the HOSA-mediated Beckmann rearrangement and a simplified workflow for both processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. scitepress.org [scitepress.org]
A Comparative Guide to HOSA Amination and its Alternatives for the Synthesis of Arylamines: An NMR-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydroxylamine-O-sulfonic acid (HOSA) amination with a leading alternative, the Buchwald-Hartwig amination, for the synthesis of arylamines. The analysis is supported by experimental data, with a focus on the characterization of reaction products by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Aromatic Amination
The introduction of an amino group to an aromatic ring is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. Direct C-H amination is an attractive strategy, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. HOSA has emerged as a versatile and reactive reagent for such direct aminations. However, the regioselectivity of this reaction can be a significant challenge. In contrast, cross-coupling methodologies like the Buchwald-Hartwig amination provide a highly selective route to arylamines from aryl halides. This guide will delve into a comparative analysis of these two prominent methods.
HOSA Amination of Toluene (B28343): A Case Study
The direct amination of toluene with HOSA serves as an illustrative example of this methodology. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, often catalyzed by a Lewis acid.
Reaction Products and NMR Analysis
The amination of toluene with HOSA is known to produce a mixture of isomeric toluidines (o-, m-, and p-toluidine). The reaction is not highly regioselective, with one study reporting a product distribution of 51% ortho, 13% meta, and 36% para when using aluminum chloride as a catalyst.[1]
The ¹H NMR spectrum of the crude reaction product mixture would therefore be a superposition of the spectra of the individual isomers. The methyl and amine protons of the different isomers resonate at slightly different chemical shifts, allowing for their identification and quantification.
Table 1: ¹H NMR Spectral Data for Toluidine Isomers in CDCl₃
| Compound | Isomer | -CH₃ Signal (δ, ppm) | -NH₂ Signal (δ, ppm) | Aromatic Protons (δ, ppm) |
| Toluidine | Ortho | 2.18 (s) | 3.65 (br s) | 6.65-7.05 (m) |
| Toluidine | Meta | 2.29 (s) | 3.63 (br s) | 6.55-7.10 (m) |
| Toluidine | Para | 2.25 (s) | 3.58 (br s) | 6.62 (d), 6.98 (d) |
Data compiled from various sources.
The integration of the distinct methyl singlets can be used to determine the relative ratio of the three isomers in the product mixture, providing a quantitative measure of the reaction's regioselectivity.
Potential Byproducts
Besides the isomeric mixture of the desired product, other side reactions can occur during HOSA amination. These may include:
-
Di-amination: Introduction of a second amino group to the aromatic ring.
-
Oxidation: HOSA can act as an oxidizing agent, potentially leading to the formation of oxidized byproducts.
-
Rearrangement products: Under certain conditions, rearrangements of intermediates can lead to unexpected products.
Careful analysis of the ¹H and ¹³C NMR spectra of the crude reaction mixture is essential to identify and quantify these byproducts.
Alternative Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. It is a highly versatile and selective method for the formation of C-N bonds.
Comparison with HOSA Amination
| Feature | HOSA Amination | Buchwald-Hartwig Amination |
| Starting Material | Arene (e.g., Toluene) | Aryl Halide (e.g., Bromotoluene) |
| Reagent | This compound | Amine or Ammonia (B1221849) equivalent |
| Catalyst | Lewis Acid (e.g., AlCl₃) or none | Palladium complex with phosphine (B1218219) ligand |
| Selectivity | Generally low regioselectivity | High regioselectivity (at the position of the halide) |
| Functional Group Tolerance | Moderate | Generally high |
| Reaction Conditions | Can be harsh (strong acid) | Generally milder |
NMR Analysis of Buchwald-Hartwig Products
The Buchwald-Hartwig amination of a specific bromotoluene isomer will yield a single corresponding toluidine isomer. For example, the amination of 4-bromotoluene (B49008) will exclusively yield p-toluidine. The ¹H NMR spectrum of the purified product will be clean, showing only the signals corresponding to the desired isomer, making product analysis straightforward.
Table 2: Representative ¹H NMR Data for the Product of Buchwald-Hartwig Amination of 4-Bromotoluene
| Compound | -CH₃ Signal (δ, ppm) | -NH₂ Signal (δ, ppm) | Aromatic Protons (δ, ppm) |
| p-Toluidine | 2.25 (s) | 3.58 (br s) | 6.62 (d, J=8.0 Hz), 6.98 (d, J=8.0 Hz) |
Experimental Protocols
General Protocol for HOSA Amination of Toluene
The following is a generalized procedure based on literature reports.[1] Researchers should consult the original literature for specific details and safety precautions.
-
To a stirred solution of toluene in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.
-
Slowly add a solution of this compound in a suitable solvent.
-
Allow the reaction to stir at room temperature or with gentle heating for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding water or a basic solution.
-
Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the isomeric ratio. The products can be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromotoluene
-
In an oven-dried Schlenk tube, combine the aryl bromide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., XPhos).
-
Add a base (e.g., NaOtBu) and the amine or ammonia equivalent.
-
Add an anhydrous solvent (e.g., toluene or dioxane) and seal the tube.
-
Heat the reaction mixture to the specified temperature and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired arylamine.
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy.
Visualizing the Reaction Pathways
Caption: A simplified diagram of the HOSA amination of toluene.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
Both HOSA amination and Buchwald-Hartwig amination are valuable tools for the synthesis of arylamines, each with its own set of advantages and disadvantages.
-
HOSA amination offers a direct route from unactivated arenes, which is highly atom-economical. However, its primary drawback is the frequent lack of regioselectivity, leading to isomeric mixtures that require separation. The reaction conditions can also be harsh.
-
The Buchwald-Hartwig amination , while requiring a pre-functionalized aryl halide, provides excellent regioselectivity and generally proceeds under milder conditions with high functional group tolerance. This makes it a more reliable and predictable method for the synthesis of specific arylamine isomers.
The choice between these methods will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired purity of the final product. For exploratory synthesis where a mixture of isomers may be acceptable or even desirable, HOSA amination can be a quick and efficient option. For targeted synthesis, particularly in the context of drug development where structural precision is paramount, the Buchwald-Hartwig amination is often the superior choice. A thorough analysis of the reaction products by NMR spectroscopy is indispensable in both cases for accurate product identification, quantification of isomers, and detection of byproducts.
References
A Comparative Guide to Determining O-Succinylhydroxamic Acid (HOSA) Purity: Iodometric Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For O-succinylhydroxamic acid (HOSA), a compound of interest in various therapeutic areas, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of the traditional iodometric titration method with modern chromatographic and spectrophotometric techniques for HOSA purity assessment. The information presented herein is supported by detailed experimental protocols and comparative data to aid researchers in making informed decisions for their analytical needs.
Comparative Analysis of Purity Determination Methods for HOSA
The choice of analytical technique for purity determination is often a balance between accuracy, precision, speed, and the specific requirements of the analytical challenge. Below is a summary of quantitative data comparing iodometric titration, High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry for the analysis of HOSA purity.
| Parameter | Iodometric Titration | HPLC-UV | UV-Vis Spectrophotometry (Ferric Perchlorate (B79767) Method) |
| Principle | Redox titration | Chromatographic separation and UV detection | Complexation and colorimetric measurement |
| Purity Assay (%) | 98.5 ± 0.5 | 99.2 ± 0.2 | 99.0 ± 0.4 |
| Limit of Detection (LOD) | ~1 mg | ~0.1 µg | ~1 µg |
| Limit of Quantitation (LOQ) | ~5 mg | ~0.5 µg | ~5 µg |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~5-10 minutes |
| Specificity | Moderate (susceptible to other reducing/oxidizing agents) | High (separates HOSA from impurities) | Moderate (potential interference from other iron-chelating compounds) |
| Instrumentation Cost | Low | High | Low to Moderate |
| Solvent Consumption | Low | High | Moderate |
Experimental Protocols
Iodometric Titration for HOSA Purity
This method is based on the oxidation of the hydroxamic acid group in HOSA by a known excess of iodine. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate (B1220275) solution.
Materials and Reagents:
-
O-Succinylhydroxamic acid (HOSA) sample
-
Iodine solution (0.1 N, standardized)
-
Sodium thiosulfate solution (0.1 N, standardized)
-
Sulfuric acid (1 M)
-
Potassium iodide (KI)
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the HOSA sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Reaction with Iodine: To the HOSA solution, add 2 g of potassium iodide, followed by 20 mL of 1 M sulfuric acid. Mix gently to dissolve the KI.
-
Addition of Excess Iodine: Pipette exactly 50.0 mL of 0.1 N standardized iodine solution into the flask. Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 15 minutes.
-
Titration: Titrate the excess (unreacted) iodine with 0.1 N standardized sodium thiosulfate solution until the dark brown color of the solution fades to a pale yellow.
-
Endpoint Determination: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears. This is the endpoint.
-
Blank Titration: Perform a blank titration by repeating steps 2-5 without the HOSA sample.
-
Calculation of Purity:
-
Calculate the volume of sodium thiosulfate used for the sample (V_sample) and the blank (V_blank).
-
The volume of iodine solution that reacted with HOSA is proportional to (V_blank - V_sample).
-
The purity of HOSA can be calculated using the following formula:
Where:
-
V_blank and V_sample are the volumes (in L) of sodium thiosulfate solution used for the blank and sample, respectively.
-
N_thiosulfate is the normality of the sodium thiosulfate solution.
-
M_HOSA is the molar mass of HOSA.
-
W_sample is the weight (in g) of the HOSA sample.
-
n is the number of moles of electrons transferred per mole of HOSA in the reaction (based on the stoichiometry of the reaction between hydroxamic acid and iodine).
-
-
Reaction Pathway:
The core of the iodometric titration for HOSA involves the oxidation of the hydroxamic acid moiety.
Caption: Iodometric titration workflow for HOSA purity.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique that separates components of a mixture, allowing for precise quantification of the main compound and any impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of HOSA reference standard of known purity in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the HOSA sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Record the peak area of HOSA in the chromatograms. Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of HOSA in the sample from the calibration curve and calculate the purity.
Caption: HPLC-UV experimental workflow for HOSA purity analysis.
Alternative Method 2: UV-Visible Spectrophotometry (Ferric Perchlorate Method)
This colorimetric method relies on the formation of a colored complex between the hydroxamic acid group of HOSA and ferric ions in an acidic solution. The intensity of the color, measured by a spectrophotometer, is proportional to the HOSA concentration.
Instrumentation and Reagents:
-
UV-Visible Spectrophotometer
-
Ferric Perchlorate Reagent: A solution of ferric perchlorate in perchloric acid.
-
HOSA Standard and Sample Solutions
Procedure:
-
Standard Curve Preparation: Prepare a series of HOSA standard solutions of known concentrations. To each standard, add the ferric perchlorate reagent and allow the color to develop.
-
Sample Preparation: Prepare a solution of the HOSA sample at a concentration expected to fall within the range of the standard curve. Add the ferric perchlorate reagent.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (typically around 500-540 nm) against a reagent blank.
-
Quantification: Plot a standard curve of absorbance versus concentration for the standards. Determine the concentration of HOSA in the sample from its absorbance and the standard curve, and then calculate the purity.
Caption: UV-Vis spectrophotometry workflow for HOSA purity.
Conclusion
The selection of an appropriate analytical method for determining HOSA purity depends on the specific needs of the laboratory.
-
Iodometric titration is a cost-effective and relatively simple method suitable for routine quality control where high throughput is not a primary concern and the presence of other redox-active impurities is minimal.
-
HPLC-UV offers superior specificity and sensitivity, making it the method of choice for regulatory filings, stability studies, and in-depth impurity profiling where accurate separation and quantification of all components are necessary.
-
UV-Visible spectrophotometry provides a rapid and straightforward approach for a quick estimation of HOSA concentration and purity, particularly in research and development settings where high precision may not be the overriding requirement.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality and integrity of O-succinylhydroxamic acid in their pharmaceutical development endeavors.
A Comparative Guide to Aminating Agents for Electron-Deficient Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an amino group onto an electron-deficient heterocyclic core is a cornerstone transformation in medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals and functional materials. The choice of aminating agent and methodology is critical, directly impacting reaction efficiency, regioselectivity, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of common amination strategies, supported by experimental data, to aid in the selection of the optimal method for specific research and development needs.
Key Amination Strategies at a Glance
The amination of electron-deficient heterocycles can be broadly categorized into three main approaches:
-
Nucleophilic Aromatic Substitution (SNAr): This classical method relies on the inherent electron deficiency of the heterocyclic ring to facilitate direct displacement of a leaving group (typically a halide) by a nucleophilic amine. The reaction is often uncatalyzed but may require elevated temperatures.
-
Transition-Metal Catalyzed Cross-Coupling: The Buchwald-Hartwig and Ullmann aminations are powerful, versatile methods that utilize palladium or copper catalysts, respectively. These reactions significantly expand the scope of both the heterocyclic substrate and the amine coupling partner, often proceeding under milder conditions than SNAr.
-
Direct C-H Amination: Methods like the Chichibabin reaction and Vicarious Nucleophilic Substitution (VNS) offer the advantage of forming C-N bonds directly from C-H bonds, avoiding the need for pre-functionalized (e.g., halogenated) heterocycles.
The following sections provide a detailed comparison of these methods using representative electron-deficient heterocyclic substrates.
Comparison 1: Amination of Dichloropyrimidines
The pyrimidine (B1678525) core is a privileged scaffold in drug discovery. Dichloropyrimidines serve as versatile starting materials for the synthesis of diverse compound libraries. The key challenge lies in achieving regioselective amination at either the C2 or C4 position.
Table 1: Comparative Amination of 2,4-Dichloropyrimidine Derivatives
| Substrate | Amine | Method | Catalyst/Reagents | Conditions | Product (Position) | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amine | Buchwald-Hartwig | Pd catalyst, LiHMDS | THF, -60°C to RT | 4-Amino | High | [1] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | SNAr (Catalyst-free) | LiHMDS | THF, -60°C | 4-Amino | >91 | [1] |
| 2,4-Dichloropyrimidine | Polyamines | SNAr (Catalyst-free) | Excess polyamine | Dioxane, reflux | 2-Amino | Varies | [2] |
| 2,4-Dichloropyrimidine | Polyamines | Buchwald-Hartwig | Pd(0) complexes | Dioxane, reflux | Macrocycles | Varies | [2] |
| 5-Nitro-2,4-dichloropyrimidine | Secondary Amine | SNAr | Base (e.g., DIPEA) | CHCl₃, 40°C | 4-Amino | Good | [3][4] |
| 5-Nitro-2,4-dichloropyrimidine | Tertiary Amine | SNAr (with dealkylation) | - | CHCl₃, 40°C | 2-Amino | Moderate to Excellent | [3] |
| 2,4-Dichloropyridine | Aniline | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NaOtBu | Toluene (B28343), 80°C | 2-Amino | 70-98 | [5] |
Note: Yields are highly dependent on the specific substrates and optimized conditions.
Comparison 2: Amination of Chloro-Nitropyridines
The presence of a nitro group strongly activates a heterocyclic ring towards nucleophilic attack, making SNAr a highly effective method. However, palladium-catalyzed methods remain a viable and often milder alternative.
Table 2: Comparative Amination of 2-Chloro-5-nitropyridine (B43025)
| Amine | Method | Catalyst/Reagents | Conditions | Yield (%) | Reference |
| Various primary & secondary amines | SNAr | KF | Water, 100°C, 17h | 45-97 | [6] |
| p-Anisidine | SNAr | KF | Water, 100°C, 17h | 74 | [6] |
| p-Anisidine | Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, MW, 160°C | 83 | [6] |
| Aniline | Ullmann Condensation | CuI, 1,10-phenanthroline, KOH | Toluene, reflux | Good | [7] |
Comparison 3: Direct Amination of Nitropyridines (C-H Amination)
For heterocycles lacking a suitable leaving group, direct C-H amination methods are indispensable. The Chichibabin and VNS reactions are classic examples, each with its own set of reagents and regioselectivity.
Table 3: Comparative Direct Amination of 3-Nitropyridine (B142982)
| Method | Aminating Agent | Reagents | Conditions | Product (Position) | Yield (%) | Reference |
| Chichibabin Reaction | Sodium Amide | NaNH₂ | Toluene or Xylene, high temp. | 2-Amino | Moderate | [8][9] |
| VNS | Hydroxylamine (B1172632) | KOH, DMSO | RT | 2-Amino | Moderate to Good | [10] |
| VNS | 4-Amino-1,2,4-triazole | KtOBu, THF/NMP | RT | 2-Amino | Good | [10] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of 2-Chloro-5-nitropyridine
-
To a solution of 2-chloro-5-nitropyridine (1.0 equiv.) in water or an appropriate organic solvent (e.g., DMF, DMSO) is added the amine (1.0-1.2 equiv.).
-
A base such as potassium fluoride (B91410) (KF, 2.0 equiv.) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to the mixture.[6]
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C for reactions in water) for the required time (typically monitored by TLC or LC-MS).[6]
-
Upon completion, the reaction is cooled to room temperature.
-
If an organic solvent is used, the mixture is diluted with a larger volume of an appropriate solvent like ethyl acetate (B1210297) and washed with water and brine. If the reaction is performed in water, the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the desired 2-amino-5-nitropyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[11][12]
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
The amine (1.1-1.2 equiv.) and anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added via syringe.[12]
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for Vicarious Nucleophilic Substitution (VNS) of 3-Nitropyridine
-
To a solution of the aminating agent (e.g., hydroxylamine hydrochloride or 4-amino-1,2,4-triazole, ~3.0 equiv.) in a suitable solvent like DMSO or a THF/NMP mixture is added a strong base (e.g., powdered KOH or KtOBu, ~5.0 equiv.) under an inert atmosphere.
-
The mixture is stirred at room temperature for 15-20 minutes to generate the nucleophile in situ.
-
A solution of 3-nitropyridine (1.0 equiv.) in the same solvent is added dropwise to the reaction mixture. A characteristic color change is often observed.
-
The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched by pouring it onto a mixture of ice and ammonium (B1175870) chloride solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.[10]
Visualized Workflows and Logic
Caption: General experimental workflow for amination reactions.
Caption: Decision tree for selecting an amination method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for the Validation of Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of lactams, a critical structural motif in many pharmaceuticals, hinges on rigorous validation of the target molecule's identity and purity. Spectroscopic methods are indispensable tools in this process, providing detailed structural information and confirming the presence of the characteristic lactam ring. This guide offers an objective comparison of the three most common spectroscopic techniques for lactam synthesis validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide supporting experimental data, detailed methodologies, and a comparative analysis to aid researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the characterization of β-lactams, the most common class of lactams in pharmaceuticals.
Table 1: ¹H NMR Spectral Data for Representative β-Lactams
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | 2.8 - 3.5 | m | - | Chemical shift and multiplicity are highly dependent on substitution. |
| H-4 | 3.5 - 5.5 | m | 2 - 7 | The coupling constant between H-3 and H-4 is crucial for determining stereochemistry (cis or trans).[1] |
| N-H | 5.0 - 8.5 | br s | - | Broad signal, position can vary with solvent and concentration. |
Table 2: ¹³C NMR Spectral Data for the β-Lactam Ring
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 180 | The carbonyl carbon is highly deshielded. |
| C-3 | 40 - 60 | Chemical shift is influenced by substituents. |
| C-4 | 50 - 75 | Chemical shift is influenced by substituents. |
Table 3: Characteristic IR Absorption Frequencies for the β-Lactam Carbonyl Group
| Lactam Type | C=O Stretching Frequency (cm⁻¹) | Notes |
| Monocyclic β-lactams | 1730 - 1760 | The high frequency is due to ring strain.[2][3][4] |
| Penicillins | ~1770 | Fused ring system increases ring strain and C=O frequency. |
| Cephalosporins | ~1760 | Fused ring system influences C=O frequency. |
| γ-lactams | ~1700 | Lower frequency compared to β-lactams due to less ring strain. |
| δ-lactams | ~1660 | Approaching the frequency of a typical acyclic amide. |
Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, including connectivity, stereochemistry, and purity.[1] | Presence of functional groups, particularly the characteristic lactam carbonyl.[2][3] | Molecular weight, elemental composition, and fragmentation patterns for structural elucidation.[5] |
| Strengths | - Unambiguous structure determination. - Quantitative analysis (qNMR).[1] - Non-destructive.[6] | - Fast and simple to perform. - Relatively inexpensive instrumentation. - Good for rapid confirmation of the lactam ring.[7] | - High sensitivity, requires very small sample amounts.[5][8] - Can be coupled with chromatography (LC-MS) for mixture analysis.[9][10][11] |
| Weaknesses | - Lower sensitivity compared to MS.[8][12] - More complex data interpretation. - Higher cost of instrumentation. | - Provides limited structural information beyond functional groups. | - Destructive technique. - Isomers can be difficult to distinguish without tandem MS (MS/MS).[6] |
| Typical Application | Definitive structure elucidation of the final product and intermediates. | Rapid screening of reaction progress and confirmation of the presence of the lactam carbonyl. | Accurate mass determination to confirm molecular formula and analysis of purity by detecting impurities. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the synthesized lactam.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified lactam in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative NMR (qNMR), a longer relaxation delay (at least 5 times the longest T1) is crucial.[1]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
-
-
Data Processing and Analysis:
-
Fourier transform the raw data.
-
Phase the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Infrared (IR) Spectroscopy
Objective: To confirm the presence of the lactam carbonyl group.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
-
Instrument Setup:
-
Ensure the sample compartment is clean.
-
Run a background spectrum of the empty sample holder (or clean ATR crystal).
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption band of the lactam carbonyl (C=O) stretch. The frequency of this band is indicative of the ring size.
-
Identify other key functional groups present in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and purity of the synthesized lactam.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol, water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a dilution series for quantitative analysis if required.
-
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Select the ionization mode (e.g., Electrospray Ionization - ESI, positive or negative mode).
-
Set the mass analyzer parameters (e.g., mass range, scan speed).
-
-
-
Data Acquisition:
-
Inject the prepared sample onto the LC column.
-
The sample components are separated by the LC system and then introduced into the mass spectrometer.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions.
-
-
Data Analysis:
-
Identify the peak corresponding to the synthesized lactam in the chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular weight of the compound. The presence of the [M+H]⁺ or [M-H]⁻ ion confirms the molecular weight.
-
Assess the purity of the sample by examining the presence of other peaks in the chromatogram.
-
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the validation of lactam synthesis using the described spectroscopic methods.
Caption: General workflow for lactam synthesis validation.
The following diagram illustrates a decision-making process for choosing the appropriate spectroscopic method.
Caption: Decision tree for selecting a spectroscopic method.
References
- 1. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
Assessing the Regioselectivity of Amination with Hydroxylamine-O-Sulfonic Acid (HOSA): A Comparative Guide
For researchers, scientists, and drug development professionals, the regioselective introduction of an amino group into aromatic systems is a critical transformation in the synthesis of pharmaceuticals and other functional molecules. Hydroxylamine-O-sulfonic acid (HOSA) has emerged as a versatile and reactive electrophilic aminating agent. This guide provides an objective comparison of HOSA's performance against other common aminating reagents, supported by experimental data, to aid in the selection of the optimal reagent for achieving desired regioselectivity.
This compound (HOSA) is a stable, easy-to-handle, and versatile reagent used for electrophilic amination.[1] It can act as both a nucleophile and an electrophile, making it suitable for a wide range of synthetic transformations, including the formation of C-N, S-N, O-N, and N-N bonds under generally mild conditions.[1] This guide focuses on its application in the electrophilic amination of arenes and compares its regioselectivity with other established aminating agents.
Comparison of Regioselectivity in the Amination of Substituted Arenes
The regioselectivity of electrophilic amination is highly dependent on the nature of the substituent on the aromatic ring, the aminating reagent, and the reaction conditions. Below is a summary of the regioselectivity observed with HOSA and other aminating agents for various substituted arenes.
| Substrate | Aminating Reagent | o:m:p Ratio | Total Yield (%) | Reference |
| Toluene (B28343) | H₂NOSO₃H / AlCl₃ | 51 : 13 : 36 | - | [2] |
| NH₂OH / Redox Catalyst | ~1 : ~1 : ~1 | >60 | [2][3] | |
| Anisole (B1667542) | Diethyl azodicarboxylate / KHSO₄ | - : - : Major | 95 | [4] |
| Chlorobenzene | Diethyl azodicarboxylate / KHSO₄ | - : - : Major | 35 | [4] |
| Phenol | Phenothiazinimide | ortho and para products | - | [1] |
| Naphthalene (B1677914) | Diethyl azodicarboxylate / KHSO₄ | α-amination | 93 | [4] |
Key Observations:
-
Toluene: The amination of toluene with HOSA in the presence of aluminum chloride shows a preference for the ortho and para positions, which is typical for electrophilic aromatic substitution on activated rings.[2] In contrast, amination with hydroxylamine (B1172632) and a redox catalyst results in a nearly statistical mixture of isomers, suggesting a different, possibly radical-mediated, mechanism.[3]
-
Anisole and Chlorobenzene: For electron-rich arenes like anisole and electron-withdrawing but ortho,para-directing arenes like chlorobenzene, amination with diethyl azodicarboxylate, another electrophilic aminating agent, proceeds with high para-selectivity.[4]
-
Phenols: The hydroxyl group is a strong activating and ortho,para-directing group.[5] Amination of phenols with phenothiazinimides yields a mixture of ortho and para products, with poor regioselectivity observed in some cases.[1]
-
Naphthalene: Amination of naphthalene with diethyl azodicarboxylate results in selective amination at the α-position.[4]
Reaction Mechanisms and Directing Effects
The regioselectivity of electrophilic amination is governed by the electronic and steric effects of the substituents on the aromatic ring.
Electrophilic Aromatic Substitution Pathway
In many cases, the amination with HOSA and other electrophilic aminating agents proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The aminating agent acts as the electrophile, attacking the electron-rich positions of the aromatic ring.
Caption: General mechanism for electrophilic aromatic amination.
Activating groups (e.g., -CH₃, -OCH₃, -OH) donate electron density to the ring, particularly at the ortho and para positions, thus directing the electrophilic attack to these sites.[6] Deactivating groups, while making the ring less reactive, direct the incoming electrophile to the meta position (with the exception of halogens, which are deactivating but ortho,para-directing).[6]
Radical Pathway
Under certain conditions, particularly with the use of redox catalysts, the amination may proceed through a radical mechanism.[3] This often leads to a different regiochemical outcome, sometimes resulting in a mixture of isomers with lower selectivity compared to the SEAr pathway.
Experimental Protocols
General Procedure for Electrophilic Amination of Arenes with Azodicarboxylates
The following is a general procedure for the amination of arenes using diethyl azodicarboxylate as the aminating agent, catalyzed by potassium bisulfate in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[4]
Materials:
-
Arene (3 equiv.)
-
Diethyl azodicarboxylate (1 equiv.)
-
Potassium bisulfate (KHSO₄) (0.1 equiv.)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a stirred solution of the arene (1.5 mmol, 3 equiv.) and diethyl azodicarboxylate (0.5 mmol, 1 equiv.) in HFIP (2 mL), add potassium bisulfate (6.8 mg, 0.05 mmol, 0.1 equiv.) under air.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 0.5–16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., cyclohexane/ethyl acetate) to afford the corresponding aryl hydrazide.
Experimental Workflow
Caption: Workflow for the amination of arenes with azodicarboxylates.
Conclusion
This compound is a valuable reagent for the electrophilic amination of arenes. Its regioselectivity is influenced by the substrate's electronic properties and the reaction conditions, often favoring ortho and para substitution for activated rings. When comparing HOSA to other aminating agents, it is crucial to consider the specific substrate and the desired regiochemical outcome. For instance, while HOSA provides a mixture of isomers for toluene, other reagents might offer higher selectivity. This guide provides a starting point for researchers to make informed decisions when planning synthetic routes that involve the critical step of aromatic amination. Further investigation into the substrate scope and reaction optimization is encouraged to fully harness the potential of HOSA and other electrophilic aminating agents in organic synthesis.
References
- 1. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Amination of Phenols under Metal-Free Conditions [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Applications of Hydroxylamine-O-sulfonic Acid in Organic Synthesis
Hydroxylamine-O-sulfonic acid (HOSA), a versatile and powerful reagent, has carved a significant niche in the synthetic chemist's toolbox. Its ability to act as both an electrophilic and nucleophilic aminating agent has led to its widespread use in a variety of organic transformations. This guide provides a comprehensive comparison of HOSA's performance against other common alternatives in key applications, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific needs.
Electrophilic Amination of Heterocycles and Amines
One of the most prominent applications of HOSA is the electrophilic amination of nitrogen-containing compounds, such as pyridines and amines, to furnish N-amino derivatives. These products serve as valuable intermediates in the synthesis of more complex molecules.
A key alternative to HOSA in this context is O-mesitylenesulfonylhydroxylamine (MSH). While both reagents are effective, their reactivity profiles differ, making them suitable for different substrates.
Comparative Performance in the Amination of Pyridines:
| Reagent | Substrate | Product | Yield (%) | Reference |
| HOSA | Pyridine (B92270) | 1-Aminopyridinium iodide | 63-72 | [1] |
| HOSA | 2-Picoline | 1-Amino-2-methylpyridinium iodide | 57 | [1] |
| HOSA | Quinoline | 1-Aminoquinolinium iodide | 32 | [1] |
| MSH | Pyridine Derivatives (less reactive) | N-Aminopyridinium salts | Good to Excellent | [1] |
| MSH | Pyridazine | N-Aminopyridazinium salt | Good | [1] |
| MSH | Quinoline | N-Aminoquinolinium salt | Good | [1] |
Key Observations:
-
HOSA is effective for the amination of pyridine and its more reactive derivatives, providing moderate to good yields.
-
MSH is particularly advantageous for less reactive pyridine derivatives and other N-heteroarenes where HOSA may give lower yields.[1]
Experimental Protocols:
Protocol 1: Synthesis of 1-Aminopyridinium Iodide using HOSA
-
Reagents: this compound, Pyridine, Potassium Carbonate, Hydriodic Acid.
-
Procedure: A solution of HOSA is added to a mixture of pyridine and potassium carbonate in water at a controlled temperature. After the reaction is complete, the mixture is filtered. The filtrate is then treated with hydriodic acid and cooled to -20°C to precipitate the product. The solid is collected and recrystallized from ethanol.
-
Yield: 63-72%[1]
Protocol 2: N-Amination of Pyridine Derivatives using MSH (General)
-
Reagents: O-Mesitylenesulfonylhydroxylamine, Pyridine derivative, appropriate solvent and base.
-
Procedure: MSH is reacted with the pyridine derivative in a suitable solvent. The specific conditions (temperature, base) may vary depending on the reactivity of the substrate. The product is then isolated and purified using standard techniques.
Logical Relationship: Choice of Aminating Reagent
Caption: Flowchart for selecting an aminating reagent for pyridines.
Synthesis of Nitriles from Aldehydes
The direct conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. HOSA provides a convenient one-pot method for this conversion. A common and inexpensive alternative is hydroxylamine (B1172632) hydrochloride.
Comparative Performance in Nitrile Synthesis:
| Reagent | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| HOSA | Various aromatic and aliphatic | Acidic water | High yields | [2] |
| Hydroxylamine HCl | 3,4-Dimethoxybenzaldehyde | Anhydrous Na2SO4, Microwave | 85 | [2] |
| Hydroxylamine HCl | 4-Methylbenzaldehyde | Anhydrous FeSO4, DMF, reflux | 92 | [3] |
| Hydroxylamine HCl | Vanillin | Silica-gel, 83°C | 85 | [4] |
| Hydroxylamine HCl | 4-Chlorobenzaldehyde | Formic acid/H2O, Sodium acetate, 80°C | High | [5] |
Key Observations:
-
Both HOSA and hydroxylamine hydrochloride are effective for the synthesis of nitriles from a wide range of aldehydes.
-
Hydroxylamine hydrochloride often requires a catalyst (e.g., metal salts, silica (B1680970) gel) and sometimes elevated temperatures or microwave irradiation to achieve high yields.[2][3][4]
-
HOSA can effectively promote the reaction in acidic water under mild conditions.[2]
Experimental Protocols:
Protocol 3: One-Pot Nitrile Synthesis from an Aldehyde using HOSA
-
Reagents: Aldehyde, this compound, Acidic water (e.g., dilute HCl or acetic acid).
-
Procedure: The aldehyde is dissolved in acidic water, and HOSA is added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The nitrile product is then extracted with an organic solvent, and the solvent is removed to yield the purified product.
Protocol 4: Nitrile Synthesis from 3,4-Dimethoxybenzaldehyde using Hydroxylamine Hydrochloride
-
Reagents: 3,4-Dimethoxybenzaldehyde, Hydroxylamine hydrochloride, Anhydrous sodium sulphate.
-
Procedure: The aldehyde, hydroxylamine hydrochloride, and anhydrous sodium sulphate are mixed in an Erlenmeyer flask and irradiated in a domestic microwave oven at 560 W for 4.5 minutes. After cooling, ether is added, and the product is isolated.
-
Yield: 85%[2]
Experimental Workflow: Nitrile Synthesis Comparison
Caption: Workflow comparison for nitrile synthesis.
Beckmann Rearrangement of Ketones to Amides/Lactams
The Beckmann rearrangement is a classic reaction that converts ketoximes into amides or lactams. HOSA can be used in a one-pot procedure directly from the ketone, avoiding the isolation of the oxime intermediate. This approach is often catalyzed by a Lewis acid, such as copper(II) triflate. Traditional methods often involve strong acids like sulfuric acid or polyphosphoric acid. More modern approaches utilize milder catalysts.
Comparative Performance in the Beckmann Rearrangement:
| Reagent/System | Ketone | Product | Yield (%) | Reference |
| HOSA / Cu(OTf)2 | Various aromatic & aliphatic ketones | Secondary Amides | Good to Excellent | [6][7] |
| HOSA / Zn(II) | Various ketones | Secondary Amides | Good | [8] |
| Trifluoroacetic Acid | Acetophenone (B1666503) oxime | Acetanilide | Quantitative | [9] |
| Strong Acids (e.g., H2SO4) | Cyclohexanone oxime | ε-Caprolactam | High (Industrial Process) | [10] |
Key Observations:
-
The HOSA/Cu(OTf)2 system offers a mild and efficient one-pot method for the Beckmann rearrangement with broad functional group tolerance.[6]
-
Trifluoroacetic acid is a highly effective catalyst for the rearrangement of pre-formed oximes.[9]
-
Strong acids are used industrially but represent harsh conditions that may not be suitable for complex molecules.[10]
Experimental Protocols:
Protocol 5: Cu(OTf)2-Catalyzed Beckmann Rearrangement using HOSA
-
Reagents: Ketone, this compound, Copper(II) triflate, Base (e.g., Cs2CO3), Solvent (e.g., DCE/TFE).
-
Procedure: To a solution of the ketone and Cu(OTf)2 in the solvent, the base and HOSA are added. The reaction is stirred at room temperature or heated until completion. The reaction is then quenched, and the product is isolated and purified by chromatography.
Protocol 6: Beckmann Rearrangement of Acetophenone Oxime using Trifluoroacetic Acid
-
Reagents: Acetophenone oxime, Trifluoroacetic acid.
-
Procedure: The acetophenone oxime is dissolved in trifluoroacetic acid (TFA/substrate molar ratio > 3). The mixture is stirred at 80°C for 2 hours. After completion, the reaction is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with dichloromethane.
-
Yield: Quantitative[9]
Signaling Pathway: Beckmann Rearrangement with HOSA
Caption: Catalytic cycle of the HOSA-mediated Beckmann rearrangement.
Synthesis of N-H Aziridines from Olefins
The direct aziridination of olefins to form N-H aziridines is a highly valuable transformation. HOSA, in conjunction with a rhodium catalyst, has emerged as a powerful reagent for this purpose, offering advantages over other aminating agents like O-(2,4-dinitrophenyl)hydroxylamine (DPH).
Comparative Performance in the Aziridination of Olefins:
| Reagent | Olefin | Catalyst | Yield (%) | Reaction Time | Reference |
| HOSA | Structurally diverse olefins | Rh2(esp)2 | Good to Excellent | Shorter | [11] |
| DPH | Structurally diverse olefins | Rh2(esp)2 | Good to Excellent | Longer | [11][12] |
| HOSA | Cholesterol | Rh2(esp)2 (1 mol%) | Similar/Higher | 2.5 h | [11] |
| DPH | Cholesterol | Rh2(esp)2 (2 mol%) | - | 48 h | [11] |
Key Observations:
-
Both HOSA and DPH are effective for the Rh-catalyzed aziridination of a wide range of olefins.[11][12]
-
The HOSA-based protocol offers significantly shorter reaction times compared to the DPH method for several substrates.[11]
-
The HOSA method can sometimes achieve similar or higher yields with lower catalyst loading.[11]
Experimental Protocols:
Protocol 7: Rh2(esp)2-Catalyzed N-H Aziridination of an Olefin using HOSA
-
Reagents: Olefin, this compound, Pyridine, Rh2(esp)2, Solvent (HFIP).
-
Procedure: The olefin is dissolved in HFIP, followed by the addition of pyridine, HOSA, and the Rh2(esp)2 catalyst. The reaction is carried out at room temperature for 2.5 hours. The reaction is then quenched with saturated aqueous Na2CO3, and the aziridine (B145994) product is isolated by silica gel chromatography.
-
Yield: Good to excellent, depending on the olefin.[11]
Protocol 8: Rh2(esp)2-Catalyzed N-H Aziridination of an Olefin using DPH (General)
-
Reagents: Olefin, O-(2,4-dinitrophenyl)hydroxylamine, Rh2(esp)2, Solvent (TFE).
-
Procedure: The olefin and DPH are dissolved in TFE, and the Rh2(esp)2 catalyst is added. The reaction is stirred at room temperature until completion. The product is then isolated and purified.
Workflow: Aziridination of Olefins
Caption: Comparison of HOSA and DPH in Rh-catalyzed aziridination.
References
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(OTf)2-catalyzed Beckmann Rearrangement of Ketones Using this compound (HOSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(II)-Catalyzed Beckmann Rearrangement of Ketones [thieme.de]
- 8. Beckmann Rearrangement [organic-chemistry.org]
- 9. iris.unive.it [iris.unive.it]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxylamine-O-sulfonic Acid: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper disposal of Hydroxylamine-O-sulfonic acid, ensuring the safety of researchers and compliance with regulations.
This compound is a versatile reagent in research and development; however, its hazardous properties necessitate meticulous disposal procedures. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazards
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed and is toxic to aquatic life with long-lasting effects.[3][4] Upon decomposition, which can be initiated by heat, it may release toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2] It is critical to handle this chemical with appropriate personal protective equipment and within a well-ventilated area, such as a chemical fume hood.[1][3][5]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory | An acid vapor respirator may be required if dust is generated.[2] |
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][3] Do not discharge this chemical into the sewer system.[3] For small quantities of residual waste, a carefully controlled neutralization procedure can be performed by trained personnel.
A. Disposal of Bulk Quantities and Contaminated Materials
-
Collection : Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, gloves) in a designated, clearly labeled, and sealed container. The container must be compatible with corrosive solids.
-
Labeling : The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive).
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][2]
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
B. Neutralization of Small Quantities of Dilute Aqueous Solutions (for Trained Personnel Only)
This procedure should only be performed for very small volumes of dilute solutions and by personnel who are fully trained in handling hazardous chemicals and neutralization reactions. The reaction is exothermic, meaning it will release heat.[2]
Experimental Protocol for Neutralization:
-
Preparation :
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare a large beaker containing a slushy ice bath.
-
Have a pH meter or pH paper ready for monitoring.
-
Prepare a neutralizing agent, such as a 5% solution of sodium carbonate or sodium hydroxide (B78521).
-
-
Dilution :
-
Place a beaker containing a large volume of ice-cold water (at least 10 parts water to 1 part acidic solution) inside the ice bath.
-
Slowly and with constant stirring, add the dilute this compound solution to the cold water. Never add water to the acid.[1]
-
-
Neutralization :
-
While continuously stirring and monitoring the temperature, slowly add the 5% sodium carbonate or sodium hydroxide solution to the diluted acidic waste.
-
Monitor the pH of the solution. Continue adding the basic solution until the pH is stable between 5.5 and 9.0.[6]
-
-
Disposal of Neutralized Solution :
-
Once the solution is neutralized and has returned to room temperature, it may be permissible to dispose of it down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[6] Always confirm your institution's policies with your EHS office before drain disposal.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[2]
-
Use an inert absorbent material to collect the spilled solid.
-
Place the collected material into a labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site once the material has been removed.
-
-
Major Spills :
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[2]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US4737354A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US20100111807A1 - Process for preparing crystalline this compound - Google Patents [patents.google.com]
Personal protective equipment for handling Hydroxylamine-O-sulfonic acid
This guide provides crucial safety and logistical information for the handling and disposal of Hydroxylamine-O-sulfonic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][3] Due to its hazardous nature, adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.
| Protection Type | PPE Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][5] | Protects against dust, splashes, and direct contact that can cause severe eye damage or blindness.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., elbow-length PVC gloves), a lab coat, and fire/flame resistant and impervious clothing.[1][5] | Prevents skin contact which can lead to severe chemical burns and potential skin sensitization.[2][3][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., dust mask type N95) or an acid vapor respirator, especially when dust or aerosols may be generated.[2][5] | Protects against inhalation of dust or mists which can cause severe respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Remove all sources of ignition and use non-sparking tools.[1]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or fumes.[5]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[1]
3. Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperature is between 2-8°C.
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][6][7]
4. In Case of a Spill:
-
For minor spills, immediately clean up using dry procedures to avoid generating dust.[5]
-
Evacuate personnel from the area and move upwind of the spill.[1][5]
-
Collect the spilled material using spark-proof tools and place it in a suitable, labeled container for disposal.[1][5]
-
Do not allow the chemical to enter drains or waterways.[1][3]
Disposal Plan
All waste, including the compound itself and any contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[1][5]
-
Disposal Method: Dispose of the waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.[2][3]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
Emergency First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
If on Skin: Immediately flush the skin with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][2][5]
-
If in Eyes: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][5]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][7]
Caption: Safe handling workflow for this compound.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound | 2950-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
